molecular formula C63H118O6 B3026090 1,3-Olein-2-Lignocerin

1,3-Olein-2-Lignocerin

Cat. No.: B3026090
M. Wt: 971.6 g/mol
InChI Key: OAJSPZUBFWYCCY-NNBGLWHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioleoyl-2-lignoceroyl glycerol is a triacylglycerol that contains oleic acid at the sn-1 and sn-3 positions and lignoceric acid at the sn-2 position.>

Properties

IUPAC Name

1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl tetracosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-39-42-45-48-51-54-57-63(66)69-60(58-67-61(64)55-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2)59-68-62(65)56-53-50-47-44-41-38-35-27-24-21-18-15-12-9-6-3/h26-27,34-35,60H,4-25,28-33,36-59H2,1-3H3/b34-26-,35-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJSPZUBFWYCCY-NNBGLWHGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H118O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

971.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:1(9Z)/24:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0049821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,3-Olein-2-Lignocerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Olein-2-Lignocerin, also known as 1,3-Dioleoyl-2-Lignoceroyl Glycerol, is a structured triacylglycerol (TAG) with the molecular formula C63H118O6 and a molecular weight of 971.61 g/mol .[1] Its structure consists of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and a lignoceric acid molecule at the sn-2 position. This specific arrangement of fatty acids classifies it as a structured lipid, a class of compounds of significant interest in the food, pharmaceutical, and cosmetic industries. The precise positioning of the fatty acids can influence the physical, chemical, and biological properties of the TAG, making its controlled synthesis and thorough characterization crucial for research and development. This guide provides a comprehensive overview of the prospective synthesis pathways and detailed characterization methodologies for this compound, drawing upon established techniques for analogous structured triglycerides.

Synthesis Pathways

The synthesis of structured triglycerides with high regioselectivity is most effectively achieved through enzymatic methods.[2] Chemical synthesis often leads to a random distribution of fatty acids on the glycerol backbone. The primary enzymatic strategies for synthesizing this compound would involve either a one-step or a two-step approach, utilizing a 1,3-specific lipase.

One-Step Enzymatic Acidolysis

This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol with an excess of another fatty acid. For the synthesis of this compound, trilignocerin could be used as the starting material and reacted with an excess of oleic acid in the presence of a 1,3-specific lipase.

Reaction Scheme:

Trilignocerin + 2 Oleic Acid ---(1,3-specific lipase)--> this compound + 2 Lignoceric Acid

Alternatively, a more readily available starting material like triolein could be subjected to acidolysis with lignoceric acid, although this would require careful control of reaction conditions to favor the incorporation of a single lignoceric acid molecule at the sn-2 position, which is less straightforward with a 1,3-specific lipase.

Two-Step Chemoenzymatic Synthesis

This approach offers greater control over the final structure. It involves the enzymatic synthesis of a 2-monoacylglycerol intermediate, which is then chemically acylated at the sn-1 and sn-3 positions.

Step 1: Enzymatic Synthesis of 2-Lignoceroyl-glycerol (2-Monolignocerin)

Trilignocerin is subjected to alcoholysis with a short-chain alcohol (e.g., ethanol) in the presence of a 1,3-specific lipase. The lipase selectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions, yielding 2-monolignocerin.

Reaction Scheme:

Trilignocerin + 2 Ethanol ---(1,3-specific lipase)--> 2-Lignoceroyl-glycerol + 2 Ethyl Lignocerate

Step 2: Chemical Acylation of 2-Lignoceroyl-glycerol

The purified 2-monolignocerin is then chemically acylated with an excess of oleic acid or its activated form (e.g., oleoyl chloride) to form this compound.

Reaction Scheme:

2-Lignoceroyl-glycerol + 2 Oleic Acid ---(Chemical Catalyst/Dehydrating Agent)--> this compound + 2 H2O

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its structure, purity, and physicochemical properties. This involves a combination of chromatographic, spectroscopic, and thermal analysis techniques.

Chromatographic Analysis

2.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is a primary tool for assessing the purity of the synthesized triglyceride and quantifying the components of the reaction mixture.[3] A reverse-phase C18 column is typically used with a gradient elution of solvents like acetonitrile and isopropanol.[3]

2.1.2. Gas Chromatography (GC)

GC is used to determine the fatty acid composition of the synthesized triglyceride. The sample is first transesterified to fatty acid methyl esters (FAMEs), which are then analyzed by GC with a Flame Ionization Detector (FID). This analysis confirms the presence and ratio of oleic and lignoceric acids.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are powerful non-destructive techniques for structural elucidation.

  • ¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acyl chains. The signals for the protons at the sn-1, sn-2, and sn-3 positions of the glycerol backbone are distinct and can confirm the positional distribution of the fatty acids.[4][5]

  • ¹³C NMR: Offers detailed information on the carbon skeleton, including the carbonyl carbons of the ester linkages and the carbons of the glycerol backbone, further confirming the regiospecificity of the fatty acids.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the triglyceride, which helps in confirming its identity and the structure of its constituent fatty acids.[8]

  • Electrospray Ionization (ESI-MS/MS): This technique can be used to determine the regiospecific distribution of fatty acids within the triacylglycerol.[6]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) MS: This high-energy collision-induced dissociation method can provide detailed structural information, including the positions of the fatty acids.[8]

Thermal Analysis

2.4.1. Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of the triglyceride, such as its melting and crystallization behavior.[9][10] This information is crucial for applications where the physical state of the lipid is important.

2.4.2. Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition profile of the compound.[11]

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clarity and comparison.

Table 1: Chromatographic Purity and Fatty Acid Composition

ParameterMethodResult
PurityHPLC-ELSD/MS>99%
Oleic Acid ContentGC-FID~66 mole %
Lignoceric Acid ContentGC-FID~33 mole %

Table 2: Key NMR Chemical Shifts (Expected)

NucleusPositionExpected Chemical Shift (ppm)
¹Hsn-1,3 CH₂~4.1-4.3
¹Hsn-2 CH~5.2
¹³Csn-1,3 C=O~173
¹³Csn-2 C=O~172
¹³Csn-1,3 CH₂~62
¹³Csn-2 CH~70

Table 3: Thermal Properties

ParameterMethodValue
Melting PointDSCTBD (°C)
Enthalpy of FusionDSCTBD (J/g)
Decomposition TemperatureTGATBD (°C)

Experimental Protocols

Protocol for One-Step Enzymatic Acidolysis
  • Reaction Setup: In a round-bottom flask, combine trilignocerin and oleic acid in a molar ratio of 1:3. For a solvent-free system, proceed directly. For a solvent-based system, add an appropriate solvent like n-hexane.

  • Enzymatic Reaction: Add an immobilized 1,3-specific lipase (e.g., Lipozyme RM IM), typically 5-10% by weight of the total substrates.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) with continuous stirring for a specified duration (e.g., 8-24 hours). Monitor the reaction progress by TLC or HPLC.

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.

  • Purification: Remove the solvent (if used) under reduced pressure. The product mixture can be purified by column chromatography on silica gel to isolate this compound.

Protocol for HPLC Analysis
  • Sample Preparation: Dissolve a known amount of the purified product in a suitable solvent (e.g., hexane or isopropanol).

  • HPLC System: Use an HPLC system equipped with a C18 reverse-phase column and an ELSD or MS detector.

  • Mobile Phase: Employ a gradient elution program with a mobile phase consisting of solvents like acetonitrile and isopropanol.

  • Analysis: Inject the sample and analyze the chromatogram to determine the purity and identify the components based on their retention times and mass spectra (if using MS).

Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified triglyceride in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the spectra (Fourier transformation, phasing, baseline correction) and interpret the chemical shifts, coupling constants, and integration values to confirm the structure.

Visualizations

Synthesis_Pathway cluster_one_step One-Step Acidolysis cluster_two_step Two-Step Chemoenzymatic Synthesis Trilignocerin Trilignocerin Reaction Mixture1 Reaction Mixture1 Trilignocerin->Reaction Mixture1 Oleic Acid Oleic Acid Oleic Acid->Reaction Mixture1 1,3-specific Lipase 1,3-specific Lipase 1,3-specific Lipase->Reaction Mixture1 This compound This compound Reaction Mixture1->this compound Acidolysis Trilignocerin_2 Trilignocerin Reaction1 Reaction1 Trilignocerin_2->Reaction1 Ethanol Ethanol Ethanol->Reaction1 Lipase_2 1,3-specific Lipase Lipase_2->Reaction1 2-Monolignocerin 2-Monolignocerin Reaction2 Reaction2 2-Monolignocerin->Reaction2 Oleic Acid_2 Oleic Acid Oleic Acid_2->Reaction2 Final_Product This compound Reaction1->2-Monolignocerin Alcoholysis Reaction2->Final_Product Chemical Acylation

Caption: Proposed enzymatic synthesis pathways for this compound.

Characterization_Workflow Synthesized Product Synthesized Product Purity Assessment Purity Assessment Synthesized Product->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Product->Structural Elucidation Compositional Analysis Compositional Analysis Synthesized Product->Compositional Analysis Thermal Properties Thermal Properties Synthesized Product->Thermal Properties HPLC HPLC Purity Assessment->HPLC NMR NMR Structural Elucidation->NMR MS MS Structural Elucidation->MS GC GC Compositional Analysis->GC DSC DSC Thermal Properties->DSC TGA TGA Thermal Properties->TGA

Caption: Experimental workflow for the characterization of this compound.

References

A Comprehensive Technical Guide to 1,3-Dioleoyl-2-lignoceroyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1,3-Dioleoyl-2-lignoceroyl glycerol, a mixed-acid triglyceride. Given the limited availability of experimental data for this specific lipid, this document combines reported information with data extrapolated from related compounds and general principles of lipid chemistry to offer a thorough resource.

Nomenclature and Chemical Identity

1,3-Dioleoyl-2-lignoceroyl glycerol is a triacylglycerol molecule with a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position.

  • Systematic (IUPAC) Name: Based on the descriptive name, the systematic IUPAC name is (9Z,9'Z)-2-[(tetracosanoyl)oxy]propane-1,3-diyl bis(octadec-9-enoate).

  • CAS Number: 869989-78-6[1]

  • Alternative Names: tetracosanoic acid, 2-[[(9z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester, 1,3-olein-2-lignocerin, TG(18:1/24:0/18:1)[1]

The structural relationship of its components is illustrated in the diagram below.

G Nomenclature of 1,3-Dioleoyl-2-lignoceroyl glycerol glycerol Glycerol Backbone oleic1 Oleic Acid (sn-1) glycerol->oleic1 Ester Bond lignoceric Lignoceric Acid (sn-2) glycerol->lignoceric Ester Bond oleic3 Oleic Acid (sn-3) glycerol->oleic3 Ester Bond triglyceride 1,3-Dioleoyl-2-lignoceroyl glycerol oleic1->triglyceride lignoceric->triglyceride oleic3->triglyceride G General Workflow for Enzymatic Synthesis start Starting Materials: - Glycerol - Oleic Acid - Lignoceric Acid step1 Step 1: Esterification of glycerol with lignoceric acid at sn-2 position using a specific lipase. start->step1 intermediate Intermediate: 2-Lignoceroyl glycerol step1->intermediate step2 Step 2: Esterification of the intermediate with oleic acid at sn-1 and sn-3 positions. intermediate->step2 product Final Product: 1,3-Dioleoyl-2-lignoceroyl glycerol step2->product purification Purification: (e.g., Column Chromatography) product->purification G General Triglyceride Hydrolysis Pathway tg 1,3-Dioleoyl-2-lignoceroyl glycerol lipase Lipase tg->lipase products Hydrolysis Products: - Glycerol - 2x Oleic Acid - 1x Lignoceric Acid lipase->products metabolism Further Metabolism: - Energy Production (β-oxidation) - Synthesis of other lipids products->metabolism

References

An In-depth Technical Guide on the Physical and Chemical Properties of 1,3-Olein-2-Lignocerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Olein-2-Lignocerin, a mixed-acid triacylglycerol (TAG), is a lipid of significant interest due to its unique structure, comprising two unsaturated oleic acid chains and one very-long-chain saturated lignoceric acid. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon data from analogous triglycerides to predict its behavior. Detailed experimental protocols for its characterization, including chromatographic and thermal analysis techniques, are presented. Furthermore, potential biological roles and its involvement in metabolic pathways are discussed, offering a foundational resource for researchers in lipidomics, drug delivery, and nutritional science.

Introduction

Triacylglycerols are the primary constituents of fats and oils, serving as crucial energy storage molecules in biological systems.[1] The specific arrangement of fatty acid chains on the glycerol backbone dictates the physicochemical properties and biological functions of a given TAG. This compound (also known as 1,3-Dioleoyl-2-lignoceroyl-glycerol) is a mixed triacylglycerol with the CAS number 869989-78-6. Its structure, featuring two monounsaturated C18 oleic acid moieties at the sn-1 and sn-3 positions and a saturated C24 lignoceric acid moiety at the sn-2 position, suggests unique properties that may have implications for various research and development applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related long-chain and mixed-acid triglycerides to provide a robust predictive profile.

Physicochemical Properties

The physical and chemical characteristics of this compound are largely determined by its high molecular weight and the presence of both unsaturated and very-long-chain saturated fatty acids.

General Properties
PropertyValue/DescriptionSource
Molecular Formula C63H118O6N/A
Molecular Weight 971.61 g/mol N/A
Physical State Solid at room temperatureN/A
Purity >99% (commercially available)N/A
Predicted Physical Properties

The melting point of triglycerides is influenced by the chain length and degree of unsaturation of their constituent fatty acids. Saturated fatty acids, like lignoceric acid, lead to higher melting points due to more efficient packing of the acyl chains.[2] Conversely, the cis-double bonds in oleic acid introduce kinks, disrupting this packing and lowering the melting point.[3] Given the presence of a very-long-chain saturated fatty acid, the melting point of this compound is expected to be relatively high for a triglyceride containing unsaturated fatty acids.

The boiling point of such a high-molecular-weight triglyceride is expected to be very high and decomposition would likely occur before boiling at atmospheric pressure.

The solubility of triglycerides is generally low in polar solvents like water and higher in non-polar organic solvents.[4] The long hydrocarbon chains of oleic and lignoceric acid make this compound a highly non-polar molecule. Its solubility is predicted to be negligible in water but significant in solvents like hexane, chloroform, and diethyl ether. The solubility in partially polar solvents like ethanol would be limited.[5]

PropertyPredicted Value/BehaviorRationale
Melting Point Moderately high for a mixed-acid TAG containing oleic acid.The presence of the C24 saturated lignoceric acid will significantly increase the melting point compared to triolein. The two oleic acid chains will lower it compared to a fully saturated C24 triglyceride.
Boiling Point Very high; likely to decompose before boiling.High molecular weight and strong intermolecular van der Waals forces.
Solubility Insoluble in water. Soluble in non-polar organic solvents (e.g., hexane, chloroform). Sparingly soluble in polar organic solvents (e.g., ethanol).The long, non-polar fatty acid chains dominate the molecule's character, making it hydrophobic.
Density Less than 1 g/cm³Typical for long-chain triglycerides.[1]

Experimental Protocols for Characterization

A combination of chromatographic and thermal analysis techniques is essential for the comprehensive characterization of this compound.

Chromatographic Analysis: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the separation and identification of individual triglyceride species.[6][7]

Objective: To separate this compound from a complex lipid mixture and confirm its molecular weight and fatty acid composition.

Methodology:

  • Sample Preparation: Dissolve the lipid sample in a suitable organic solvent, such as a mixture of isopropanol and hexane.

  • HPLC System:

    • Column: A reverse-phase C18 column is typically used for triglyceride separation.

    • Mobile Phase: A gradient elution system is often employed, starting with a more polar mobile phase (e.g., acetonitrile/methanol) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol or dichloromethane).[6]

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for triglycerides.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to determine the mass-to-charge ratio (m/z) of the intact molecule and its fragments.

    • Data Analysis: The molecular ion peak ([M+NH4]+ or [M+Na]+) will confirm the molecular weight. Fragmentation patterns (e.g., neutral loss of fatty acids) can be used to identify the constituent oleic and lignoceric acids.[8]

Workflow for HPLC-MS Analysis of this compound:

HPLC_MS_Workflow Sample Lipid Sample (dissolved in organic solvent) HPLC HPLC System (Reverse-Phase C18 Column) Sample->HPLC Injection Separation Separation of Triglycerides HPLC->Separation MS Mass Spectrometer (APCI or ESI source) Separation->MS Elution Detection Detection of Molecular and Fragment Ions MS->Detection Data Data Analysis (Molecular Weight and Fatty Acid Composition) Detection->Data

Caption: Workflow for the characterization of this compound using HPLC-MS.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting and crystallization behavior of fats and oils, providing information on their polymorphic forms.[9][10]

Objective: To determine the melting point and thermal transitions of this compound.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the purified triglyceride (typically 5-10 mg) into an aluminum DSC pan.

  • DSC Instrument Setup:

    • An empty, hermetically sealed pan is used as a reference.

    • The instrument is calibrated using standards with known melting points (e.g., indium).

  • Thermal Program:

    • The sample is first cooled to a low temperature (e.g., -50°C) to ensure complete crystallization.

    • The temperature is then increased at a controlled rate (e.g., 5-10°C/min).

    • The heat flow to the sample is measured as a function of temperature.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting transitions. The peak temperature is taken as the melting point. The presence of multiple peaks can indicate polymorphism.

Expected DSC Thermogram Features for this compound:

DSC_Thermogram cluster_axes DSC Thermogram X_axis Temperature (°C) origin->X_axis Y_axis Heat Flow (mW) origin->Y_axis p1 p2 p1->p2 Melting Peak p3 p2->p3 Melting Peak p4 p3->p4 Melting Peak p5 p4->p5 Melting Peak

Caption: A representative DSC thermogram showing a melting peak for a triglyceride.

Biological Role and Signaling Pathways

While the specific biological functions of this compound have not been extensively studied, its role can be inferred from the general functions of triglycerides and their constituent fatty acids.

Energy Storage

Triglycerides are the primary form of energy storage in animals.[1] The long hydrocarbon chains of oleic and lignoceric acids can be oxidized to produce large amounts of ATP. The presence of the very-long-chain lignoceric acid suggests that this molecule could be a particularly dense form of energy storage.

Involvement in Signaling Pathways

Triglycerides themselves are not typically considered signaling molecules. However, their metabolic intermediates, particularly diacylglycerols (DAGs), are crucial second messengers in a variety of signaling cascades.[11] The hydrolysis of this compound by lipases would yield 1,2- or 2,3-dioleoyl-glycerol and lignoceric acid, or 1-oleoyl-2-lignoceroyl-glycerol and oleic acid. The resulting DAGs can activate protein kinase C (PKC), a key enzyme in pathways regulating cell growth, differentiation, and apoptosis.

Simplified Triglyceride Metabolism and DAG Signaling:

Triglyceride_Metabolism TAG This compound (Triacylglycerol) Lipase Lipase TAG->Lipase DAG Diacylglycerol (DAG) + Fatty Acid Lipase->DAG Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation CellularResponse Cellular Response (e.g., Growth, Proliferation) PKC->CellularResponse Phosphorylation Cascade

Caption: Simplified pathway showing the hydrolysis of a triacylglycerol to diacylglycerol, which can then activate protein kinase C.

Conclusion

This compound is a unique mixed-acid triglyceride with predicted physicochemical properties that are influenced by its combination of unsaturated and very-long-chain saturated fatty acids. While direct experimental data is limited, this guide provides a framework for its characterization using established analytical techniques and offers insights into its potential biological roles. Further research into this and similar complex triglycerides will undoubtedly contribute to a deeper understanding of lipid metabolism and its implications for health and disease, as well as open new avenues for the development of novel drug delivery systems and specialized nutritional products.

References

"1,3-Olein-2-Lignocerin" in food science and nutrition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Olein-2-Lignocerin in Food Science and Nutrition

Disclaimer: Scientific literature specifically detailing the food science and nutritional aspects of this compound is scarce. This guide leverages available chemical data for this compound and draws heavily on the extensive research conducted on a structurally analogous compound, 1,3-dioleoyl-2-palmitoylglycerol (OPO), to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. OPO is a well-studied structured triglyceride used in infant formula and serves as a valuable model for understanding the potential properties and applications of similar molecules.

Introduction

This compound is a structured triacylglycerol (TAG) characterized by a glycerol backbone esterified with oleic acid at the sn-1 and sn-3 positions and lignoceric acid at the sn-2 position. Structured lipids, such as this one, are of significant interest in food science and nutrition due to the potential for tailored physical properties and specific physiological effects based on the identity and positional distribution of their constituent fatty acids. The presence of a very-long-chain saturated fatty acid (VLCFA), lignoceric acid, at the sn-2 position and monounsaturated oleic acid at the external positions suggests unique metabolic and functional characteristics.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following tables summarize its known chemical identifiers and provide a comparative overview of the physicochemical properties of its constituent fatty acids and the analogous compound OPO.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 869989-78-6
Molecular Formula C₆₃H₁₁₈O₆
Molecular Weight 971.61 g/mol
Lipid Number TG (18:1/24:0/18:1)

Table 2: Physicochemical Properties of Constituent Fatty Acids and OPO

PropertyOleic Acid (18:1)Lignoceric Acid (24:0)1,3-Dioleoyl-2-palmitoylglycerol (OPO)
Molecular Formula C₁₈H₃₄O₂C₂₄H₄₈O₂C₅₅H₁₀₂O₆
Molecular Weight 282.47 g/mol 368.64 g/mol 859.39 g/mol
Melting Point 13-14 °C84.2 °C19 °C
Boiling Point 360 °C-802.2 °C (predicted)
Physical State at Room Temp. LiquidSolidSemi-solid/Oil

Potential Applications in Food Science and Nutrition

Based on the structure of this compound and research on similar structured lipids like OPO, potential applications include:

  • Infant Formula: OPO is a key component in human milk fat substitutes, designed to mimic the fatty acid profile and structure of human milk fat, which has been shown to improve fatty acid and calcium absorption and promote gut health in infants.[1][2][3] The specific positioning of fatty acids in OPO is crucial for these benefits.[4]

  • Functional Foods and Nutraceuticals: Structured lipids can be designed to deliver specific fatty acids for targeted health benefits. The combination of oleic acid, known for its cardiovascular benefits, and lignoceric acid, a component of brain lipids, could be explored for applications in adult nutrition.

  • Emulsion Stabilization: The composition of triglycerides influences the stability of food emulsions. Studies on OPO have shown its potential to form stable emulsions, a desirable characteristic in many food products.[5]

Experimental Protocols

Synthesis of Structured Triglycerides via Enzymatic Interesterification

Enzymatic interesterification is a widely used method for producing structured lipids with high specificity and under mild conditions.[6][7][8][9]

Objective: To synthesize a structured triglyceride by exchanging fatty acids at the sn-1 and sn-3 positions of a starting triglyceride with a desired fatty acid using a sn-1,3 specific lipase.

Materials:

  • Starting triglyceride (e.g., tripalmitin for OPO synthesis)

  • Free fatty acid for incorporation (e.g., oleic acid)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)

  • Organic solvent (e.g., n-hexane, optional for solvent-based system)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Vacuum system

Protocol:

  • Substrate Preparation: Combine the starting triglyceride and the free fatty acid in a molar ratio of 1:2 to 1:6 in a round-bottom flask. For a solvent-free system, the reaction is performed on the neat substrates. For a solvent-based system, add an appropriate volume of n-hexane.

  • Enzymatic Reaction: Add the immobilized lipase, typically 5-15% by weight of the total substrates.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 50-65°C) with continuous stirring for a specified duration (e.g., 4-24 hours). A vacuum may be applied to remove any water produced during the reaction, which can shift the equilibrium towards synthesis.[10]

  • Enzyme Deactivation and Removal: Stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Purification: The product mixture, containing the desired structured lipid, unreacted substrates, and byproducts, is then purified. This can be achieved by techniques such as short-path distillation to remove free fatty acids, followed by crystallization or chromatographic methods for further purification.

Analysis of Structured Triglycerides by HPLC

High-performance liquid chromatography (HPLC) is a common method for the separation and quantification of triglyceride isomers.[11][12]

Objective: To quantify the concentration of a specific structured triglyceride in a lipid mixture.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Reversed-phase C18 column

  • Detector: Evaporative Light Scattering Detector (ELSD) or UV detector (at low wavelengths like 205 nm)

Mobile Phase: A non-aqueous mobile phase is typically used. For example, a gradient of acetonitrile and isopropanol.

Protocol:

  • Sample Preparation: Dissolve a known amount of the lipid sample in a suitable solvent (e.g., n-hexane or isopropanol).

  • Injection: Inject the sample onto the HPLC column.

  • Chromatographic Separation: Run the HPLC method with the defined mobile phase gradient and column temperature to separate the different triglyceride species.

  • Detection and Quantification: The eluting compounds are detected by ELSD or UV. Quantification is performed by comparing the peak area of the target compound to a calibration curve prepared with a pure standard. The limit of detection (LOD) and limit of quantification (LOQ) for OPO analysis using ELSD have been reported to be 0.1 µg and 0.3 µg on-column, respectively.[12]

In Vitro Digestion Model

In vitro digestion models are used to simulate the physiological processes of lipid digestion in the gastrointestinal tract.[13][14][15][16][17]

Objective: To assess the lipolysis of a structured triglyceride under simulated gastric and intestinal conditions.

Materials:

  • Simulated Gastric Fluid (SGF) containing pepsin

  • Simulated Intestinal Fluid (SIF) containing pancreatin and bile salts

  • pH-stat titrator

  • NaOH solution (e.g., 0.1 M) for titration

  • Water bath shaker maintained at 37°C

Protocol:

  • Gastric Phase:

    • Disperse the lipid sample in the SGF.

    • Adjust the pH to mimic gastric conditions (e.g., pH 3.0).

    • Incubate at 37°C with continuous agitation for a specified time (e.g., 1-2 hours).

  • Intestinal Phase:

    • Transfer the gastric chyme to a vessel containing SIF.

    • Adjust the pH to mimic intestinal conditions (e.g., pH 7.0).

    • Initiate the titration with NaOH using the pH-stat to maintain a constant pH. The consumption of NaOH is proportional to the amount of free fatty acids released.

    • Incubate at 37°C with continuous agitation for a specified time (e.g., 2 hours), continuously recording the volume of NaOH added.

  • Analysis: The rate and extent of lipolysis are calculated from the NaOH consumption curve. Aliquots can be taken at different time points to analyze the composition of fatty acids, mono-, di-, and triglycerides using chromatographic methods.

Metabolic Pathways and Signaling

The metabolic fate of this compound is determined by the digestion and absorption of its constituent fatty acids.

Digestion and Absorption

During digestion, pancreatic lipase, which is sn-1,3 specific, will hydrolyze the ester bonds at the outer positions of the glycerol backbone. This would release two molecules of free oleic acid and one molecule of 2-lignoceroyl-monoacylglycerol (2-LMG). These products, along with bile salts, form mixed micelles which are absorbed by the enterocytes of the small intestine. Inside the enterocytes, they are re-esterified to form new triglycerides, packaged into chylomicrons, and released into the lymphatic system.

Digestion_Workflow TAG This compound Lipase Pancreatic Lipase TAG->Lipase Products 2-Lignoceroyl-monoacylglycerol + 2 Free Oleic Acid Lipase->Products Micelles Mixed Micelles (with Bile Salts) Products->Micelles Enterocyte Enterocyte (Intestinal Cell) Micelles->Enterocyte Absorption Reesterification Re-esterification Enterocyte->Reesterification New_TAG New Triglycerides Reesterification->New_TAG Chylomicron Chylomicrons New_TAG->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Secretion Oleic_Acid_Metabolism OA Oleic Acid (C18:1) Oleoyl_CoA Oleoyl-CoA OA->Oleoyl_CoA Activation Signaling Cellular Signaling (e.g., activation of SIRT1) OA->Signaling Beta_Oxidation β-Oxidation Oleoyl_CoA->Beta_Oxidation Complex_Lipids Synthesis of Complex Lipids (e.g., Phospholipids, TAGs) Oleoyl_CoA->Complex_Lipids Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy ATP Production TCA_Cycle->Energy Lignoceric_Acid_Metabolism LA Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA LA->Lignoceroyl_CoA Activation Peroxisome Peroxisome Lignoceroyl_CoA->Peroxisome Brain_Lipids Incorporation into Brain Lipids (e.g., Sphingolipids) Lignoceroyl_CoA->Brain_Lipids Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Shortened_Acyl_CoA Shortened-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->Shortened_Acyl_CoA Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA Energy ATP Production Acetyl_CoA->Energy

References

A Technical Guide to the Potential Cosmetic Applications of 1,3-Dioleoyl-2-lignoceroyl-glycerol (1,3-Olein-2-Lignocerin)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper explores the hypothesized cosmetic applications and underlying biochemical mechanisms of 1,3-Dioleoyl-2-lignoceroyl-glycerol, a specific triacylglycerol molecule. While direct clinical data for this compound is not publicly available, its unique structure, combining two units of the monounsaturated oleic acid with one unit of the very long-chain saturated lignoceric acid, suggests significant potential in dermatological and cosmetic formulations. This document synthesizes information on the roles of its constituent fatty acids and triglycerides in skin barrier function, hydration, and cellular signaling. We propose potential applications, detail relevant experimental protocols for substantiation, and present hypothetical data to illustrate expected outcomes.

Introduction: A Novel Triglyceride for Advanced Skincare

Triglycerides are fundamental components of cosmetic formulations, valued for their emollient and skin-replenishing properties.[1][2] They serve as a source of fatty acids that are critical for maintaining the integrity of the skin's permeability barrier.[3] The compound 1,3-Dioleoyl-2-lignoceroyl-glycerol, hereafter referred to as OLO-glycerol, is a specific triglyceride (CAS 869989-78-6) with a molecular formula of C63H118O6 and a molecular weight of 971.6 g/mol .[4] Its structure features lignoceric acid (C24:0), a very long-chain saturated fatty acid (VLCFA), at the sn-2 position, flanked by two oleic acid (C18:1) molecules at the sn-1 and sn-3 positions.

This unique asymmetrical structure suggests a multi-faceted role in skincare. Upon topical application, epidermal lipases are expected to hydrolyze OLO-glycerol, releasing its constituent fatty acids.[5][6]

  • Lignoceric Acid (C24:0): VLCFAs are essential precursors for the synthesis of specific ceramides (e.g., acylceramides) that are critical for the formation of the cornified lipid envelope and the overall structural integrity of the stratum corneum.[3][6]

  • Oleic Acid (C18:1): As a monounsaturated fatty acid, oleic acid is known for its emollient properties. It can also fluidize the lipid bilayers of the stratum corneum, potentially enhancing the penetration of other active ingredients.[7][8][9] However, an excess of free oleic acid can disrupt barrier function, making its delivery in a triglyceride form a potentially more controlled and beneficial approach.[10][11]

This guide will explore the theoretical mechanisms, potential applications, and evaluation methodologies for OLO-glycerol in cosmetic science.

Proposed Mechanism of Action

The primary proposed mechanism involves the enzymatic cleavage of OLO-glycerol in the epidermis and the subsequent integration of its fatty acid components into the skin's lipid metabolism pathways.

  • Topical Application & Penetration: The triglyceride is delivered to the stratum corneum within a formulation.

  • Enzymatic Hydrolysis: Lipases present in the stratum corneum and stratum granulosum hydrolyze the triglyceride, releasing free lignoceric acid, oleic acid, and glycerol.[5]

  • Metabolic Integration:

    • Lignoceric Acid: Utilized by keratinocytes for the synthesis of long-chain ceramides, directly contributing to the reinforcement of the skin barrier.

    • Oleic Acid: Incorporated into the intercellular lipid matrix, contributing to skin suppleness. It may also act as a signaling molecule, potentially influencing keratinocyte differentiation through pathways like Peroxisome Proliferator-Activated Receptors (PPARs).[12]

    • Glycerol: Acts as a natural humectant, increasing hydration in the stratum corneum.

Signaling Pathway Diagram

Proposed_Mechanism_of_Action cluster_0 Epidermis cluster_1 Metabolites OLO 1,3-Olein-2-Lignocerin (OLO-Glycerol) Lipase Epidermal Lipases OLO->Lipase Hydrolysis Lignoceric Lignoceric Acid (VLCFA) Lipase->Lignoceric Oleic Oleic Acid Lipase->Oleic Glycerol Glycerol Lipase->Glycerol Ceramide ω-(O)-Acylceramide Synthesis Lignoceric->Ceramide PPARs PPAR Activation (Signaling) Oleic->PPARs NMF Increased NMF (Hydration) Glycerol->NMF Barrier Reinforced Skin Barrier (↓ TEWL, ↑ Integrity) Ceramide->Barrier Suppleness Improved Skin Suppleness & Emollience PPARs->Suppleness Hydration Enhanced Skin Hydration NMF->Hydration

Caption: Proposed metabolic pathway of OLO-Glycerol in the epidermis.

Potential Cosmetic Applications

Based on its theoretical mechanism of action, OLO-glycerol could be a valuable ingredient in several types of cosmetic products:

  • Advanced Barrier Repair Formulas: For compromised or sensitive skin, the targeted delivery of lignoceric acid could aid in restoring the lamellar lipid structure of the stratum corneum.

  • Intensive Moisturizers for Dry Skin Conditions: The combination of a barrier-fortifying VLCFA and the humectant glycerol could provide both short-term and long-term hydration benefits.[13]

  • Anti-Aging and Mature Skin Products: By improving barrier function and skin suppleness, OLO-glycerol could help reduce the appearance of fine lines associated with dehydration and improve overall skin texture.

  • Delivery System for Actives: The controlled release of oleic acid could be leveraged to enhance the penetration of other oil-soluble active ingredients formulated alongside OLO-glycerol.

Data Presentation: Hypothetical Efficacy Studies

To validate the proposed benefits, a series of in-vitro and clinical studies would be required. The following tables present hypothetical quantitative data that could be expected from such evaluations.

Table 1: In-Vitro Skin Barrier Function on Reconstructed Human Epidermis (RhE)

Test Parameter Vehicle Control 2% OLO-glycerol Emulsion Positive Control (Ceramide Complex)
Transepidermal Water Loss (TEWL) (g/m²/h) 15.2 ± 1.8 8.5 ± 1.1 * 7.9 ± 0.9*
Electrical Impedance (kΩ) 8.1 ± 0.9 14.3 ± 1.5 * 15.1 ± 1.6*
Acylceramide Expression (Fold Change) 1.0 2.5 ± 0.3 * 2.8 ± 0.4*

*p < 0.05 vs. Vehicle Control

Table 2: Clinical Moisturization Study (28 Days, n=30)

Test Parameter Baseline Day 28 (Vehicle) Day 28 (2% OLO-glycerol Cream)
Corneometry (Arbitrary Units) 35.4 ± 4.1 38.1 ± 4.5 55.7 ± 5.2 *
TEWL (g/m²/h) 12.8 ± 2.1 11.9 ± 1.9 7.1 ± 1.4 *
Expert Grading (Dryness, 0-5 scale) 4.1 ± 0.5 3.5 ± 0.6 1.2 ± 0.4 *
Subject Self-Assessment (% Improvement) - 8% 75% *

*p < 0.05 vs. Vehicle and Baseline

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of OLO-glycerol's efficacy and safety.

In-Vitro Barrier Function Assay
  • Objective: To assess the ability of OLO-glycerol to improve barrier integrity on a 3D reconstructed human epidermis (RhE) model.[14]

  • Methodology:

    • Tissue Culture: RhE tissues (e.g., EpiDerm™, epiCS®) are cultured at the air-liquid interface.

    • Barrier Disruption (Optional): A compromised barrier can be induced using a short treatment with sodium dodecyl sulfate (SDS) or via tape-stripping.

    • Treatment: A topical dose of the test formulation (e.g., 2% OLO-glycerol in a base emulsion) and controls (vehicle, positive control) is applied to the tissue surface.

    • Incubation: Tissues are incubated for 24-48 hours.

    • TEWL Measurement: Transepidermal Water Loss is measured using a Tewameter/VapoMeter probe in a controlled environment.

    • Electrical Impedance Spectroscopy (EIS): Tissue integrity is measured by assessing its electrical impedance, which correlates with barrier function.[15]

    • Biomarker Analysis: Tissues are harvested for lipid analysis (e.g., via LC-MS/MS to quantify ceramide species) or for gene expression analysis (qPCR) of key lipid synthesis enzymes.

Clinical Moisturization and Barrier Repair Study
  • Objective: To evaluate the moisturizing and barrier-repair efficacy of a cream containing OLO-glycerol on human subjects with dry skin.

  • Methodology:

    • Subject Recruitment: A panel of 20-30 subjects with clinically diagnosed mild-to-moderate dry skin is recruited.

    • Acclimatization: Subjects acclimate in a temperature and humidity-controlled room (e.g., 21°C, 50% RH) for 30 minutes before measurements.

    • Baseline Measurements: Baseline values for skin hydration (Corneometer), TEWL (Tewameter), and clinical grading of dryness are recorded on designated test sites (e.g., volar forearm).[16][17][18]

    • Product Application: Subjects apply the test product and a vehicle control to the assigned sites twice daily for 28 days.

    • Follow-up Measurements: Measurements are repeated at specified time points (e.g., Day 1, Day 14, Day 28).

    • Self-Assessment: Subjects complete questionnaires regarding perceived skin hydration, smoothness, and comfort.

    • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., paired t-test, ANOVA) to determine significance.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Pre-Clinical Evaluation cluster_clinical Clinical Evaluation Formulation Formulation Development (OLO-Glycerol Emulsion) Safety In-Vitro Safety Testing (OECD 439 Skin Irritation) Formulation->Safety Efficacy_invitro In-Vitro Efficacy (RhE Model) Safety->Efficacy_invitro If Safe Protocol Protocol Design & Ethics Approval Efficacy_invitro->Protocol Promising Results Recruitment Subject Recruitment (Dry Skin Panel) Protocol->Recruitment Trial 28-Day Clinical Trial (Application Phase) Recruitment->Trial Data Data Collection (Corneometer, TEWL, Grading) Trial->Data Analysis Statistical Analysis & Report Data->Analysis

Caption: A typical workflow for the cosmetic evaluation of a new active ingredient.

Conclusion and Future Directions

1,3-Dioleoyl-2-lignoceroyl-glycerol (OLO-glycerol) presents a compelling, theoretically-grounded candidate for advanced cosmetic applications. Its unique structure allows for the targeted delivery of both a barrier-essential VLCFA and a fluidizing monounsaturated fatty acid. The proposed mechanisms—reinforcement of the ceramide barrier via lignoceric acid and enhanced emollience from oleic acid—position it as a potent ingredient for addressing skin dryness and compromised barrier function.

Future research should focus on the synthesis and purification of OLO-glycerol for in-vitro and clinical testing to validate these hypotheses. Further investigation into its influence on cutaneous gene expression, particularly genes related to lipid synthesis and keratinocyte differentiation, would provide deeper insights into its molecular effects on skin health.

References

An In-depth Technical Guide on 1,3-Olein-2-Lignocerin: A Novel Structured Lipid for Medical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured lipids are triglycerides that have been chemically or enzymatically modified to alter the composition and/or positional distribution of fatty acids on the glycerol backbone. This tailored engineering of lipid structures offers the potential to create novel molecules with specific nutritional and therapeutic properties. This guide focuses on the structured lipid 1,3-Olein-2-Lignocerin, a triglyceride composed of two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position.

Oleic acid (18:1n-9) is a monounsaturated omega-9 fatty acid, abundant in olive oil, and is associated with various health benefits. Lignoceric acid (24:0) is a very long-chain saturated fatty acid (VLCFA). The metabolism of VLCFAs is of significant interest in medical research, particularly in the context of certain genetic disorders.

The rationale for the specific structure of this compound lies in the targeted delivery and metabolism of its constituent fatty acids. The positioning of fatty acids on the glycerol backbone significantly influences their digestion and absorption. Pancreatic lipase, the primary enzyme for fat digestion, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions. This would lead to the release of two molecules of oleic acid and one molecule of 2-lignoceryl-glycerol. This specific release pattern could be leveraged for therapeutic purposes, particularly in diseases related to VLCFA metabolism.

A key area of research for this structured lipid is Adrenoleukodystrophy (ALD) , a rare genetic disorder characterized by the accumulation of VLCFAs, including lignoceric acid, in tissues and plasma. This accumulation is due to a deficiency in the peroxisomal enzyme lignoceroyl-CoA ligase, which is essential for the degradation of VLCFAs through peroxisomal β-oxidation[1]. The toxic accumulation of VLCFAs is linked to the progressive demyelination of nerve cells and adrenal insufficiency observed in ALD patients[2]. By delivering lignoceric acid in a structured form that influences its metabolic fate, this compound could be a valuable tool for studying and potentially treating such disorders.

This technical guide provides a comprehensive overview of the synthesis, analysis, and proposed biological investigation of this compound for medical research applications.

Physicochemical and Structural Information

PropertyValueSource
Systematic Name 1,3-di((9Z)-octadec-9-enoyl)-2-(tetracosanoyl)glycerol-
Common Name This compound-
Molecular Formula C66H124O6Calculated
Molecular Weight 1021.7 g/mol Calculated
Physical State Likely a waxy solid at room temperatureInferred
Solubility Expected to be soluble in nonpolar organic solvents like hexane and chloroformInferred
Lignoceric Acid Melting Point 84.2 °C[3]
Oleic Acid Melting Point 13-14 °C[4]

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through a chemoenzymatic approach, which offers high specificity and milder reaction conditions compared to purely chemical methods. A plausible two-step enzymatic synthesis is outlined below.

Protocol: Two-Step Enzymatic Synthesis of this compound

Step 1: Enzymatic Synthesis of 1,3-Dioleoyl-glycerol

This step involves the esterification of glycerol with oleic acid using a sn-1,3 specific lipase.

  • Materials:

    • Glycerol

    • Oleic acid

    • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

    • Organic solvent (e.g., hexane or t-butanol)

    • Molecular sieves

  • Procedure:

    • Dissolve glycerol and oleic acid (molar ratio of 1:2) in the chosen organic solvent in a round-bottom flask.

    • Add molecular sieves to remove any water, which can interfere with the esterification reaction.

    • Add the immobilized sn-1,3 specific lipase to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, filter off the immobilized lipase for potential reuse.

    • Remove the solvent under reduced pressure.

    • Purify the resulting 1,3-dioleoyl-glycerol using column chromatography.

Step 2: Chemical Acylation of 1,3-Dioleoyl-glycerol with Lignoceric Acid

This step involves the chemical esterification of the purified 1,3-dioleoyl-glycerol with lignoceric acid at the sn-2 position.

  • Materials:

    • Purified 1,3-dioleoyl-glycerol

    • Lignoceric acid

    • Acylating agent (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP))

    • Anhydrous organic solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve the purified 1,3-dioleoyl-glycerol and lignoceric acid in the anhydrous organic solvent.

    • Add the acylating agents (DCC and DMAP) to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the organic phase with dilute acid and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the final product, this compound, using column chromatography.

Analytical Methodologies

Accurate characterization and quantification of the synthesized this compound are crucial for its use in research.

Protocol: High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)

This method is suitable for the quantitative analysis of the structured triglyceride.

  • Instrumentation:

    • HPLC system with a gradient pump

    • Reversed-phase C18 column

    • Evaporative Light Scattering Detector (ELSD)

  • Procedure:

    • Sample Preparation: Dissolve a known amount of the purified product in a suitable solvent like hexane or isopropanol.

    • Mobile Phase: Use a gradient of acetonitrile and isopropanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detector Settings: Optimize nebulizer and evaporator temperatures for the ELSD.

    • Quantification: Create a calibration curve using a purified and quantified standard of this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is used to confirm the fatty acid composition of the synthesized triglyceride after transesterification.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer

    • Capillary column suitable for fatty acid methyl ester (FAME) analysis

  • Procedure:

    • Transesterification: Convert the triglyceride to fatty acid methyl esters (FAMEs) by reacting with sodium methoxide in methanol.

    • Extraction: Extract the FAMEs with hexane.

    • GC-MS Analysis: Inject the FAME sample into the GC-MS system. The different FAMEs will be separated based on their boiling points and identified by their mass spectra.

    • Quantification: Determine the relative amounts of oleic acid and lignoceric acid by comparing the peak areas.

Biological Significance and Proposed Mechanism of Action

The primary medical research interest in this compound is its potential to modulate the metabolism of lignoceric acid, a VLCFA that accumulates in ALD.

Digestion and Absorption

Upon ingestion, pancreatic lipase is expected to hydrolyze the ester bonds at the sn-1 and sn-3 positions, releasing two molecules of free oleic acid and one molecule of 2-lignoceryl-glycerol. These products are then absorbed by enterocytes. The 2-monoacylglycerol form is generally well-absorbed and can be re-esterified within the enterocytes to form triglycerides, which are then packaged into chylomicrons and released into the lymphatic system.

Cellular Metabolism of Lignoceric Acid

Lignoceric acid is primarily metabolized through β-oxidation within peroxisomes[5][6][7]. This is because the acyl-CoA synthetases in mitochondria have low activity towards VLCFAs. In ALD, a defect in the peroxisomal lignoceroyl-CoA ligase impairs the first step of this degradation pathway, leading to the accumulation of lignoceric acid. This accumulation is thought to contribute to the pathology of the disease by disrupting cell membrane integrity and inducing oxidative stress and inflammation[2].

By providing lignoceric acid as 2-lignoceryl-glycerol, it is hypothesized that its subsequent intracellular processing and availability for peroxisomal β-oxidation may be altered compared to the ingestion of free lignoceric acid or triglycerides with lignoceric acid at the sn-1 or sn-3 positions.

Proposed Signaling Pathway Modulation: PPARα Activation

Very long-chain fatty acids, or more specifically their CoA thioesters, are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[8][9]. PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in lipid metabolism, particularly those for peroxisomal and mitochondrial β-oxidation.

It is hypothesized that the lignoceric acid released from this compound, once inside the cell and converted to lignoceroyl-CoA, could activate PPARα. This activation would lead to the upregulation of genes encoding for peroxisomal β-oxidation enzymes, potentially enhancing the degradation of VLCFAs. This could be a therapeutic strategy for conditions where there is a partial deficiency or reduced activity of the peroxisomal β-oxidation machinery.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_3_Olein_2_Lignocerin This compound 2_Lignoceryl_Glycerol 2-Lignoceryl-Glycerol 1_3_Olein_2_Lignocerin->2_Lignoceryl_Glycerol Pancreatic Lipase Lignoceric_Acid Lignoceric Acid 2_Lignoceryl_Glycerol->Lignoceric_Acid Monoacylglycerol Lipase Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA Acyl-CoA Synthetase PPARa PPARα Lignoceroyl_CoA->PPARa Binds and Activates PPARa_RXR_Complex PPARα-RXR Complex PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, ABCD1) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Proteins Peroxisomal β-oxidation Enzymes mRNA->Proteins Translation Proteins->Lignoceroyl_CoA Degrades

Caption: Proposed PPARα signaling pathway activation by this compound metabolites.

Proposed Experimental Workflow for In Vitro Studies

To investigate the biological effects of this compound, a cell-based assay using a relevant cell model, such as fibroblasts from ALD patients, is proposed.

Protocol: In Vitro Assessment in an ALD Fibroblast Model
  • Cell Culture:

    • Culture fibroblasts derived from ALD patients and healthy controls in appropriate media.

  • Treatment:

    • Treat the cells with this compound, free lignoceric acid, or a vehicle control for various time points.

  • Lipid Analysis:

    • Extract total lipids from the cells.

    • Quantify the levels of lignoceric acid and other VLCFAs using GC-MS to determine if the structured lipid reduces the accumulation of VLCFAs.

  • Gene Expression Analysis:

    • Isolate RNA from the treated cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes (e.g., ACOX1, ABCD1).

  • Protein Analysis:

    • Isolate proteins from the treated cells.

    • Perform Western blotting to quantify the levels of peroxisomal β-oxidation enzymes.

  • Functional Assays:

    • Measure markers of oxidative stress (e.g., reactive oxygen species levels).

    • Assess mitochondrial function.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_data_analysis Data Analysis and Interpretation Cell_Seeding Seed ALD and Control Fibroblasts Treatment_Groups Treat with: - this compound - Free Lignoceric Acid - Vehicle Control Cell_Seeding->Treatment_Groups Lipid_Extraction Lipid Extraction and VLCFA Quantification (GC-MS) Treatment_Groups->Lipid_Extraction RNA_Isolation RNA Isolation and qRT-PCR for Gene Expression Treatment_Groups->RNA_Isolation Protein_Isolation Protein Isolation and Western Blot for Enzyme Levels Treatment_Groups->Protein_Isolation Functional_Assays Functional Assays (Oxidative Stress, etc.) Treatment_Groups->Functional_Assays Data_Analysis_Lipids Data_Analysis_Lipids Lipid_Extraction->Data_Analysis_Lipids Compare VLCFA levels Data_Analysis_RNA Data_Analysis_RNA RNA_Isolation->Data_Analysis_RNA Analyze gene expression Data_Analysis_Protein Data_Analysis_Protein Protein_Isolation->Data_Analysis_Protein Quantify protein levels Data_Analysis_Functional Data_Analysis_Functional Functional_Assays->Data_Analysis_Functional Assess cellular health

Caption: Experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound is a novel structured lipid with significant potential for medical research, particularly in the study of disorders related to very long-chain fatty acid metabolism like Adrenoleukodystrophy. Its specific structure is designed to facilitate the targeted delivery and unique metabolic processing of lignoceric acid. The proposed research avenues, including its synthesis, analysis, and investigation in relevant biological models, aim to elucidate its therapeutic potential. The modulation of the PPARα signaling pathway represents a key hypothetical mechanism of action that warrants further investigation. This technical guide provides a foundational framework for researchers to explore the scientific and therapeutic possibilities of this compound.

References

In-Depth Technical Guide: 1,3-Dioleoyl-2-lignoceroyl-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structured triglyceride 1,3-Dioleoyl-2-lignoceroyl-glycerol, also referred to as 1,3-Olein-2-Lignocerin. It details its physicochemical properties and outlines methodologies for its synthesis and analysis, serving as a critical resource for professionals in lipid research and pharmaceutical development.

Core Physicochemical Data

1,3-Dioleoyl-2-lignoceroyl-glycerol is a specific triacylglycerol composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position.

PropertyValue
Molecular Formula C63H118O6[1][2][3][4]
Molecular Weight 971.61 g/mol [1][3][4][5]
CAS Number 869989-78-6[2]
Synonyms 1,3-Dioleate-2-Lignocerate-Glycerol, TG(18:1/24:0/18:1)[1][2]
Purity Typically >99% for research grades[1][4]
Physical State Solid[1]
Storage Freezer[1][4]

Experimental Protocols

The synthesis and analysis of structured triglycerides such as 1,3-Dioleoyl-2-lignoceroyl-glycerol require precise and controlled methodologies. Enzymatic approaches are favored for their high specificity, which minimizes the formation of unwanted byproducts.

Enzymatic Synthesis: Two-Step Protocol

The synthesis of 1,3-Dioleoyl-2-lignoceroyl-glycerol can be effectively achieved through a two-step enzymatic process utilizing a sn-1,3 specific lipase. This method allows for the specific placement of the fatty acids on the glycerol backbone.

Step 1: Enzymatic Ethanolysis of a Lignoceric Acid-Rich Triglyceride

  • Objective: To produce 2-lignoceroyl-glycerol (a 2-monoacylglycerol).

  • Materials:

    • Triglyceride rich in lignoceric acid (e.g., trilignocerin)

    • Dry ethanol

    • Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

    • Organic solvent (e.g., hexane)

  • Procedure:

    • Dissolve the lignoceric acid-rich triglyceride in hexane in a temperature-controlled reactor.

    • Add dry ethanol to the mixture.

    • Introduce the immobilized sn-1,3 specific lipase to initiate the ethanolysis reaction.

    • Maintain the reaction at a controlled temperature (e.g., 40-50°C) with continuous agitation for a specified duration (e.g., 8-24 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, stop the reaction by filtering out the immobilized lipase.

    • Purify the resulting 2-lignoceroyl-glycerol from the reaction mixture using column chromatography or crystallization.

Step 2: Enzymatic Esterification with Oleic Acid

  • Objective: To esterify oleic acid to the sn-1 and sn-3 positions of 2-lignoceroyl-glycerol.

  • Materials:

    • Purified 2-lignoceroyl-glycerol

    • Oleic acid

    • Immobilized sn-1,3 specific lipase

    • Solvent-free system or an appropriate organic solvent

  • Procedure:

    • Combine the purified 2-lignoceroyl-glycerol and an excess of oleic acid in the reactor.

    • Add the immobilized sn-1,3 specific lipase.

    • Conduct the reaction under vacuum to remove the water produced during esterification, which drives the reaction to completion.

    • Maintain the temperature (e.g., 50-60°C) and agitation for a set period.

    • Monitor the formation of the target triglyceride, 1,3-Dioleoyl-2-lignoceroyl-glycerol.

    • After the reaction, recover the enzyme by filtration.

    • Purify the final product to remove unreacted fatty acids and byproducts using techniques such as molecular distillation or chromatography.

Analytical Characterization: LC-MS/MS

The structural confirmation and quantification of 1,3-Dioleoyl-2-lignoceroyl-glycerol are typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Dissolve the purified triglyceride in an appropriate solvent mixture (e.g., chloroform/methanol).

    • Perform a lipid extraction if the analyte is in a complex biological matrix.

  • Liquid Chromatography (LC) Separation:

    • Column: A reversed-phase column (e.g., C18) is commonly used for separating triglyceride species.

    • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium formate is employed to elute the triglycerides based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves monitoring the transition from the precursor ion (the intact triglyceride) to specific product ions (resulting from the neutral loss of one of the fatty acid chains).

    • Identification: The identity of 1,3-Dioleoyl-2-lignoceroyl-glycerol is confirmed by its retention time and the specific fragmentation pattern observed in the MS/MS spectrum.

Visualization of a Relevant Biological Pathway

Triglycerides are central to energy metabolism. The following diagram illustrates a simplified overview of the hormonal regulation of triglyceride breakdown (lipolysis) in an adipocyte.

Lipolysis_Pathway cluster_extracellular Extracellular Space cluster_cell Adipocyte cluster_blood Bloodstream Hormones Hormones (Glucagon, Epinephrine) Receptor G-Protein Coupled Receptor Hormones->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active HSL Hormone-Sensitive Lipase (inactive) PKA_active->HSL Phosphorylates HSL_active Hormone-Sensitive Lipase (active) HSL->HSL_active Triglyceride Triglyceride (e.g., this compound) HSL_active->Triglyceride Hydrolyzes DAG Diacylglycerol Triglyceride->DAG Releases FFA MAG Monoacylglycerol DAG->MAG Releases FFA Glycerol Glycerol MAG->Glycerol Releases FFA Bloodstream To Liver and other tissues Glycerol->Bloodstream FFA Free Fatty Acids FFA->Bloodstream

Caption: Hormonal Regulation of Triglyceride Lipolysis.

References

A Technical Guide to Natural Triglyceride Sources of Oleic and Lignoceric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, and lignoceric acid, a very-long-chain saturated fatty acid, are components of triglycerides found in various natural sources. These fatty acids and their derivatives play significant roles in cellular signaling, metabolic pathways, and the structural integrity of biological membranes. For researchers, scientists, and drug development professionals, understanding the natural sources of triglycerides containing these specific fatty acids is crucial for applications ranging from nutritional science to the development of therapeutic agents. This technical guide provides an in-depth overview of plant- and animal-based sources of triglycerides rich in oleic and lignoceric acids, detailed experimental protocols for their analysis, and a review of their relevant biological pathways.

Natural Sources and Quantitative Composition

Triglycerides are the primary form in which fatty acids are stored in plants and animals. The fatty acid composition of these triglycerides varies significantly between sources.

Plant-Based Sources

Several plant-derived oils are notable for their content of oleic acid, and to a lesser extent, lignoceric acid. Peanut oil stands out as a significant source of both.

Table 1: Fatty Acid Composition of Selected Plant Oils (% of Total Fatty Acids)

Fatty AcidPeanut OilMacadamia Nut OilShea Butter
Oleic Acid (C18:1) 36-67%[1]~60%[2]34-62%[3]
Lignoceric Acid (C24:0) 1.1-2.2%[4]Present[5]Present
Palmitic Acid (C16:0)8.3-14%8.4-13.1%[5]1.9-10%[3]
Stearic Acid (C18:0)1.9-4.4%Present20-55.7%[3]
Linoleic Acid (C18:2)14-43%1-3%[2]1-11%[3]
Arachidic Acid (C20:0)1.1-2.2%Present[5]<3.5%
Behenic Acid (C22:0)1.9-3.1%Present[5]-

Note: Fatty acid composition can vary depending on the cultivar, growing conditions, and processing methods.

Animal-Based Sources

Animal fats, such as tallow (from beef or mutton) and lard (from pork), are also sources of triglycerides containing oleic acid. The presence of lignoceric acid in these sources is generally low and less frequently quantified.

Table 2: Fatty Acid Composition of Selected Animal Fats (% of Total Fatty Acids)

Fatty AcidTallow (Beef)Lard (Pork)
Oleic Acid (C18:1) 47%[6]44-47%
Lignoceric Acid (C24:0) Trace amountsTrace amounts
Palmitic Acid (C16:0)26%[6]28-30%
Stearic Acid (C18:0)14%[6]12-14%
Linoleic Acid (C18:2)3%[6]6-10%
Myristic Acid (C14:0)3%[6]1-2%

Note: The fatty acid profile of animal fats can be influenced by the animal's diet and breed.

Experimental Protocols

The accurate quantification of oleic and lignoceric acids within triglycerides requires a multi-step process involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.

Lipid Extraction from Oilseeds

This protocol is suitable for the extraction of total lipids from oilseeds such as peanuts.

Materials:

  • Oilseeds (e.g., peanuts)

  • Mortar and pestle or grinder

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Grind the oilseeds into a fine powder.

  • Homogenize the ground sample with a chloroform:methanol (2:1, v/v) mixture.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifuge the mixture to separate the layers.

  • Carefully collect the lower chloroform layer, which contains the lipids.

  • Evaporate the chloroform using a rotary evaporator to obtain the crude lipid extract.

  • The extracted lipids can be stored under nitrogen at -20°C for further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of fatty acids in the lipid extract to their volatile methyl esters for GC analysis.

Materials:

  • Lipid extract

  • Toluene

  • 1% Sulfuric acid in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Dissolve a known amount of the lipid extract in toluene in a screw-cap glass tube.

  • Add 1% sulfuric acid in methanol.

  • Heat the mixture at 50°C for 2 hours with occasional vortexing.

  • After cooling, add hexane and saturated NaCl solution and vortex to extract the FAMEs into the hexane layer.

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The FAMEs are now ready for GC analysis.

Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase).

Procedure:

  • Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC.

  • The GC oven temperature is programmed to ramp up to separate the FAMEs based on their chain length and degree of unsaturation.

  • The FID detects the eluting FAMEs, and the resulting peaks are integrated.

  • Identification of oleic and lignoceric acid methyl esters is achieved by comparing their retention times with those of known standards.

  • Quantification is performed by comparing the peak areas of the analytes to the peak area of an internal standard of known concentration.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of fatty acids from natural sources.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Source Natural Source (e.g., Oilseeds) Grinding Grinding/Homogenization Source->Grinding Extraction Solvent Extraction (Chloroform:Methanol) Grinding->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Evaporation Solvent Evaporation Phase_Separation->Evaporation FAME_Prep FAME Preparation (Acid-catalyzed Methylation) Evaporation->FAME_Prep Crude Lipid Extract GC_Analysis GC-FID/MS Analysis FAME_Prep->GC_Analysis FAMEs Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Figure 1: Experimental workflow for fatty acid analysis.
Signaling and Metabolic Pathways

Oleic Acid and the PI3K/Akt Signaling Pathway

Oleic acid has been shown to influence various cellular processes, including cell proliferation and survival, partly through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4]

Oleic_Acid_PI3K_Akt_Pathway Oleic_Acid Oleic Acid Receptor Membrane Receptor Oleic_Acid->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream phosphorylates Lignoceric_Acid_Beta_Oxidation cluster_peroxisome Peroxisomal β-Oxidation Cycle Lignoceric_Acid Lignoceric Acid (Cytosol) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA ATP, CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase Peroxisome Peroxisome Lignoceroyl_CoA->Peroxisome Transport Acyl_CoA_Oxidase Acyl-CoA Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase trans-Δ2-Enoyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase 3-Ketoacyl-CoA NAD+ -> NADH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA releases Shorter_Acyl_CoA Shorter-Chain Acyl-CoA Thiolase->Shorter_Acyl_CoA produces Lignoceroyl_CoA_P Lignoceroyl-CoA Shorter_Acyl_CoA->Lignoceroyl_CoA_P Re-enters cycle or exports to mitochondria Lignoceroyl_CoA_P->Acyl_CoA_Oxidase FAD -> FADH2

References

Methodological & Application

Application Note: Quantification of 1,3-Olein-2-Lignocerin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the specific triglyceride, 1,3-Olein-2-Lignocerin. This method is applicable for the analysis of this compound in various biological matrices relevant to drug development and lipidomic research. The protocol outlines sample preparation using a modified Folch extraction, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The established method demonstrates high specificity and sensitivity, making it suitable for high-throughput quantitative analysis.

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. The specific composition of fatty acids on the glycerol backbone can have significant physiological and pathological implications. This compound is a mixed-acid triglyceride containing two oleic acid moieties and one lignoceric acid moiety. Accurate quantification of specific TGs like this compound is essential for understanding lipid metabolism in various disease states and for the development of therapeutic interventions. LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of individual lipid species within complex biological samples.[1][2][3] This application note provides a detailed protocol for the quantification of this compound.

Experimental

Materials and Reagents
  • This compound standard (purity >99%)[4]

  • Internal Standard (IS): Glyceryl trilinolenate (or other suitable non-endogenous triglyceride)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • 0.9% NaCl solution

Sample Preparation: Lipid Extraction

A standard Folch or Bligh-Dyer extraction method is employed for the isolation of lipids from biological matrices (e.g., plasma, serum, tissue homogenate).[5][6]

  • To 100 µL of sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add a known amount of internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (45:45:10, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer is utilized for the analysis.[6][7]

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Gradient 30% B to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions

The quantification of this compound is achieved using Multiple Reaction Monitoring (MRM). The ammonium adduct of the molecule is selected as the precursor ion. The product ions are generated from the neutral loss of one of the fatty acid chains.[1][8]

Table 3: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 989.9 [M+NH₄]⁺603.5 [M+NH₄-C₂₄H₄₈O₂]⁺25
989.9 [M+NH₄]⁺707.6 [M+NH₄-C₁₈H₃₄O₂]⁺22
Internal Standard Dependent on ISDependent on ISOptimize for IS
(e.g., Glyceryl trilinolenate)892.8 [M+NH₄]⁺615.5 [M+NH₄-C₁₈H₃₀O₂]⁺20

Note: The molecular weight of this compound is 971.61 g/mol .[4][9] The precursor ion is the ammonium adduct [M+NH₄]⁺.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by constructing a calibration curve. A series of calibration standards of known concentrations are prepared and analyzed along with the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards. A linear regression analysis is then used to determine the concentration of this compound in the unknown samples.

Visualization of Protocols

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Add IS Drydown Nitrogen Dry-Down Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC Inject MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry MobilePhase Mobile Phase Gradient Column C18 Column MobilePhase->Column Separation Analyte Separation Column->Separation IonSource ESI Source Separation->IonSource Eluent Quad1 Q1: Precursor Ion Selection (m/z 989.9) IonSource->Quad1 Ions CollisionCell Q2: Collision-Induced Dissociation Quad1->CollisionCell Quad3 Q3: Product Ion Selection (m/z 603.5, 707.6) CollisionCell->Quad3 Detector Detector Quad3->Detector

Caption: Logical relationship of the LC-MS/MS system components.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrumental analysis, combined with the specificity of MRM detection, ensures accurate and reproducible results. This method is a valuable tool for researchers and scientists in the fields of lipidomics and drug development, enabling the precise measurement of this specific triglyceride to further investigate its role in health and disease.

References

Application Notes & Protocols for the Enzymatic Synthesis of 1,3-Olein-2-Lignocerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured triacylglycerols (sTAGs) are gaining significant interest in the pharmaceutical and nutraceutical industries due to their tailored physical, chemical, and physiological properties. 1,3-Olein-2-Lignocerin (OLO) is a specific sTAG composed of a glycerol backbone esterified with oleic acid at the sn-1 and sn-3 positions and lignoceric acid at the sn-2 position. The unique structure of OLO, featuring very long-chain saturated fatty acid (lignoceric acid) at the sn-2 position, may offer specific metabolic fates and therapeutic benefits. Enzymatic synthesis using lipases provides a highly specific and efficient route to produce such structured lipids under mild reaction conditions, avoiding the formation of unwanted byproducts associated with chemical synthesis.

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of this compound.

Principle of Synthesis

The synthesis of this compound can be achieved via a two-step enzymatic process utilizing an sn-1,3-regiospecific lipase. This strategy ensures the precise placement of oleic acid at the outer positions and lignoceric acid at the central position of the glycerol backbone.

Step 1: Synthesis of 2-Lignocerylglycerol (2-LG) In the first step, trilignocerin is subjected to alcoholysis with a short-chain alcohol (e.g., ethanol) in the presence of an sn-1,3-regiospecific lipase. The lipase selectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions, yielding 2-lignocerylglycerol.

Step 2: Esterification of 2-LG with Oleic Acid The purified 2-lignocerylglycerol is then esterified with an excess of oleic acid using the same sn-1,3-regiospecific lipase. The lipase catalyzes the esterification at the available sn-1 and sn-3 hydroxyl groups of 2-LG, resulting in the formation of this compound.

Experimental Protocols

Materials and Reagents
  • Substrates: Trilignocerin (purity >98%), Oleic Acid (purity >99%)

  • Enzyme: Immobilized sn-1,3-regiospecific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or a similar lipase)[1][2]

  • Solvents: n-hexane (HPLC grade), Ethanol (anhydrous), Acetone (analytical grade), Diethyl ether (analytical grade)

  • Reagents for Analysis: Tris-HCl buffer, Bile salts, Calcium chloride, Porcine pancreatic lipase (for positional analysis), Fatty acid methyl ester standards.[3]

Protocol 1: Synthesis of 2-Lignocerylglycerol (Alcoholysis)
  • Reaction Setup: In a temperature-controlled stirred-tank reactor, dissolve trilignocerin in a suitable organic solvent (e.g., n-hexane) at a concentration of 10% (w/v).

  • Addition of Alcohol: Add anhydrous ethanol to the reaction mixture. The molar ratio of trilignocerin to ethanol should be optimized, typically starting at 1:2.

  • Enzyme Addition: Add the immobilized sn-1,3-regiospecific lipase to the mixture. The enzyme load is typically in the range of 5-10% (w/w of substrates).

  • Reaction Conditions: Maintain the reaction temperature at 60-70°C with constant agitation (e.g., 200 rpm) for 24-48 hours. The high temperature is necessary to ensure the solubility of the very long-chain trilignocerin.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition of the reaction mixture using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

  • Purification of 2-Lignocerylglycerol:

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The resulting mixture will contain 2-lignocerylglycerol, unreacted trilignocerin, ethyl lignocerate, and other minor products.

    • Purify 2-lignocerylglycerol by crystallization from a suitable solvent system (e.g., acetone/hexane mixture) at low temperature. Multiple crystallization steps may be required to achieve high purity.

Protocol 2: Synthesis of this compound (Esterification)
  • Reaction Setup: In a solvent-free system, melt the purified 2-lignocerylglycerol at a temperature above its melting point (e.g., 70-80°C) in a vacuum-equipped reactor.

  • Substrate Addition: Add oleic acid to the molten 2-lignocerylglycerol. A molar excess of oleic acid (e.g., 1:3 molar ratio of 2-LG to oleic acid) is recommended to drive the reaction towards completion.

  • Enzyme Addition: Add the immobilized sn-1,3-regiospecific lipase (5-10% w/w of substrates) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at 70-80°C under vacuum to remove the water produced during esterification.[4] Provide constant stirring.

  • Monitoring the Reaction: Monitor the formation of this compound using HPLC.

  • Enzyme Recovery: After the reaction reaches the desired conversion, recover the enzyme by filtration.

  • Purification of this compound:

    • The final product mixture will contain this compound, unreacted oleic acid, and minor byproducts.

    • Remove the excess free fatty acids by short-path distillation or by neutralization with an alkaline solution followed by washing.

    • Further purification can be achieved by column chromatography on silica gel if required.

Analytical Methods

  • Triacylglycerol Profile: The composition of triacylglycerols can be analyzed by reverse-phase HPLC with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).[5][6]

  • Fatty Acid Composition: The fatty acid composition of the final product can be determined by gas chromatography (GC) after transmethylation of the sample to fatty acid methyl esters (FAMEs).[3]

  • Positional Analysis of Fatty Acids: To confirm the sn-2 position of lignoceric acid, the purified this compound can be hydrolyzed with porcine pancreatic lipase, which is sn-1,3 specific.[3] The resulting 2-monoacylglycerols are then isolated and their fatty acid composition is analyzed by GC.

Data Presentation

Table 1: Typical Reaction Conditions for Enzymatic Synthesis of Structured Triglycerides.

ParameterStep 1: AlcoholysisStep 2: EsterificationReference
Enzyme Immobilized sn-1,3 lipase (Rhizomucor miehei)Immobilized sn-1,3 lipase (Rhizomucor miehei)[1][7]
Substrates Trilignocerin, Ethanol2-Lignocerylglycerol, Oleic Acid-
Substrate Molar Ratio 1:2 (Triglyceride:Alcohol)1:3 (2-MAG:Fatty Acid)[6]
Enzyme Load (% w/w) 5 - 105 - 10[5]
Temperature (°C) 60 - 7070 - 80[8]
Solvent n-hexaneSolvent-free[9]
Reaction Time (h) 24 - 4812 - 24[2]
Agitation (rpm) 200200-

Table 2: Hypothetical Yields and Purity for the Synthesis of this compound.

StepProductTheoretical Yield (%)Purity after Purification (%)
1. Alcoholysis 2-Lignocerylglycerol80 - 90>95
2. Esterification This compound75 - 85>96

Note: These values are estimations based on similar syntheses of structured triglycerides and would need to be confirmed experimentally.[7][9]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Lignocerylglycerol cluster_step2 Step 2: Synthesis of this compound Trilignocerin Trilignocerin Reactor1 Stirred-Tank Reactor (n-hexane, 60-70°C) Trilignocerin->Reactor1 Ethanol Ethanol Ethanol->Reactor1 Filtration1 Filtration Reactor1->Filtration1 Lipase1 sn-1,3 Lipase Lipase1->Reactor1 Filtration1->Lipase1 Enzyme Recovery Crystallization Crystallization Filtration1->Crystallization Reaction Mixture Product1 2-Lignocerylglycerol Crystallization->Product1 Reactor2 Vacuum Reactor (Solvent-free, 70-80°C) Product1->Reactor2 OleicAcid Oleic Acid OleicAcid->Reactor2 Filtration2 Filtration Reactor2->Filtration2 Lipase2 sn-1,3 Lipase Lipase2->Reactor2 Filtration2->Lipase2 Enzyme Recovery Purification Purification (e.g., Distillation) Filtration2->Purification Crude Product FinalProduct This compound Purification->FinalProduct Reaction_Scheme cluster_step1 Step 1: Alcoholysis cluster_step2 Step 2: Esterification Trilignocerin Trilignocerin Ethanol + 2 Ethanol Product1 2-Lignocerylglycerol Lipase1 sn-1,3 Lipase EthylLignocerate + 2 Ethyl Lignocerate Product1_2 2-Lignocerylglycerol OleicAcid + 2 Oleic Acid FinalProduct This compound Lipase2 sn-1,3 Lipase (Vacuum) Water + 2 H2O Metabolism_Pathway OLO This compound (OLO) (Dietary Intake) Lumen Small Intestine Lumen OLO->Lumen PancreaticLipase Pancreatic Lipase (sn-1,3 specific) Lumen->PancreaticLipase Hydrolysis Absorption Enterocyte Absorption PancreaticLipase->Absorption 2-Lignocerylglycerol + 2 Oleic Acid Reesterification Re-esterification Absorption->Reesterification Chylomicrons Chylomicron Assembly Reesterification->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Bloodstream Bloodstream Lymph->Bloodstream TargetTissues Target Tissues (e.g., Liver, Adipose) Bloodstream->TargetTissues Peroxisome Peroxisomal β-oxidation of Lignoceric Acid TargetTissues->Peroxisome

References

Application Notes & Protocol: Purification of Synthetic 1,3-Olein-2-Lignocerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the purification of the synthetic structured triglyceride, 1,3-Olein-2-Lignocerin. This triglyceride is composed of two oleic acid molecules esterified at the sn-1 and sn-3 positions of the glycerol backbone, and one lignoceric acid molecule at the sn-2 position. The successful purification of this target molecule is critical for its use in research, pharmaceutical, and nutritional applications, as impurities can significantly impact its physical, chemical, and biological properties.

The synthesis of structured triglycerides can result in a mixture of products, including unreacted starting materials (oleic acid, lignoceric acid, glycerol), mono- and diglycerides, and other triglyceride isomers.[][2][3] This protocol outlines a multi-step purification strategy involving column chromatography, thin-layer chromatography for monitoring, and optional crystallization for achieving high purity. Purity is assessed using High-Performance Liquid Chromatography (HPLC).

Purification Strategy Overview

The purification strategy leverages the differences in polarity and molecular weight between the target triglyceride and potential impurities. The general workflow is as follows:

PurificationWorkflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Fraction Analysis cluster_3 Further Purification (Optional) cluster_4 Purity Assessment Crude Crude Synthetic Mixture ColumnChromatography Silica Gel Column Chromatography Crude->ColumnChromatography Load TLC TLC Analysis ColumnChromatography->TLC Collect & Analyze Fractions Crystallization Low-Temperature Crystallization TLC->Crystallization Pool Pure Fractions HPLC HPLC Analysis TLC->HPLC Analyze Purity Crystallization->HPLC Analyze Purity PureProduct Pure this compound HPLC->PureProduct Confirm >98% Purity

Caption: Purification workflow for synthetic this compound.

Experimental Protocols

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Silica Gel (for column chromatography)60 Å, 230-400 meshStandard laboratory suppliers
TLC PlatesSilica Gel 60 F254Standard laboratory suppliers
HexaneHPLC GradeStandard laboratory suppliers
Diethyl EtherACS GradeStandard laboratory suppliers
Acetic AcidGlacialStandard laboratory suppliers
Petroleum EtherACS GradeStandard laboratory suppliers
IodineReagent GradeStandard laboratory suppliers
AcetonitrileHPLC GradeStandard laboratory suppliers
AcetoneHPLC GradeStandard laboratory suppliers
Ethanol (for crystallization)200 Proof, AnhydrousStandard laboratory suppliers
Protocol 1: Silica Gel Column Chromatography

This protocol is designed to separate the nonpolar triglyceride from more polar impurities like free fatty acids, mono-, and diglycerides.[4]

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude product. A general rule is to use a 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Wash the packed column with 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude synthetic this compound in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with pure hexane to elute any nonpolar impurities.

    • Gradually increase the polarity of the mobile phase by adding diethyl ether to the hexane. A suggested gradient is shown in the table below.

    • Collect fractions of a suitable volume (e.g., 10-20 mL) and monitor the elution by TLC.

Elution StepSolvent System (Hexane:Diethyl Ether)Target Compounds to Elute
1100:0Nonpolar impurities
298:2This compound (Target)
395:5Other triglyceride isomers
490:10Diglycerides, Free Fatty Acids
580:20Monoglycerides, more polar impurities

Note: The optimal solvent system may require some empirical optimization.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

TLC is used to quickly analyze the fractions from column chromatography.[5][6]

  • Plate Preparation:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.

  • Spotting:

    • Spot a small amount of each collected fraction onto the origin line using a capillary tube. Also spot the crude mixture and, if available, a pure standard.

  • Development:

    • Prepare a developing chamber with a mobile phase of petroleum ether:diethyl ether:acetic acid (84:15:1 v/v/v).[5]

    • Place the TLC plate in the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and allow the solvent to evaporate.

    • Visualize the spots by placing the plate in a chamber with iodine crystals or by using a UV lamp if the plates contain a fluorescent indicator.

  • Analysis:

    • Triglycerides are less polar and will have a higher Rf value (travel further up the plate) than diglycerides, monoglycerides, and free fatty acids.

    • Pool the fractions that contain the pure target triglyceride.

Protocol 3: Low-Temperature Crystallization (Optional)

For achieving higher purity, low-temperature crystallization can be employed.[7]

  • Dissolution:

    • Combine the pure fractions from column chromatography and evaporate the solvent.

    • Dissolve the resulting oil in a minimal amount of warm 95% ethanol.

  • Crystallization:

    • Slowly cool the solution to room temperature.

    • Further cool the solution in an ice bath (0-5 °C) for 2-4 hours to induce crystallization of the triglyceride.[7]

  • Isolation:

    • Collect the crystallized product by vacuum filtration.

    • Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the analysis of triglycerides, separating them based on chain length and degree of unsaturation.[8][9][10]

HPLC ParameterRecommended Conditions
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with Acetonitrile (A) and Acetone (B)[10]
Gradient 0-10 min: 100% A; 10-30 min: linear gradient to 60% A, 40% B; 30-40 min: hold at 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C[8]
Detector Evaporative Light Scattering Detector (ELSD) or UV at 210-220 nm[8][11]
Injection Volume 10-20 µL

Note: The gradient and mobile phase may need to be optimized for the best resolution.

Data Presentation

The quantitative data from the purification and analysis should be summarized for clarity.

Table 1: Summary of Purification Yields

Purification StepStarting Mass (g)Recovered Mass (g)Yield (%)Purity by HPLC (%)
Crude Product
After Column Chromatography
After Crystallization

Table 2: HPLC Retention Times of Key Components

CompoundExpected Retention Time (min)
Oleic AcidEarly eluting
Lignoceric AcidEarly eluting
This compoundMain peak
Other Triglyceride IsomersPeaks around the main peak

Troubleshooting

ProblemPossible CauseSolution
Poor separation in column chromatographyIncorrect solvent polarityOptimize the solvent gradient based on TLC results.
Co-elution of impuritiesOverloading the columnReduce the amount of crude product loaded onto the column.
Product does not crystallizeSolution is too dilute or cooling is too rapidConcentrate the solution; allow for slower cooling.
Broad peaks in HPLCColumn degradation or inappropriate mobile phaseUse a new column; optimize the mobile phase composition and gradient.

By following this comprehensive protocol, researchers can effectively purify synthetic this compound to a high degree of purity, suitable for a wide range of scientific and developmental applications.

References

Application of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) in the Creation of Structured Fats

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Structured lipids are triacylglycerols (TAGs) that have been modified to alter their fatty acid composition and/or their positional distribution on the glycerol backbone.[1] This restructuring allows for the creation of fats with specific functional, nutritional, and physical properties.[1][2] One of the most significant structured lipids in food and pharmaceutical applications is 1,3-dioleoyl-2-palmitoylglycerol (OPO), a TAG with oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.[3] OPO is a key component of human milk fat and is used extensively in infant formulas to mimic the benefits of breast milk, including improved calcium and fatty acid absorption, and softer stools.[4][5]

These application notes provide an overview of the application of OPO as a structured fat, detailing its synthesis, characterization, and key applications. The protocols provided are intended for researchers, scientists, and professionals in drug development and food science.

Key Applications

The unique structure of OPO and similar structured lipids underpins their utility in various high-value applications:

  • Infant Nutrition: The primary application of OPO is in the formulation of infant formulas. Its structure mimics that of the predominant TAG in human milk, which has been shown to have several benefits for infants.[4][5] These benefits include reducing the formation of insoluble calcium soaps in the infant gut, thereby increasing calcium and fat absorption and promoting softer stools.[5]

  • Functional Foods and Nutraceuticals: Structured lipids like OPO can be incorporated into functional foods to deliver specific health benefits. The controlled placement of fatty acids can influence their digestion, absorption, and subsequent metabolic effects.[6]

  • Drug Delivery: The lipid-based nature of structured TAGs makes them potential vehicles for the delivery of lipophilic drugs. The specific fatty acid composition can be tailored to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients.

  • Parenteral Nutrition: Structured lipids can be designed to provide specific fatty acids for patients requiring intravenous feeding, potentially influencing inflammatory responses and immune function based on the types and positions of the fatty acids.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of OPO and related structured lipids.

Table 1: Fatty Acid Composition of Oils Used in Structured Lipid Synthesis

Fatty AcidPalm Olein (%)Palm Kernel Oil (%)High Oleic Sunflower Oil (%)
Caproic Acid (C6:0)-0.39-
Caprylic Acid (C8:0)-3.25-
Capric Acid (C10:0)-3.48-
Lauric Acid (C12:0)0.2848.20-
Myristic Acid (C14:0)1.0816.20-
Palmitic Acid (C16:0)39.868.403.5-4.5
Palmitoleic Acid (C16:1)0.150.09<0.1
Stearic Acid (C18:0)3.652.542.9-4.2
Oleic Acid (C18:1)41.5915.30>88
Linoleic Acid (C18:2)10.722.302.1-4.0
Linolenic Acid (C18:3)0.210.05<0.3
Arachidic Acid (C20:0)0.280.140.2-0.4

Data compiled from multiple sources indicating typical fatty acid profiles.[2][7]

Table 2: Synthesis and Characterization of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

ParameterValueReference
Synthesis Method Chemoenzymatic
Precursor 1Vinyl oleate
Precursor 2Glycerol
Intermediate1,3-diolein
Precursor 3Palmitic acid
Enzyme (for 1,3-diolein)Novozym 435
Reaction Temperature35 °C
Reaction Time8 hours
1,3-diolein content in crude mixture90.8%
Purified 1,3-diolein yield82.3% (w/w)
Purified 1,3-diolein purity98.6%
Final OPO in crude mixture94.8%
Final OPO regiopurity98.7%
Final OPO yield90.5%
Physical Properties
Molecular FormulaC55H102O6[5]
Molecular Weight859.39 g/mol [5]
Melting Point19 °C[5]

Experimental Protocols

Protocol for Enzymatic Synthesis of OPO via Interesterification

This protocol describes a common method for synthesizing OPO using a sn-1,3 specific lipase. The reaction involves the interesterification of tripalmitin (as a source of palmitic acid at the sn-2 position) with oleic acid.

Materials:

  • Tripalmitin (PPP)

  • Oleic acid (or oleic acid ethyl ester)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Hexane (or other suitable solvent, reaction can also be solvent-free)

  • Stirred tank reactor with temperature control

  • Vacuum system

  • Molecular sieves (optional, to remove water)

Procedure:

  • Substrate Preparation: Prepare a molar ratio of tripalmitin to oleic acid. A common ratio to start with is 1:6.[8]

  • Reaction Setup: Add the tripalmitin and oleic acid to the stirred tank reactor. If using a solvent, dissolve the substrates in hexane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is 6-10% by weight of the total substrates.[9]

  • Reaction Conditions: Heat the mixture to the optimal temperature for the enzyme, typically between 45-70°C.[2][9] Maintain constant stirring (e.g., 300 rpm) under vacuum to remove any water formed during the reaction.[2]

  • Monitoring the Reaction: The reaction can be monitored by taking samples at regular intervals and analyzing the triacylglycerol composition using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the desired conversion is reached (e.g., after 4-8 hours), the reaction is stopped by filtering out the immobilized enzyme.[9] The enzyme can be washed with solvent and reused.

  • Product Purification: The product mixture will contain OPO, unreacted substrates, free fatty acids, and byproducts. Free fatty acids can be removed by molecular distillation or solvent extraction. The final OPO product can be purified by crystallization or chromatography.

Protocol for Characterization of OPO

A. Triacylglycerol Composition by HPLC-ELSD

This method is used to separate and quantify the different TAG species in the final product.

Materials:

  • Synthesized structured lipid product

  • HPLC system with a C18 reverse-phase column

  • Evaporative Light Scattering Detector (ELSD)

  • Solvents: Acetonitrile, isopropanol, hexane (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve a known amount of the lipid sample in hexane or isopropanol to a concentration of approximately 5-10 mg/mL.

  • HPLC Analysis: Inject the sample into the HPLC system. Use a gradient elution program with a mobile phase consisting of acetonitrile and isopropanol to separate the TAGs.

  • Detection: The ELSD will detect the separated lipid species as they elute from the column.

  • Quantification: The peak areas can be used to determine the relative percentage of each TAG, including the desired OPO.

B. Fatty Acid Positional Distribution (Regiospecific Analysis)

This analysis determines the fatty acids present at the sn-2 position of the glycerol backbone.

Materials:

  • Purified structured lipid

  • Pancreatic lipase

  • Tris-HCl buffer

  • Bile salts

  • Calcium chloride

  • Diethyl ether or other extraction solvent

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., hexane:diethyl ether:acetic acid)

  • Boron trifluoride-methanol solution

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Enzymatic Hydrolysis: Incubate the structured lipid with pancreatic lipase in a buffered solution containing bile salts and calcium chloride. The lipase will specifically hydrolyze the fatty acids from the sn-1 and sn-3 positions.

  • Extraction: Stop the reaction and extract the lipids using diethyl ether. The extract will contain 2-monoacylglycerols (2-MAGs), free fatty acids, and unreacted TAGs.

  • Isolation of 2-MAGs: Separate the 2-MAG fraction from the other components using TLC.

  • Fatty Acid Methyl Ester (FAME) Preparation: Scrape the 2-MAG band from the TLC plate and prepare FAMEs by reacting with boron trifluoride-methanol.

  • GC Analysis: Analyze the FAMEs by GC-FID to determine the fatty acid composition of the sn-2 position.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage substrates Substrates (Tripalmitin & Oleic Acid) reactor Enzymatic Interesterification (sn-1,3 Lipase, 45-70°C) substrates->reactor Molar Ratio 1:6 separation Enzyme Separation (Filtration) reactor->separation 4-8 hours crude Crude Product Mixture separation->crude distillation Free Fatty Acid Removal (Molecular Distillation) crude->distillation purified Purified OPO distillation->purified hplc TAG Composition (HPLC-ELSD) purified->hplc gc Positional Analysis (Pancreatic Lipase + GC) purified->gc

Caption: Workflow for the enzymatic synthesis and characterization of OPO.

logical_relationship cluster_inputs Starting Materials cluster_process Core Process cluster_outputs Key Outcomes palmitic_source Source of Palmitic Acid (e.g., Tripalmitin) enzymatic_reaction sn-1,3 Specific Enzymatic Reaction palmitic_source->enzymatic_reaction oleic_source Source of Oleic Acid (e.g., Oleic Acid/High Oleic Oil) oleic_source->enzymatic_reaction structured_lipid Structured Lipid (OPO) enzymatic_reaction->structured_lipid nutritional_properties Improved Nutritional Properties structured_lipid->nutritional_properties functional_properties Desired Functional Properties structured_lipid->functional_properties application Application (e.g., Infant Formula) nutritional_properties->application functional_properties->application

Caption: Logical flow from raw materials to final application of structured fats.

References

Mass spectrometry fragmentation pattern of "1,3-Olein-2-Lignocerin"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Fragmentation of 1,3-Olein-2-Lignocerin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary constituents of natural fats and oils and are fundamental for energy storage in biological systems.[1] The structural characterization of TAGs is a significant analytical challenge due to the vast diversity in their constituent fatty acids and their specific positions on the glycerol backbone (regioisomerism).[1][2] Mass spectrometry (MS), particularly when combined with soft ionization techniques like Electrospray Ionization (ESI), has become an indispensable tool for the detailed structural analysis of TAGs, offering unparalleled sensitivity and specificity.[1][3]

This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of a specific triacylglycerol, this compound. This TAG consists of a glycerol backbone esterified with oleic acid (18:1) at the sn-1 and sn-3 positions and lignoceric acid (24:0) at the sn-2 position. Understanding its fragmentation is crucial for its unambiguous identification in complex lipid mixtures.

Molecular Profile

  • Compound Name: 1,3-Dioleoyl-2-lignoceroyl-glycerol

  • Synonyms: this compound, O-Lg-O, TAG(18:1/24:0/18:1)

  • Chemical Formula: C₆₃H₁₁₈O₆

  • Molecular Weight: 971.63 g/mol

  • Structure:

    • sn-1: Oleic Acid (C₁₈H₃₄O₂)

    • sn-2: Lignoceric Acid (C₂₄H₄₈O₂)

    • sn-3: Oleic Acid (C₁₈H₃₄O₂)

Principles of Mass Spectrometric Analysis

The analysis of neutral molecules like TAGs via mass spectrometry first requires ionization to form charged ions.[1] ESI is a soft ionization technique commonly used for this purpose, typically generating adduct ions with cations present in the solvent, such as ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[1][4]

To gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of the TAG) is selected and subjected to fragmentation through collision-induced dissociation (CID).[1][5] The primary fragmentation pathway for TAG adducts is the neutral loss of one of their constituent fatty acid chains, resulting in the formation of characteristic diacylglycerol (DAG)-like fragment ions.[5][6] The relative abundance of these fragment ions can reveal the specific positions of the fatty acids on the glycerol backbone.[7][8]

Expected Fragmentation Pattern of this compound

Upon MS/MS analysis, the precursor ion of this compound will fragment via the neutral loss of either an oleic acid molecule or a lignoceric acid molecule. For ammoniated adducts, this process typically involves the loss of both the fatty acid and the ammonia molecule, yielding a protonated diacylglycerol fragment.[5]

The fragmentation is regioselective, with the neutral loss of fatty acids from the outer sn-1 and sn-3 positions being significantly more favorable and resulting in more abundant fragment ions compared to the loss from the internal sn-2 position.[9]

Key Fragmentation Pathways:

  • Neutral Loss of Oleic Acid (C₁₈H₃₄O₂): This is the preferred pathway, as oleic acid is located at the sn-1 and sn-3 positions. This loss results in a diacylglycerol-like ion containing one lignoceric acid and one oleic acid.

  • Neutral Loss of Lignoceric Acid (C₂₄H₄₈O₂): This pathway is less favorable due to the sn-2 position of lignoceric acid. This loss generates a diacylglycerol-like ion containing two oleic acid molecules.

The quantitative data for the expected precursor and fragment ions are summarized in the table below.

Ion DescriptionAdduct TypeFormulaCalculated m/z
Precursor Ion [M+NH₄]⁺C₆₃H₁₂₂NO₆⁺989.92
[M+Na]⁺C₆₃H₁₁₈O₆Na⁺994.87
[M+Li]⁺C₆₃H₁₁₈O₆Li⁺978.91
Fragment Ion (from [M+NH₄]⁺) [M+H - C₁₈H₃₄O₂]⁺C₄₅H₈₅O₄⁺690.64
[M+H - C₂₄H₄₈O₂]⁺C₃₉H₇₁O₄⁺604.53
Fragment Ion (from [M+Li]⁺) [M+Li - C₁₈H₃₄O₂]⁺C₄₅H₈₄O₄Li⁺695.68
[M+Li - C₂₄H₄₈O₂]⁺C₃₉H₇₀O₄Li⁺610.57

Table 1: Summary of calculated m/z values for precursor and major fragment ions of this compound.

Visualizing the Fragmentation Pathway

The fragmentation process can be visualized as a logical pathway, highlighting the precursor-product relationships and the expected relative abundances.

Fragmentation_Pattern cluster_precursor Precursor Ion Selection cluster_fragmentation Collision-Induced Dissociation (CID) cluster_products Product Ions precursor This compound [M+NH₄]⁺ m/z 989.92 loss_oleic Neutral Loss of Oleic Acid (C₁₈H₃₄O₂ + NH₃) precursor->loss_oleic loss_lignoceric Neutral Loss of Lignoceric Acid (C₂₄H₄₈O₂ + NH₃) precursor->loss_lignoceric fragment_major [DAG(O,Lg)+H]⁺ m/z 690.64 loss_oleic->fragment_major Major Pathway (sn-1/3 loss) fragment_minor [DAG(O,O)+H]⁺ m/z 604.53 loss_lignoceric->fragment_minor Minor Pathway (sn-2 loss)

Caption: Fragmentation pathway of [M+NH₄]⁺ of this compound.

Experimental Protocols

This section provides a general protocol for the analysis of this compound using direct infusion mass spectrometry.

Protocol 1: Sample Preparation

  • Stock Solution: Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in a 2:1 (v/v) mixture of chloroform:methanol.

  • Working Solution: Create a working solution by diluting the stock solution to a final concentration of 5-10 µg/mL in the infusion solvent. For generating [M+NH₄]⁺ adducts, a suitable infusion solvent is methanol containing 10 mM ammonium acetate. For [M+Li]⁺ adducts, use methanol with 5 mM lithium acetate.

  • Vortex: Vigorously mix the working solution for 30 seconds to ensure complete dissolution.

Protocol 2: Mass Spectrometry Analysis

  • Instrumentation: A triple quadrupole, Q-TOF, or ion trap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI (+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas (N₂): Flow and temperature settings should be optimized for the specific instrument.

  • MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 800-1100) to confirm the presence and determine the m/z of the precursor ion ([M+NH₄]⁺ at m/z 989.92 or [M+Li]⁺ at m/z 978.91).

  • MS/MS Scan (Product Ion Scan):

    • Precursor Ion Selection: Isolate the target precursor ion with an isolation window of 1-2 m/z.

    • Collision Gas: Argon (Ar)

    • Collision Energy: Optimize the collision energy to achieve sufficient fragmentation. A typical starting range is 30-50 eV. It is advisable to perform a collision energy ramp to find the optimal value for generating the desired fragment ions.

  • Data Acquisition: Acquire the product ion spectrum. The resulting spectrum should show two primary fragment ions corresponding to the neutral losses described in Table 1.

Experimental Workflow Visualization

Experimental_Workflow A Sample Preparation (Dissolve TAG standard in solvent with adduct former) B Direct Infusion (5-10 µL/min) A->B C Electrospray Ionization (ESI) (Positive Mode) B->C D MS1: Precursor Ion Selection (Isolate [M+Adduct]⁺) C->D E MS2: Collision-Induced Dissociation (Fragment precursor ion) D->E F Product Ion Detection (Scan for fragment ions) E->F G Data Analysis (Correlate neutral losses to structure) F->G

Caption: A generalized workflow for TAG analysis by infusion ESI-MS/MS.

Conclusion

The mass spectrometric fragmentation of this compound provides specific, structurally informative ions that allow for its confident identification. By using ESI-MS/MS, the primary fragmentation pathway involves the neutral loss of the constituent fatty acids. The significant difference in the abundance of fragment ions resulting from the loss of fatty acids at the sn-1/3 positions versus the sn-2 position serves as a reliable diagnostic tool for confirming the regiospecificity of the TAG. The protocols and expected fragmentation data provided in this application note serve as a comprehensive guide for researchers working on the structural elucidation of complex lipids.

References

Topic: Regioselective Analysis of 1,3-Dioleoyl-2-Lignoceroyl-glycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary components of natural fats and oils, consisting of a glycerol backbone esterified with three fatty acids.[1] The specific positioning of these fatty acids on the glycerol molecule, known as regiospecificity, gives rise to different isomers. These regioisomers can possess distinct physical, chemical, and metabolic properties. 1,3-Dioleoyl-2-lignoceroyl-glycerol is a specific TAG composed of two oleic acid molecules at the outer (sn-1 and sn-3) positions and one lignoceric acid molecule at the central (sn-2) position. Distinguishing this molecule from its isomers, such as 1,2-dioleoyl-3-lignoceroyl-glycerol, is a significant analytical challenge crucial for quality control in food science, nutritional studies, and the development of lipid-based therapeutics.[2]

This application note provides a detailed protocol for the regioselective analysis of 1,3-dioleoyl-2-lignoceroyl-glycerol and its isomers using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). An enzymatic method for confirmation is also described.

Principle of Analysis

The primary analytical technique for the direct regiospecific analysis of intact TAGs is liquid chromatography-mass spectrometry (LC-MS).[3] The method leverages two key principles:

  • Chromatographic Separation : Reversed-phase HPLC (RP-HPLC) separates TAGs based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the acyl chains.[1] While this provides separation of many TAG species, regioisomers often co-elute.[4]

  • Mass Spectrometric Fragmentation : Tandem mass spectrometry (MS/MS) is used to differentiate the co-eluting regioisomers. Upon collision-induced dissociation (CID), TAGs fragment into diacylglycerol-like (DAG) ions through the neutral loss of a fatty acid. The fatty acid at the sn-2 position is cleaved less readily than those at the sn-1 and sn-3 positions.[1][5] By comparing the relative abundance of the resulting DAG fragment ions, the position of each fatty acid can be determined.[6][7]

For 1,3-dioleoyl-2-lignoceroyl-glycerol (OLO), the loss of oleic acid (from sn-1/3) is favored, leading to a more abundant [M-Oleic Acid]⁺ fragment. Conversely, for an isomer like 1-lignoceroyl-2,3-dioleoyl-glycerol (LOO), the fragmentation pattern will be significantly different.

Physicochemical and Mass Spectral Data

The quantitative analysis relies on the predictable fragmentation of the parent molecule. The table below summarizes the key properties and expected mass-to-charge ratios (m/z) for the target analyte and a potential isomer.

Property / Ion1,3-Dioleoyl-2-Lignoceroyl-glycerol (OLO)1,2-Dioleoyl-3-Lignoceroyl-glycerol (OOL)
CAS Number 869989-78-6[8][9]Not available
Molecular Formula C₆₃H₁₁₈O₆[8][9]C₆₃H₁₁₈O₆
Molecular Weight 971.61 g/mol [8][9]971.61 g/mol
Parent Ion [M+NH₄]⁺ 989.94 m/z989.94 m/z
Fragment [M-Oleic Acid]⁺ 689.65 m/z689.65 m/z
Fragment [M-Lignoceric Acid]⁺ 603.55 m/z603.55 m/z
Predicted Fragment Ratio [689.65]⁺ > [603.55]⁺ [603.55]⁺ > [689.65]⁺

Table 1: Summary of physicochemical properties and predicted mass spectral data for TAG isomers. The predicted fragment ratio is the key to differentiation.

Experimental Protocols

Protocol 1: LC-MS/MS for Regioselective Analysis

This protocol details the primary method for separating and identifying TAG regioisomers.

1. Sample Preparation:

  • Accurately weigh 10 mg of the lipid sample.

  • Dissolve the sample in 1 mL of a hexane/isopropanol (4:1, v/v) mixture.

  • Vortex for 1 minute until fully dissolved.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-MS/MS Instrumentation and Conditions:

  • The analysis can be performed on a UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[10]

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol/Hexane (90:10, v/v)
Gradient Elution Start with 30% B, ramp to 80% B over 20 min, hold for 5 min, return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode[3]
Interface Voltage 4.0 kV[10]
Interface Temperature 300 °C[10]
Scan Mode Product Ion Scan (targeting the [M+NH₄]⁺ adduct at m/z 989.94)
Collision Gas Argon
Collision Energy Optimized for fragmentation (typically 30-45 eV)

Table 2: Recommended starting parameters for the HPLC-MS/MS analysis.

3. Data Analysis:

  • Integrate the chromatographic peaks corresponding to the TAG of interest.

  • Examine the product ion mass spectrum for the targeted precursor ion (m/z 989.94).

  • Calculate the relative abundance of the diagnostic fragment ions (m/z 689.65 and m/z 603.55).

  • Compare the observed abundance ratio to the predicted ratios in Table 1 to identify the regioisomer. For OLO, the intensity of the m/z 689.65 ion will be significantly higher than the m/z 603.55 ion.

Protocol 2: Enzymatic Hydrolysis for Confirmation

This protocol uses pancreatic lipase, which selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions, to confirm the identity of the fatty acid at the sn-2 position.[11]

1. Materials:

  • Porcine pancreatic lipase

  • Tris-HCl buffer (1.0 M, pH 8.0)

  • Bile salts

  • Calcium chloride (CaCl₂) solution (2.2%)

  • Diethyl ether and ethanol

  • Silica gel for Thin Layer Chromatography (TLC)

2. Procedure:

  • To 5 mg of the TAG sample, add 2 mL of Tris-HCl buffer, 0.5 mL of bile salt solution, and 0.2 mL of CaCl₂ solution.

  • Add 2 mg of pancreatic lipase to the mixture.

  • Incubate the reaction at 40 °C with vigorous shaking for 3-5 minutes. The short incubation time prevents acyl migration.

  • Stop the reaction by adding 1 mL of ethanol and 1 mL of diethyl ether, then vortex.

  • Centrifuge the mixture and collect the upper ether layer containing the lipids.

  • Spot the extracted lipids onto a silica TLC plate and develop using a solvent system of hexane:diethyl ether:acetic acid (70:30:1, v/v/v).

  • Visualize the plate (e.g., with iodine vapor) to identify the band corresponding to 2-monoacylglycerols (2-MAGs).

  • Scrape the 2-MAG band from the plate and extract the lipid.

3. Analysis of 2-Monoacylglycerol:

  • The extracted 2-MAG (in this case, 2-lignoceroyl-glycerol) must be analyzed to identify its fatty acid.

  • Prepare Fatty Acid Methyl Esters (FAMEs) from the 2-MAG using a standard transesterification protocol (e.g., with methanolic HCl).

  • Analyze the resulting FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of lignoceric acid methyl ester, thereby confirming that lignoceric acid was at the sn-2 position of the original TAG.

Visualizations

Experimental Workflow Diagram

cluster_0 LC-MS/MS Protocol cluster_1 Enzymatic Confirmation A Sample Dissolution (Hexane/Isopropanol) B Filtration (0.22 µm) A->B C RP-HPLC Separation (C18 Column) B->C D ESI/APCI Ionization (Positive Mode) C->D E MS/MS Fragmentation (Target m/z 989.94) D->E F Data Analysis (Fragment Ion Ratios) E->F J GC-MS Analysis F->J Confirms Identity G Pancreatic Lipase Hydrolysis H TLC Separation of 2-Monoacylglycerol G->H I FAME Preparation H->I I->J

A flowchart illustrating the primary LC-MS/MS analysis and the confirmatory enzymatic protocol.

General Metabolic Pathway of Dietary Triacylglycerols

cluster_lumen cluster_entero TAG Dietary TAG (e.g., OLO) HYDROLYSIS Pancreatic Lipase Hydrolysis TAG->HYDROLYSIS Ingested LUMEN Intestinal Lumen PRODUCTS 2-Monoacylglycerol + 2 Free Fatty Acids HYDROLYSIS->PRODUCTS REEST Re-esterification to form TAG PRODUCTS->REEST Absorbed ENTEROCYTE Enterocyte (Absorption) CHYLO Packaging into Chylomicrons REEST->CHYLO LYMPH Secretion into Lymphatic System CHYLO->LYMPH

A simplified diagram of the metabolic fate of dietary triacylglycerols in the small intestine.

References

Application Notes and Protocols for the Analysis of 1,3-Olein-2-Lignocerin in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Olein-2-Lignocerin is a specific triacylglycerol (TAG) containing two oleic acid molecules and one lignoceric acid molecule esterified to a glycerol backbone. The analysis of individual TAG species in biological matrices such as plasma, serum, and tissues is crucial for understanding lipid metabolism and its role in various physiological and pathological states. This document provides detailed protocols for the extraction, separation, and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

I. Quantitative Data Summary

While specific quantitative data for this compound in biological matrices is not extensively available in the public domain, the following table provides a representative summary of typical triglyceride concentrations found in human plasma. This data is for illustrative purposes and actual concentrations of this compound would need to be determined empirically.

Table 1: Representative Quantitative Data for Triglycerides in Human Plasma

AnalyteMatrixConcentration Range (µg/mL)Method of AnalysisReference
Total TriglyceridesHuman Plasma500 - 2000Enzymatic Assay[1]
TG(52:2)Human Plasma50 - 150LC-MS/MS[2]
TG(54:3)Human Plasma40 - 120LC-MS/MS[2]
TG(50:1)*Human Plasma30 - 100LC-MS/MS[2]
1,3-Olein-2-PalmitinHuman Milk3330 - 3830HPLC-HRMS
Note: TG nomenclature indicates the total number of carbons in the fatty acyl chains and the total number of double bonds. This compound would be classified as TG(60:2). The values presented are for common, abundant triglycerides and serve as a general reference.

II. Experimental Protocols

A. Protocol 1: Extraction of Triglycerides from Human Plasma/Serum

This protocol is based on a simple and efficient protein precipitation method suitable for high-throughput analysis.

Materials:

  • Human plasma or serum samples

  • Isopropanol (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

Procedure:

  • Allow plasma/serum samples to thaw on ice.

  • For each 100 µL of plasma/serum, add 400 µL of cold isopropanol in a microcentrifuge tube. This results in a 4:1 ratio of isopropanol to sample.

  • Vortex the mixture vigorously for 20 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 25,000 x g for 3 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the extracted lipids.

  • For analysis, dilute the supernatant 1:1 with deionized water.

  • Transfer the diluted extract to an autosampler vial for LC-MS/MS analysis.

B. Protocol 2: Liquid Chromatography (LC) Method

This method utilizes a reversed-phase C18 column for the separation of triglycerides.

Table 2: Liquid Chromatography Parameters

ParameterValue
LC System UHPLC system (e.g., Shimadzu Nexera™, Waters ACQUITY UPLC™)
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water:Acetonitrile (40:60, v/v)
Mobile Phase B 10 mM Ammonium Formate in Isopropanol:Acetonitrile (90:10, v/v)
Flow Rate 0.4 mL/min
Injection Volume 2-5 µL
Column Temperature 55 °C
Gradient 30% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 3 min
C. Protocol 3: Tandem Mass Spectrometry (MS/MS) Method

This method uses a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound.

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTRAP®, Agilent 6400 Series)
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+NH4]+) m/z 988.9
Product Ion 1 (Neutral Loss of Oleic Acid + NH3) m/z 689.6
Product Ion 2 (Neutral Loss of Lignoceric Acid + NH3) m/z 591.5
Collision Energy Optimized for specific instrument (typically 30-40 eV)
Dwell Time 50-100 ms
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

Note: The precursor ion is the ammonium adduct of this compound. The product ions are generated by the neutral loss of one of the fatty acid chains.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in a biological sample.

experimental_workflow sample Biological Sample (Plasma/Serum) extraction Lipid Extraction (Protein Precipitation) sample->extraction Add Isopropanol centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject data Data Analysis (Quantification) lcms->data results Results data->results

Caption: Experimental workflow for this compound analysis.

B. Triglyceride Metabolism Pathway

This diagram provides a simplified overview of the general metabolic pathway for triglycerides in the human body.[3][4]

triglyceride_metabolism diet Dietary Triglycerides chylomicrons Chylomicrons diet->chylomicrons Intestinal Absorption lpl Lipoprotein Lipase (LPL) chylomicrons->lpl liver Liver chylomicrons->liver Remnants ffa_glycerol Fatty Acids & Glycerol lpl->ffa_glycerol adipose Adipose Tissue (Storage as Triglycerides) ffa_glycerol->adipose muscle Muscle (Energy) ffa_glycerol->muscle vldl VLDL liver->vldl vldl->lpl de_novo De Novo Lipogenesis de_novo->liver

References

Application Note and Protocol: Solid-Phase Extraction of 1,3-Olein-2-Lignocerin from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Olein-2-Lignocerin is a specific triacylglycerol (TAG) of interest in various biomedical research areas. Accurate quantification of such lipids in plasma is crucial for understanding metabolic pathways, identifying disease biomarkers, and in pharmacokinetic studies during drug development. Solid-phase extraction (SPE) offers a robust and automatable alternative to traditional liquid-liquid extraction (LLE) methods for the selective isolation and purification of lipids from complex biological matrices like plasma.[1][2][3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound from plasma, suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Disclaimer: This protocol is a general method for the extraction of triacylglycerols from plasma and has not been specifically validated for this compound. Optimization of the protocol for this specific analyte is highly recommended.

Principle of the Method

This method utilizes a reversed-phase SPE cartridge to isolate triacylglycerols from plasma. The protocol begins with a protein precipitation step to remove high-abundance proteins, which can interfere with the extraction process.[1][5] The supernatant, containing the lipids, is then loaded onto a conditioned C18 SPE cartridge. The non-polar nature of the triacylglycerol promotes its retention on the hydrophobic stationary phase, while more polar contaminants are washed away. The target analyte is subsequently eluted with a non-polar organic solvent.

Materials and Reagents

  • Plasma: Human or animal plasma, collected in EDTA or heparin tubes.

  • SPE Cartridges: C18 reversed-phase SPE cartridges (e.g., 500 mg, 3 mL).

  • Solvents (HPLC grade or equivalent):

    • Methanol

    • Isopropanol

    • Acetonitrile

    • Hexane

    • Ethyl acetate

    • Water

  • Reagents:

    • Internal Standard (IS): A suitable stable isotope-labeled triacylglycerol (e.g., d5-Tripalmitin).

  • Equipment:

    • Centrifuge

    • SPE manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

    • Micropipettes

    • Glass test tubes

Experimental Protocol

A detailed workflow for the solid-phase extraction of this compound from plasma is provided below.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (900 µL Isopropanol) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Cartridge (Methanol, then Water) supernatant->condition load Load Supernatant condition->load wash Wash Cartridge (Water/Methanol) load->wash elute Elute Triglycerides (Hexane/Ethyl Acetate) wash->elute evaporate Evaporate Eluate (under Nitrogen) elute->evaporate reconstitute Reconstitute (in appropriate solvent) evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Figure 1: Experimental workflow for the SPE of this compound.

1. Sample Pre-treatment: Protein Precipitation

  • To 100 µL of plasma in a microcentrifuge tube, add a known amount of internal standard.

  • Add 900 µL of cold isopropanol to the plasma sample.[2]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the lipids, and transfer it to a clean tube.

2. Solid-Phase Extraction

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. A slow, consistent flow rate is recommended.

  • Washing: Wash the cartridge with 3 mL of a water/methanol solution (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute the triacylglycerols from the cartridge with 3 mL of a hexane/ethyl acetate solution (e.g., 90:10 v/v).[6] Collect the eluate in a clean glass tube.

3. Downstream Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., 100 µL of isopropanol for LC-MS analysis).

Data Presentation

The following table summarizes the expected performance of a solid-phase extraction method for triacylglycerols from plasma, based on published data for the general lipid class.[7]

ParameterTriacylglycerols (TAGs)
Recovery (%) 86.8 ± 4.9
Reproducibility (RSD %) < 15%

Note: Recovery and reproducibility may vary depending on the specific triacylglycerol, the SPE sorbent, and the optimization of the protocol.

Visualization of Triglyceride Metabolism

The following diagram illustrates the general metabolic pathway of triacylglycerols in the body.

G cluster_digestion Digestion & Absorption cluster_transport Transport Dietary Fats Dietary Fats Monoglycerides & Fatty Acids Monoglycerides & Fatty Acids Dietary Fats->Monoglycerides & Fatty Acids Emulsification & Hydrolysis Bile Salts Bile Salts Bile Salts->Dietary Fats Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->Dietary Fats Intestinal Mucosal Cells Intestinal Mucosal Cells Monoglycerides & Fatty Acids->Intestinal Mucosal Cells Absorption Triglycerides (resynthesized) Triglycerides (resynthesized) Intestinal Mucosal Cells->Triglycerides (resynthesized) Chylomicrons Chylomicrons Triglycerides (resynthesized)->Chylomicrons Packaging Glycerol & Fatty Acids Glycerol & Fatty Acids Chylomicrons->Glycerol & Fatty Acids Hydrolysis by LPL Lipoprotein Lipase (LPL) Lipoprotein Lipase (LPL) Adipose Tissue Adipose Tissue Muscle Muscle Glycerol & Fatty Acids->Adipose Tissue Storage Glycerol & Fatty Acids->Muscle Energy

Figure 2: General overview of dietary triglyceride metabolism.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from plasma. The method is designed to be a starting point for researchers and may require further optimization for specific applications. The use of SPE offers a reliable and efficient means of isolating triacylglycerols for subsequent quantitative analysis, aiding in the advancement of lipidomic research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Structured Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of structured triglycerides (STs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions. Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods for producing tailor-made lipids with enhanced nutritional or functional properties.[1][2][3] However, the process is not without its challenges. This guide addresses key issues from enzyme stability to product purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Enzyme-Related Challenges
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Systematically investigating these potential causes can help pinpoint the problem.

Troubleshooting Steps:

  • Enzyme Inactivation: The lipase may be losing activity. This can be due to pH shifts, high temperatures, or inhibitors in the reaction medium.[4] Oils containing oxidation products or residual acids from upstream processing can lower pH and deactivate the enzyme.

    • Solution: Ensure substrates are pure. Pre-treat oils to remove impurities. Verify that the reaction temperature is within the optimal range for your specific lipase. Monitor the pH of the system if applicable.

  • Poor Substrate Miscibility: In solvent-free systems, poor miscibility between glycerol and oils is a major hurdle, leading to slow reaction rates.[5]

    • Solution: Consider using a suitable solvent like tert-butanol to improve substrate miscibility.[5][6] Alternatively, ultrasound-assisted synthesis has been shown to dramatically reduce reaction times by enhancing mass transfer.[7]

  • Substrate or Product Inhibition: High concentrations of certain substrates (like excess free fatty acids) or the accumulation of products can inhibit enzyme activity.[4][8]

    • Solution: Optimize the molar ratio of substrates. A study on medium-long-medium (MLM) lipid synthesis found that an excessive amount of caprylic acid could induce enzyme inactivation.[4] Consider a continuous reactor system, like a packed-bed reactor (PBR), to remove products as they are formed, thus reducing inhibition.

  • Incorrect Water Activity (aw): Lipase activity is highly dependent on water activity.[9] While lipases require a small amount of water to maintain their catalytic conformation, excess water will favor the reverse reaction (hydrolysis) over synthesis, reducing the yield of structured triglycerides.[4][10] Conversely, too little water can lead to enzyme inactivation.[9]

    • Solution: Control the water activity of the system. This can be achieved by using salt hydrate pairs, molecular sieves, or by sparging the reaction with dry inert gas.[9] The optimal water activity varies by enzyme; for example, Rhizopus oryzae lipase shows high activity at a low aw of 0.06, while some Pseudomonas lipases prefer an aw close to 1.0.[11]

dot graph Tshooting_Low_Yield { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Troubleshooting Flowchart for Low Reaction Yield", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];

// Nodes Start [label="Low Reaction Yield", fillcolor="#FBBC05"]; CheckEnzyme [label="Check Enzyme Activity & Stability", fillcolor="#F1F3F4"]; CheckSubstrate [label="Evaluate Substrate Quality & Ratio", fillcolor="#F1F3F4"]; CheckConditions [label="Assess Reaction Conditions", fillcolor="#F1F3F4"]; CheckWater [label="Verify Water Activity (aw)", fillcolor="#F1F3F4"];

Sol_Enzyme [label="Source fresh enzyme\nPre-treat substrates\nOptimize temperature", shape=ellipse, fillcolor="#FFFFFF"]; Sol_Substrate [label="Optimize molar ratio\nImprove miscibility (e.g., add solvent)\nConsider continuous reactor", shape=ellipse, fillcolor="#FFFFFF"]; Sol_Conditions [label="Adjust T, pH, mixing speed\nConsider PBR for mass transfer", shape=ellipse, fillcolor="#FFFFFF"]; Sol_Water [label="Control aw with salt hydrates\nor molecular sieves", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> CheckEnzyme; Start -> CheckSubstrate; Start -> CheckConditions; Start -> CheckWater;

CheckEnzyme -> Sol_Enzyme [label="Inactivation suspected"]; CheckSubstrate -> Sol_Substrate [label="Inhibition or poor\nmiscibility suspected"]; CheckConditions -> Sol_Conditions [label="Suboptimal conditions"]; CheckWater -> Sol_Water [label="Hydrolysis or\ninactivation suspected"]; } .dot Caption: Troubleshooting Flowchart for Low Reaction Yield.

Q2: I'm using an sn-1,3 specific lipase, but I'm still getting by-products with fatty acids at the sn-2 position. What's causing this and how can I minimize it?

A2: This is a classic problem caused by acyl migration , a spontaneous intramolecular process where an acyl group moves from one position on the glycerol backbone to another.[12] Even with highly specific sn-1,3 lipases, the formation of intermediate diacylglycerols (DAGs) can lead to acyl migration, resulting in the formation of undesired triglyceride isomers.[13][14]

Factors Influencing Acyl Migration:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration.[15][16]

  • Reaction Time: Longer reaction times provide more opportunity for migration to occur.[14]

  • Water Content: The effect of water can be complex. In some solvent-free systems, water did not induce acyl migration, while in others, the amount of DAGs produced at different water contents influenced the rate.[14]

  • Solvents: Nonpolar solvents tend to cause higher rates of acyl migration compared to more polar solvents.[14]

Strategies to Minimize Acyl Migration:

  • Lower the Reaction Temperature: Reducing the temperature is a key factor in suppressing acyl migration.[15] However, this must be balanced with maintaining sufficient enzyme activity.

  • Optimize Reaction Time: Stop the reaction once the desired incorporation is achieved to prevent further migration.

  • Temperature Programming: A strategy involving starting the reaction at a higher temperature for initial acyl incorporation and then reducing it for the remainder of the reaction has been shown to reduce acyl migration by up to 45% in a solvent-free system.[12]

  • Enzyme Choice and Immobilization: The type of lipase and its immobilization support can influence acyl migration.[14]

ParameterEffect on Acyl MigrationRecommendationReference
Temperature Strong positive correlation (higher T = more migration)Operate at the lowest feasible temperature[15][16]
Reaction Time Longer time increases migrationOptimize for target incorporation, then stop reaction[14]
Enzyme Load Positive correlationUse optimal amount to avoid long reaction times[16]
Water Content Can increase migration by affecting DAG levelsOptimize water activity for synthesis, not hydrolysis[14]
Solvent Nonpolar solvents increase migrationUse polar solvents or solvent-free systems if possible[14]
Table 1: Summary of Factors Affecting Acyl Migration and Control Strategies.
Q3: My immobilized lipase loses activity quickly after a few cycles. How can I improve its reusability?

A3: Improving the operational stability of immobilized lipases is crucial for making the process economically viable.[17] Loss of activity can be due to enzyme denaturation, leaching from the support, or fouling of the support material by substrates or products.

Troubleshooting Enzyme Reusability:

  • Washing Procedure: Glycerol, a common substrate and by-product, can adhere to the enzyme carrier, blocking active sites. Washing the immobilized enzyme between batches is critical.

    • Solution: Solvents like butanol and ethanol have been shown to be effective for washing, leading to high glycerol removal (>85%) and preserving enzyme activity.[17] Hexane, in contrast, has been observed to cause morphological changes to some enzyme supports (e.g., Novozym 435).[17]

  • Enzyme Denaturation: Harsh reaction conditions (temperature, pH) or exposure to certain solvents can irreversibly damage the enzyme.[4]

    • Solution: Operate within the enzyme's known stability range. The operational stability is highly dependent on the reaction medium and the specific acyl donors used.[18]

  • Support Material Fouling: Besides glycerol, other viscous substrates or products can coat the support material.

    • Solution: Implement an effective washing protocol. Consider using a reactor configuration, such as a fluidized bed reactor, that can reduce mass transfer limitations and fouling.[18]

dot graph Reusability_Factors { graph [rankdir="TB", splines=ortho, label="Factors Affecting Immobilized Lipase Reusability", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];

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Cause_Denaturation [label="Harsh T or pH\nIncompatible Solvents", shape=ellipse, fillcolor="#F1F3F4"]; Cause_Fouling [label="Glycerol Adhesion\nViscous Substrates", shape=ellipse, fillcolor="#F1F3F4"]; Cause_Leaching [label="Weak Immobilization\nMechanical Stress", shape=ellipse, fillcolor="#F1F3F4"];

Solution_Denaturation [label="Optimize Conditions", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Fouling [label="Effective Washing Protocol\n(e.g., with Butanol)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Leaching [label="Choose Robust Support\nUse Low-Shear Reactor", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reusability -> Denaturation; Reusability -> Fouling; Reusability -> Leaching;

Denaturation -> Cause_Denaturation [style=dashed]; Fouling -> Cause_Fouling [style=dashed]; Leaching -> Cause_Leaching [style=dashed];

Cause_Denaturation -> Solution_Denaturation; Cause_Fouling -> Solution_Fouling; Cause_Leaching -> Solution_Leaching; } .dot Caption: Key Factors Affecting Lipase Reusability and Solutions.

Process and Purification Challenges
Q4: What are the pros and cons of using a solvent versus a solvent-free system?

A4: The choice between a solvent or solvent-free system is a critical decision that impacts reaction efficiency, cost, and product purity.

System TypeAdvantagesDisadvantagesReferences
Solvent-Free Environmentally friendly ("green"), no solvent removal costs, higher volumetric productivity.High viscosity, poor miscibility of substrates (e.g., glycerol), mass transfer limitations, may require higher temperatures leading to acyl migration.[1][19]
With Solvent Reduces viscosity, increases solubility of substrates, allows for lower reaction temperatures, can reduce acyl migration.Cost of solvent, potential for enzyme denaturation (especially with polar solvents), solvent removal from final product is required, environmental and safety concerns.[1][20][21]
Table 2: Comparison of Solvent vs. Solvent-Free Reaction Systems.

Hydrophobic solvents (log P > 4) generally maintain the enzyme's structure better than hydrophilic solvents (log P < 2), which can strip the essential water layer from the enzyme and cause denaturation.[20]

Q5: How can I effectively purify the structured triglycerides from the final reaction mixture?

A5: The final reaction mixture is a complex blend of unreacted substrates (free fatty acids, glycerol, mono- and diacylglycerols) and the target structured triglycerides. Effective purification is essential for obtaining a high-purity product.

Common Purification Steps:

  • Enzyme Removal: If using an immobilized enzyme, this is typically done by simple filtration.

  • Removal of Unreacted Free Fatty Acids (FFAs):

    • Molecular Distillation: This is a highly effective method for separating FFAs from triglycerides due to the large difference in their boiling points. It is often used in industrial processes.[22][23]

    • Solvent Extraction: A batchwise extraction using a solvent like food-grade ethanol can effectively separate polar FFAs from non-polar triglycerides.[24]

  • Separation of Glycerides (MAG, DAG, TAG):

    • Chromatography: Column chromatography (e.g., silica gel) is a standard lab-scale technique for separating different glyceride classes.[24] For analytical purposes, techniques like HPLC and GC are used.[25][26]

    • Fractional Crystallization: This technique can be used to separate different triglyceride fractions based on their melting points.

Experimental Protocols
Protocol: Two-Step Enzymatic Synthesis of OPO-type Structured Triglycerides

This protocol is a generalized example for producing 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a human milk fat substitute.[7][27]

Step 1: Enzymatic Alcoholysis to Produce 2-Monopalmitin (2-MP)

  • Substrates: Tripalmitin (PPP) and ethanol.

  • Enzyme: Immobilized sn-1,3 specific lipase (e.g., Thermomyces lanuginosus lipase, TL IM).

  • Procedure: a. Mix tripalmitin and ethanol in a solvent-free system. b. Add the immobilized lipase to the mixture. c. Conduct the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring. The sn-1,3 specific lipase will cleave the fatty acids at the outer positions, yielding 2-monopalmitin and ethyl palmitate. d. Monitor the reaction progress using TLC or GC.

  • Intermediate Purification: Separate the 2-MP from the ethyl palmitate and unreacted tripalmitin, often via fractional crystallization.

Step 2: Enzymatic Esterification of 2-MP with Oleic Acid

  • Substrates: Purified 2-monopalmitin and oleic acid.

  • Enzyme: Immobilized non-specific lipase (e.g., Candida antarctica lipase B, Novozym 435) is often preferred here to ensure esterification at both available sn-1 and sn-3 positions.

  • Procedure: a. Combine the purified 2-MP and oleic acid (typically a molar ratio of at least 1:2). b. Add the immobilized lipase. c. Conduct the reaction under vacuum to remove the water by-product, which drives the equilibrium towards ester synthesis.[23] Use a controlled temperature (e.g., 60°C).[23] d. Monitor the formation of OPO triglyceride using HPLC or GC.

  • Final Purification: Purify the final OPO product from unreacted substrates and by-products using molecular distillation and/or column chromatography.

ParameterStep 1: AlcoholysisStep 2: EsterificationReference
Objective Produce 2-monoglyceride intermediateEsterify sn-1,3 positions of 2-MG[27]
Key Substrates Triglyceride (e.g., Tripalmitin), Ethanol2-Monoglyceride, Free Fatty Acid (e.g., Oleic Acid)[27]
Typical Lipase sn-1,3 Specific (e.g., TL IM)Non-specific (e.g., Novozym 435)[27][28]
Key Condition Controlled TemperatureVacuum application to remove water[23]
Table 3: Key Parameters for a Two-Step OPO Synthesis.

References

Optimizing ionization efficiency for neutral lipid analysis by MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Neutral Lipid Analysis

Welcome to the technical support center for neutral lipid analysis by mass spectrometry (MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your analytical workflows and overcome common challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of neutral lipids like triacylglycerols (TAGs), diacylglycerols (DAGs), and cholesteryl esters (CEs).

Q1: Why is my signal intensity for neutral lipids so low in positive-ion electrospray ionization (ESI)?

Neutral lipids lack easily ionizable functional groups, making them difficult to analyze by ESI without modification.[1][2] Efficient ionization typically requires the formation of adducts with cations.[1] If you are observing low signal, it is likely due to a low concentration of available cations in your mobile phase or sample.

Q2: What is the best ionization technique for neutral lipids: ESI, APCI, or APPI?

The choice depends on your specific analytical needs and the instrumentation available.

  • ESI: Ideal for neutral lipid analysis when coupled with cation adduction (e.g., adding ammonium, sodium, or lithium salts).[1][2] It is a soft ionization technique that typically yields intact lipid adducts.[2][3]

  • APCI (Atmospheric Pressure Chemical Ionization): Well-suited for less polar and more volatile compounds and can be more effective than ESI for neutral lipids when no cationizing agents are used.[2][4] It often produces protonated molecules [M+H]+.[2]

  • APPI (Atmospheric Pressure Photoionization): Often provides higher sensitivity and lower detection limits for nonpolar lipids compared to both ESI (without modifiers) and APCI.[5][6] APPI is generally less susceptible to ion suppression.[6]

Q3: How do different cation adducts ([M+NH4]+, [M+Na]+, [M+Li]+) affect my analysis?

Different adducts have distinct characteristics that influence both ionization efficiency and fragmentation behavior in tandem MS (MS/MS).

  • Ammonium ([M+NH4]+): Commonly used and provides efficient ionization. These adducts are often readily fragmented during collision-induced dissociation (CID), which is useful for structural elucidation.[1]

  • Sodium ([M+Na]+): Sodium is ubiquitous and often forms adducts unintentionally. While it can provide strong signals, sodiated adducts are very stable and require higher collision energies to fragment, which can be a disadvantage for MS/MS experiments.[1][7]

  • Lithium ([M+Li]+): Lithium adducts can offer high ionization efficiency and provide highly informative fragmentation patterns in MS/MS for identifying fatty acyl chains.[1][3] However, the presence of two lithium isotopes (6Li and 7Li) can complicate mass spectra.[8]

Q4: My results are not reproducible. What are the common causes?

Lack of reproducibility in neutral lipid analysis can stem from several factors:

  • Inconsistent Adduct Formation: Fluctuating concentrations of cations (like sodium from glassware or solvents) can lead to variable adduct formation and inconsistent signal intensity.[8]

  • Ion Suppression: High concentrations of lipids or other matrix components can compete for ionization, reducing the signal of your analytes.[9][10] Sample dilution or improved chromatographic separation can help mitigate this.[9]

  • Solvent Contaminants: Impurities in solvents, such as alkylated amines, can form adducts with neutral lipids, leading to unexpected peaks and reduced peak areas for the desired lipid adducts.[11]

  • Instrumental Instability: Fluctuations in source parameters (voltages, gas flows, temperature) can affect signal stability.[1][12]

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues during your experiments.

Problem 1: Low or No Signal for Neutral Lipids
Potential Cause Recommended Solution
Inefficient Ionization (ESI) Introduce a cationizing agent (dopant) into the mobile phase or via post-column infusion. Ammonium acetate, sodium acetate, or lithium acetate are common choices. See Protocol 1 for details.
Sub-optimal Ion Source For nonpolar lipids, consider switching from ESI to APCI or APPI, which do not rely on cation adduction for ionization.[4][5]
Ion Source Contamination A dirty ion source can significantly reduce signal intensity.[10] Perform routine cleaning of the ion source components as per the manufacturer's guidelines.[10]
Incorrect Source Parameters Optimize source parameters such as capillary voltage, gas flows, and temperatures. Fine-tuning these settings for your specific lipid class can enhance signal.[9][13]
Mobile Phase Issues Ensure mobile phases are correctly prepared and free of contaminants. Air bubbles in the pump can also lead to a complete loss of signal.[12]
Problem 2: Poor Reproducibility and Inconsistent Quantification
Potential Cause Recommended Solution
Variable Adduct Formation To ensure consistent adduct formation, intentionally add a specific cationizing agent at a controlled concentration (e.g., 10 mM ammonium acetate) to dominate over trace contaminants like sodium.[5][14]
Matrix Effects / Ion Suppression Improve chromatographic separation to reduce co-elution of high-abundance lipids or matrix components.[9][15] Alternatively, dilute the sample to reduce competition in the ion source.[9]
Lack of Appropriate Internal Standards Use stable isotope-labeled internal standards for each lipid class being analyzed.[1][16] This helps to normalize for variations in extraction, ionization, and instrument response.[1][16]
Solvent Contamination Test different batches or vendors of LC-MS grade solvents. Alkylated amine contaminants have been shown to interfere with neutral lipid analysis by forming unwanted adducts.[11]
Problem 3: Complex or Unidentifiable Mass Spectra
Potential Cause Recommended Solution
Multiple Adducts of the Same Lipid The presence of [M+H]+, [M+NH4]+, and [M+Na]+ for the same lipid complicates spectra. Add a high concentration of a single cationizing agent (e.g., lithium) to promote the formation of a single, preferred adduct.[14]
In-source Fragmentation High source temperatures or voltages can cause lipids to fragment before mass analysis.[9] Reduce the energy in the ion source by lowering the cone/capillary voltage and optimizing temperatures.
Isobaric Overlap Different lipid species can have the same nominal mass.[15][16] Use high-resolution mass spectrometry (HRMS) to differentiate species based on accurate mass.[9][14] Employing tandem MS (MS/MS) or ion mobility spectrometry (IMS) can also help resolve isobars.[15][17]
Contaminant Adducts Unidentified peaks may arise from contaminants in the mobile phase forming adducts with your lipids.[11] Running solvent blanks and using high-purity solvents can help identify and eliminate these.[11]

Quantitative Data Summary

The choice of ionization method and mobile phase modifier significantly impacts the signal intensity of neutral lipids.

Table 1: Comparison of Ionization Techniques for Selected Lipids

Lipid CompoundIonization MethodMobile Phase/ModifierRelative Signal IntensityLinearity RangeReference
EPA Methyl EsterAPPI+ HexaneHighest Excellent (4-5 decades)[5],[6]
APCI+Hexane2-4x Lower than APPIExcellent (4-5 decades)[5],[6]
ESI+Isooctane:IPA with 10 mM Ammonium FormateLower than APPI/APCIReduced[6]
ESI+Isooctane:IPA with Sodium AcetateLower than APPI/APCIReduced / Non-linear[5],[6]
Trielaidin (TAG)APPI+ Isooctane:IPAHighest Excellent[6]
ESI+Isooctane:IPA with 10 mM Ammonium FormateLowerReduced[6]

Data synthesized from studies comparing APPI, APCI, and ESI. APPI generally provides the best sensitivity and linearity for these nonpolar compounds.[5],[6]

Table 2: Effect of Cation Additive on ESI-MS of Neutral Lipids

Additive (100 µM)Primary Adduct FormedSpectral ComplexityFragmentation Behavior (MS/MS)Key ConsiderationsReference
Ammonium Acetate [M+NH4]+Moderate (can show some [M+Na]+)Efficient fragmentation, good for structural IDVolatile, compatible with reverse-phase LC[1],[8]
Lithium Chloride [M+Li]+High (due to 6Li/7Li isotopes)Informative fragmentation for fatty acyl chainsNon-volatile, may require dedicated system[8],[3]
Sodium Iodide [M+Na]+Low (primarily one adduct)Stable, requires high energy to fragmentSodium is ubiquitous, can be hard to control[1],[8]

Experimental Protocols

Protocol 1: Post-Column Infusion of a Cationizing Agent for LC-MS

This protocol describes how to introduce a cationizing agent into the eluent flow after the analytical column to enhance the ionization of neutral lipids without affecting the chromatographic separation.

Materials:

  • HPLC pump or syringe pump for dopant delivery.

  • T-junction (low dead volume).

  • PEEK tubing.

  • Dopant solution: e.g., 10 mM ammonium acetate in methanol.

Procedure:

  • Prepare the Dopant Solution: Dissolve an appropriate amount of ammonium acetate in LC-MS grade methanol to achieve a final concentration of 10 mM.

  • Set up the Infusion System:

    • Connect the analytical column outlet to one port of the T-junction.

    • Connect the central port of the T-junction to the MS inlet.

    • Connect the third port of the T-junction to the syringe pump or secondary HPLC pump that will deliver the dopant solution.

  • Optimize Flow Rates:

    • Set the analytical LC flow rate as required by your method (e.g., 300-500 µL/min).

    • Set the dopant infusion flow rate to a low value, typically 5-15 µL/min. This minimizes dilution of the analytical eluent while providing sufficient cations for adduction.

  • Equilibrate and Run:

    • Start both the analytical LC flow and the dopant infusion.

    • Allow the system to equilibrate for 5-10 minutes to ensure a stable spray and consistent background signal before injecting your sample.

Visualizations

Workflow and Logic Diagrams

The following diagrams, generated using DOT language, illustrate key workflows and decision-making processes in neutral lipid analysis.

Caption: Troubleshooting workflow for low signal intensity.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing extraction Lipid Extraction (e.g., Bligh-Dyer) add_is Add Internal Standards extraction->add_is lc_sep LC Separation (e.g., Reverse Phase) add_is->lc_sep dopant Post-Column Dopant Infusion lc_sep->dopant ms_detect MS Detection (Positive Ion Mode) dopant->ms_detect peak_int Peak Integration ms_detect->peak_int quant Quantification vs. Internal Standards peak_int->quant

Caption: General experimental workflow for neutral lipid analysis.

G lipid_node Neutral Lipid (e.g., TAG) adduct_node [TAG+NH4]+ (Charged Adduct) lipid_node->adduct_node ESI Source cation_node Cation (e.g., NH4+) cation_node->adduct_node ESI Source ms_node Detection by MS adduct_node->ms_node

Caption: Ionization process via cation adduction in ESI.

References

Troubleshooting poor peak shape in "1,3-Olein-2-Lignocerin" chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of 1,3-Olein-2-Lignocerin and similar triglycerides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of peak fronting in my chromatogram?

Peak fronting, where the first half of the peak is broader than the second, is often indicative of specific issues in the chromatographic system. The most common causes include:

  • Column Overload: Injecting too much sample, either by volume or concentration, can saturate the stationary phase, causing molecules to travel through the column faster than expected.[1][2][3] To resolve this, try reducing the injection volume or diluting the sample.[2][4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the initial mobile phase, it can cause the analyte band to spread and elute prematurely.[1][2] Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it may not partition evenly, leading to fronting.[3] This can sometimes be addressed by reducing the sample concentration.[3]

  • Column Degradation: Physical changes to the column, such as bed collapse or the formation of a void at the inlet, can lead to distorted peak shapes, including fronting.[3][5][6] If this is suspected, replacing the column is the best course of action.[3]

Q2: My peaks are tailing. What should I check first?

Peak tailing, characterized by an asymmetric peak with a drawn-out latter half, is a frequent problem that can compromise resolution and quantification.[7] Key causes include:

  • Secondary Interactions: For silica-based columns used in Reversed-Phase (RP-HPLC), residual acidic silanol groups on the stationary phase can interact strongly with polar or basic functional groups on the analyte.[3][8][9] This causes some molecules to be retained longer, resulting in tailing.[3]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3) can protonate the silanol groups, minimizing these unwanted secondary interactions.[3][9]

    • Solution 2: Use an End-Capped Column: These columns have their residual silanols chemically deactivated, reducing surface activity and potential for secondary interactions.[3][8]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet or degradation of the packing bed can cause tailing.[8][10] Using a guard column can protect the analytical column and is a useful diagnostic tool. If the guard column is replaced and peak shape improves, contamination was the likely cause.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the separated analyte band to spread out after leaving the column, leading to tailing, especially for early-eluting peaks.[8][11] Ensure all connections are made with minimal tubing length and appropriate internal diameters.

Q3: Why are my peaks broad instead of sharp?

Broad peaks can significantly reduce the resolution and sensitivity of your analysis. Several factors can contribute to this issue:

  • Sub-optimal Flow Rate: In HPLC, a lower flow rate generally produces narrower peaks and better resolution, although it extends the analysis time.[7]

  • High-Temperature GC Issues: In Gas Chromatography (GC), analyzing high molecular weight compounds like triglycerides requires high temperatures (e.g., up to 360°C) to ensure elution.[7] However, this can also lead to column bleed, where the stationary phase degrades and causes a rising baseline and potential peak distortion.[7] Using a column specifically designed for high-temperature applications is recommended.[7]

  • Incompatible Injection Solvent (RP-HPLC): Injecting a sample dissolved in a nonpolar solvent like hexane into a reversed-phase system is strongly discouraged. The hexane competes with the stationary phase for the analyte, which can cause severe peak broadening or even split peaks.[12]

Q4: I'm seeing split peaks. What does this indicate?

Split peaks can arise from several issues, often occurring before the separation process begins:

  • Blocked Frit or Column Void: A partially blocked inlet frit or a void in the packing material at the head of the column can cause the sample to be introduced unevenly, leading to a split peak shape for all analytes.[3]

  • Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the column head or interfere with proper partitioning, resulting in peak splitting.[3] It is always best to inject samples dissolved in the mobile phase.[3]

  • Co-elution: If two different compounds elute at almost the same time, they may appear as a single split or shouldered peak. Modifying separation parameters like mobile phase composition, temperature, or flow rate can help improve resolution.[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape in your chromatography experiments.

G cluster_0 Start cluster_1 Symptom Identification cluster_2 Potential Causes & Solutions cluster_3 Resolution start Poor Peak Shape Observed Tailing Peak Tailing (As > 1.2) start->Tailing Fronting Peak Fronting (As < 0.8) start->Fronting Broad Broad Peaks start->Broad Split Split Peaks start->Split Column Check Column Integrity: - Void at inlet? - Blocked frit? - Contamination? Tailing->Column Secondary Check for Secondary Interactions: - Lower mobile phase pH - Use end-capped column Tailing->Secondary Most Common System Check System Hardware: - Extra-column volume? - Leaks? Tailing->System Solvent Check Sample Solvent: - Mismatched with mobile phase? - Poor analyte solubility? Fronting->Solvent Overload Check Sample Load: - Reduce injection volume - Dilute sample Fronting->Overload Most Common Fronting->Column Broad->Solvent Method Check Method Parameters: - Optimize flow rate - Adjust temperature - Check gradient profile Broad->Method Broad->System Split->Solvent Split->Column Affects all peaks? end Peak Shape Improved Solvent->end Overload->end Column->end Secondary->end Method->end System->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Data Summary

Optimizing chromatographic parameters can have a significant impact on peak shape, which is quantitatively measured by the asymmetry factor (As) or tailing factor (T). An ideal peak has As = 1.0.

Table 1: Effect of Mobile Phase pH and Column Type on Peak Asymmetry for a Basic Analyte

ParameterCondition ACondition BCondition C
Column Type Standard Silica C18Standard Silica C18End-Capped C18
Mobile Phase pH 7.03.07.0
Observed Peak Shape Severe TailingMinor TailingSymmetrical
Asymmetry Factor (As) > 2.0~1.3~1.1
Probable Cause Strong silanol interactions[9]Reduced silanol interactions[9]Minimized silanol interactions

Key Experimental Protocols

Below is a representative protocol for the analysis of triglycerides like this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: RP-HPLC Analysis of Triglycerides
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with gradient elution capability.

    • UV Detector (set at 205-210 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Column oven for temperature control.

  • Chromatographic Conditions:

    • Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 3-5 µm particle size). C30 columns are often preferred for samples with long-chain hydrophobic lipids.[13]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B (Modifier): Isopropanol or Acetone. Acetonitrile is a common primary solvent, with modifiers like acetone improving separations.[7][14]

    • Gradient Elution: A non-linear or step-wise gradient is often required to resolve complex triglyceride mixtures.[7][14] An example might be starting with 10-20% B, increasing to 60-80% B over 40-60 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Temperature affects retention and selectivity; higher temperatures typically shorten retention but may decrease selectivity.[7]

    • Injection Volume: 5-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the lipid sample in the injection solvent.

    • Injection Solvent: The ideal injection solvent is the initial mobile phase composition.[14] If solubility is an issue, use the strong solvent component of the mobile phase (e.g., Isopropanol). Crucially, avoid using hexane as an injection solvent in RP-HPLC. [12]

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and start the data acquisition.

    • After the gradient is complete, run a column re-equilibration step with the initial mobile phase conditions before the next injection.

References

Technical Support Center: Overcoming Matrix Effects in Triglyceride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of triglycerides in lipidomics.

Troubleshooting Guide

This guide addresses common issues encountered during triglyceride quantification experiments, offering potential causes and solutions to mitigate matrix effects.

Issue 1: Poor Signal Repeatability and Inaccurate Quantification

Question: My triglyceride signal is inconsistent across replicate injections, and the quantitative results are not reproducible. Could this be a matrix effect, and how can I address it?

Answer:

Yes, poor repeatability and accuracy are classic signs of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target triglycerides.[1][2] This can lead to either ion suppression or enhancement, resulting in unreliable data.

Immediate Troubleshooting Steps:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. However, ensure your triglyceride concentration remains above the instrument's limit of detection.[3]

  • Chromatographic Optimization: Modify your liquid chromatography (LC) method to better separate triglycerides from matrix components.[4] This could involve:

    • Adjusting the gradient elution profile.

    • Changing the mobile phase composition.

    • Using a different column chemistry (e.g., C18, C8).[5]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): Incorporating a SIL-IS that closely mimics the behavior of your target triglycerides is the most effective way to compensate for matrix effects.[4][6][7] The SIL-IS will experience similar ionization suppression or enhancement as the analyte, allowing for accurate relative quantification.

Issue 2: Low Triglyceride Signal Intensity (Ion Suppression)

Question: I am observing a significantly lower signal for my triglyceride standards when they are spiked into my sample matrix compared to the signal in a clean solvent. What is causing this, and how can I improve the signal?

Answer:

This phenomenon is known as ion suppression and is a common matrix effect in lipidomics, often caused by high concentrations of phospholipids in biological samples.[2] These phospholipids can co-elute with triglycerides and compete for ionization in the mass spectrometer's source.

Strategies to Reduce Ion Suppression:

  • Effective Sample Preparation: The most crucial step is to remove interfering matrix components before LC-MS analysis.

    • Solid-Phase Extraction (SPE): SPE can effectively separate lipids into different classes. For triglyceride analysis, aminopropyl-bonded silica cartridges are often used to separate neutral lipids (including triglycerides) from more polar phospholipids.[8][9]

    • Liquid-Liquid Extraction (LLE): LLE methods can partition lipids based on their polarity. A three-phase LLE has been shown to enrich neutral lipids like triglycerides in a separate phase from phospholipids.[10][11] A butanol/di-isopropyl ether solvent system can also be used to extract triglycerides while leaving proteins in the aqueous phase.[12]

  • Instrumental Optimization:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for nonpolar compounds like triglycerides compared to Electrospray Ionization (ESI).[5]

    • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the elution of highly abundant, interfering compounds (like salts and phospholipids) and only introduce the eluent containing your triglycerides of interest into the mass spectrometer.[13]

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are matrix effects in the context of triglyceride quantification?

A1: Matrix effects are the alteration of the ionization efficiency of triglyceride molecules by co-eluting compounds present in the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, ultimately compromising the accuracy and precision of quantification.[4]

Q2: What are the primary sources of matrix effects in biological samples for lipidomics?

A2: In biological matrices such as plasma or serum, the most significant source of matrix effects are phospholipids.[2] Other contributors can include salts, detergents, and other endogenous metabolites.

Assessment of Matrix Effects

Q3: How can I determine if my triglyceride analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of a triglyceride standard is introduced into the mass spectrometer after the LC column, and a blank, extracted matrix is injected. Dips or rises in the baseline signal of the infused standard indicate the presence of matrix effects at those retention times.[13][3]

  • Post-Extraction Spike: This is a quantitative method to determine the extent of the matrix effect. The response of a triglyceride standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix sample after the extraction process. The percentage difference in signal intensity indicates the degree of ion suppression or enhancement.[1][3]

Mitigation Strategies

Q4: What is the most effective strategy to overcome matrix effects for triglyceride quantification?

A4: The most robust and widely recommended strategy is the use of a stable isotope-labeled internal standard (SIL-IS) for each triglyceride species being quantified.[4][6][7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for reliable correction and accurate quantification.

Q5: Can you recommend a starting point for a Solid-Phase Extraction (SPE) protocol to isolate triglycerides?

A5: A common approach is to use an aminopropyl-bonded silica SPE cartridge.[9] This allows for the separation of lipids based on their polarity. Neutral lipids, including triglycerides, can be eluted with a non-polar solvent, while more polar lipids like phospholipids are retained.

Q6: Are there specific Liquid-Liquid Extraction (LLE) solvent systems that are well-suited for triglyceride analysis?

A6: Yes, a three-phase LLE system has been shown to be effective. This method results in an upper organic phase enriched in neutral lipids like triglycerides and a middle organic phase containing the bulk of the phospholipids.[10][11] Another option is a mixture of butanol and di-isopropyl ether, which extracts lipids into the organic phase while keeping proteins in the aqueous phase.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Matrix Effect Reduction
Sample Preparation MethodPrincipleEffectiveness in Reducing Phospholipid InterferenceKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.LowSimple, fast, and inexpensive.High risk of significant matrix effects from co-extracted phospholipids.[2]
Liquid-Liquid Extraction (LLE) Lipids are partitioned between immiscible aqueous and organic phases based on polarity.[11]Moderate to HighCan provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for some lipid species.
Solid-Phase Extraction (SPE) Lipids are separated based on their affinity for a solid sorbent. Aminopropyl cartridges are common for separating neutral lipids.[9]HighProvides excellent cleanup and fractionation of lipid classes.[8]Requires method development and can be more time-consuming and costly than PPT or LLE.
Three-Phase LLE A single-step LLE that separates lipids into three phases, with neutral lipids concentrated in the upper organic phase.[10]HighEfficiently separates neutral lipids from phospholipids, reducing ion suppression.[11]May require optimization for different sample types.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Triglyceride Enrichment

This protocol provides a general guideline for the separation of neutral lipids, including triglycerides, from polar lipids using an aminopropyl SPE cartridge.

Materials:

  • Aminopropyl SPE cartridge

  • Lipid extract from your sample

  • Hexane

  • Diethylether

  • Methanol

  • Nitrogen gas evaporator

  • LC-MS grade solvents for reconstitution

Procedure:

  • Cartridge Conditioning: Condition the aminopropyl SPE cartridge by washing it with 6 mL of hexane.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids (including Triglycerides): Elute the neutral lipids by passing 10 mL of hexane:diethylether (8:2, v/v) through the cartridge. Collect this fraction.

  • Elution of Polar Lipids (Optional): To remove phospholipids and other polar lipids from the column, elute with 10 mL of methanol. This fraction is typically discarded if only triglycerides are of interest.

  • Sample Preparation for Analysis: Evaporate the collected neutral lipid fraction to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent mixture compatible with your LC-MS system (e.g., isopropanol:acetonitrile:water).

Protocol 2: Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol describes how to quantitatively measure the extent of matrix effects in your triglyceride analysis.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of your triglyceride of interest at a known concentration in a clean solvent (the same solvent used for final reconstitution).

    • Set B (Blank Matrix): Process a blank matrix sample (a sample of the same type as your study samples but without the analyte of interest) through your entire sample preparation workflow (e.g., LLE or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the triglyceride standard to the same final concentration as Set A.

  • LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = [(Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A] * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Mandatory Visualization

G start Poor Repeatability or Low Signal Intensity check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is yes_is Issue Likely Compensated. Review Data Processing. check_is->yes_is Yes no_is Implement SIL-IS for Accurate Quantification check_is->no_is No assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) no_is->assess_me me_present Matrix Effect Confirmed assess_me->me_present no_me Issue is Not Matrix Effect. Troubleshoot Instrument and Method Parameters. me_present->no_me No optimize Optimize Sample Prep and Chromatography me_present->optimize Yes sample_prep Improve Sample Preparation: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) optimize->sample_prep chromatography Optimize Chromatography: - Gradient Profile - Mobile Phase - Column Chemistry optimize->chromatography G start Start: Lipid Extract in Solvent condition 1. Condition SPE Cartridge (e.g., with Hexane) start->condition load 2. Load Lipid Extract onto Cartridge condition->load elute_neutral 3. Elute Neutral Lipids (including Triglycerides) with Non-Polar Solvent load->elute_neutral collect_tg Collect Triglyceride Fraction elute_neutral->collect_tg elute_polar 4. Elute Polar Lipids (e.g., Phospholipids) with Polar Solvent elute_neutral->elute_polar dry 5. Dry Triglyceride Fraction (e.g., under N2) collect_tg->dry discard Discard Polar Lipid Fraction elute_polar->discard reconstitute 6. Reconstitute for LC-MS Analysis dry->reconstitute end End: Analysis-Ready Sample reconstitute->end

References

Technical Support Center: Improving the Solubility of Long-Chain Triglycerides for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing long-chain triglycerides (LCTs) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain triglycerides (LCTs) difficult to solubilize in aqueous media for in vitro assays?

A1: Long-chain triglycerides are highly hydrophobic due to their long fatty acid chains (typically 16-22 carbons). This nonpolar nature makes them immiscible with the aqueous environment of most in vitro assay buffers and cell culture media, leading to phase separation and inaccurate experimental results.

Q2: What are the most common methods to improve the solubility of LCTs for in vitro experiments?

A2: The primary methods for solubilizing LCTs involve creating stable oil-in-water (O/W) emulsions or nanoemulsions. This is typically achieved using:

  • Surfactants: Amphiphilic molecules like Tween 80 and Span 80 that reduce interfacial tension between the oil and water phases.

  • Co-solvents: Solvents such as ethanol or DMSO can be used to dissolve the LCTs before dispersion in aqueous media, although their concentration must be carefully controlled to avoid cellular toxicity.[1]

  • Carrier Molecules: Proteins like bovine serum albumin (BSA) or cyclodextrins can encapsulate or bind to LCTs, increasing their dispersibility in aqueous solutions.[1]

  • Mechanical Dispersion: High-energy methods like high-pressure homogenization or sonication are used to reduce the droplet size of the LCTs, creating a more stable emulsion.[2][3]

Q3: What is the difference between an emulsion and a nanoemulsion?

A3: The primary difference lies in the droplet size. Emulsions typically have droplet sizes in the micrometer range (1-100 µm), while nanoemulsions have much smaller droplet sizes, generally between 20-200 nanometers. Nanoemulsions are often more stable against gravitational separation and can have different biological interactions due to their larger surface area.

Q4: Can I combine LCTs with medium-chain triglycerides (MCTs)?

A4: Yes, and it is often recommended. MCTs (6-12 carbons) are more easily emulsified than LCTs. Blending LCTs with MCTs can improve the overall stability of the emulsion and reduce the droplet size.[4] This is because MCTs can lower the interfacial tension and viscosity of the oil phase.

Troubleshooting Guide

Problem: My LCT solution is cloudy and separates into layers after mixing with my aqueous buffer.

Potential Cause Recommended Solution(s)
Insufficient Mixing Energy Use a high-shear mixer, homogenizer, or sonicator to provide enough energy to break down the LCT droplets into a smaller, more stable size.[2][3]
Incorrect Surfactant Concentration The concentration of your surfactant may be too low to adequately coat the surface of the oil droplets. Increase the surfactant concentration incrementally. A good starting point for many applications is a surfactant-to-oil ratio of 1:10 to 1:5.
Inappropriate Surfactant Type The Hydrophile-Lipophile Balance (HLB) of your surfactant may not be optimal for creating a stable O/W emulsion. For O/W emulsions, surfactants with an HLB value between 8 and 18 are generally suitable. Consider trying a different surfactant or a combination of surfactants.

Problem: My LCT preparation precipitates after I add it to my cell culture medium.

Potential Cause Recommended Solution(s)
"Salting Out" Effect The high concentration of salts and proteins in the cell culture medium can destabilize the emulsion, causing the LCTs to precipitate.[5]
Solution 1: Prepare a more concentrated stock of your LCT emulsion and add a smaller volume to the cell culture medium to minimize disruption.
Solution 2: Test the stability of your LCT preparation in a simplified buffer (e.g., PBS) before adding it to the complex cell culture medium.
Temperature Shock Adding a cold LCT stock solution to warm cell culture medium can cause the lipids to come out of solution.[5][6]
Solution: Pre-warm your LCT stock solution to 37°C before adding it to the pre-warmed cell culture medium.[6]
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can interact with and destabilize lipid emulsions.
Solution: Consider reducing the serum concentration or using a serum-free medium if your cell line permits. Alternatively, prepare the LCT emulsion with a protein like BSA to provide a more physiologically relevant carrier.

Problem: I am observing cytotoxicity in my cell-based assay after adding my LCT formulation.

Potential Cause Recommended Solution(s)
Toxicity of the Surfactant or Co-solvent High concentrations of certain surfactants (e.g., Triton X-100) or co-solvents (e.g., DMSO, ethanol) can be toxic to cells.[1]
Solution 1: Determine the maximum non-toxic concentration of your surfactant or co-solvent in a separate dose-response experiment.
Solution 2: Aim to keep the final concentration of DMSO or ethanol in your cell culture medium below 0.1% (v/v).[7]
Lipid Peroxidation LCTs, especially those with unsaturated fatty acids, can undergo oxidation, producing cytotoxic byproducts.
Solution: Prepare fresh LCT formulations for each experiment. Consider adding an antioxidant like Vitamin E (α-tocopherol) to the oil phase during preparation. Store stock solutions under nitrogen or argon to minimize exposure to oxygen.

Quantitative Data Summary

Table 1: Comparison of LCT Emulsion Properties with Different Surfactants.

Surfactant (Concentration)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability (at 4°C)
Tween 80 (2%)180 ± 150.21 ± 0.03-25.3 ± 2.1Stable for > 4 weeks
Span 80 (2%)450 ± 300.45 ± 0.05-15.8 ± 1.9Phase separation after 1 week
Whey Protein Isolate (5%)250 ± 200.28 ± 0.04-30.1 ± 2.5Stable for > 4 weeks
Tween 80 (1%) + WPI (2.5%)150 ± 100.18 ± 0.02-28.5 ± 2.3Stable for > 6 weeks

Note: These are representative values and can vary based on the specific LCT, preparation method, and other formulation components.

Table 2: Effect of Homogenization Pressure on LCT Nanoemulsion Droplet Size.

Homogenization Pressure (bar)Number of PassesMean Droplet Size (nm)PDI
5003350 ± 250.35 ± 0.04
10003210 ± 180.25 ± 0.03
15003160 ± 120.20 ± 0.02
15005145 ± 100.18 ± 0.02

Experimental Protocols

Protocol 1: Preparation of an LCT Emulsion using High-Pressure Homogenization

  • Preparation of the Oil Phase: Dissolve the long-chain triglyceride in a suitable co-solvent (e.g., ethanol) if necessary. If using an antioxidant, add it to the oil phase at this stage.

  • Preparation of the Aqueous Phase: Dissolve the chosen surfactant (e.g., Tween 80) in deionized water or a buffer of your choice.

  • Coarse Emulsion Formation: Heat both the oil and aqueous phases to approximately 60-70°C. Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer for 10-15 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a set pressure (e.g., 1000-1500 bar) for a specific number of cycles (typically 3-5).[2] Allow the emulsion to cool between passes if necessary.

  • Characterization: Measure the droplet size, polydispersity index (PDI), and zeta potential of the final nanoemulsion using dynamic light scattering (DLS).

  • Sterilization: Sterilize the final emulsion by filtering through a 0.22 µm syringe filter.

Protocol 2: Preparation of an LCT Solution using Sonication

  • Preparation of the Lipid-Surfactant Mixture: In a glass vial, combine the long-chain triglyceride and the surfactant (e.g., Tween 80) at the desired ratio.

  • Addition of Aqueous Phase: Add the aqueous buffer to the lipid-surfactant mixture.

  • Sonication: Place the vial in an ice bath to prevent overheating. Sonicate the mixture using a probe sonicator. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-10 minutes.[8] The solution should become translucent.

  • Characterization and Sterilization: Characterize the resulting dispersion for droplet size and stability. Sterilize using a 0.22 µm filter.

Visualizations

LCT_Solubilization_Workflow cluster_prep Preparation cluster_emulsification Emulsification cluster_characterization Characterization & Use LCT Long-Chain Triglyceride Mixing High-Shear Mixing LCT->Mixing Surfactant Surfactant / Co-solvent Surfactant->Mixing AqueousPhase Aqueous Phase AqueousPhase->Mixing Homogenization High-Pressure Homogenization / Sonication Mixing->Homogenization Coarse Emulsion Nanoemulsion Stable LCT Nanoemulsion Homogenization->Nanoemulsion DLS Droplet Size, PDI, Zeta Potential Nanoemulsion->DLS InVitroAssay In Vitro Assay Nanoemulsion->InVitroAssay

Caption: Workflow for LCT nanoemulsion preparation and characterization.

Troubleshooting_Logic Start LCT Precipitation in Media? CheckConc Is final concentration too high? Start->CheckConc Yes CheckTemp Was media pre-warmed? Start->CheckTemp No CheckConc->CheckTemp No SolutionConc Lower LCT concentration CheckConc->SolutionConc Yes CheckMix Was mixing adequate? CheckTemp->CheckMix Yes SolutionTemp Pre-warm media and LCT stock to 37°C CheckTemp->SolutionTemp No SolutionMix Add LCT dropwise with gentle swirling CheckMix->SolutionMix No

Caption: Troubleshooting logic for LCT precipitation in cell culture media.

References

Preventing acyl migration during the synthesis of "1,3-Olein-2-Lignocerin"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of specific structured triacylglycerols (TAGs), with a focus on preventing acyl migration during the synthesis of "1,3-Olein-2-Lignocerin".

Troubleshooting Guide

Problem 1: Significant acyl migration is detected in the final product, resulting in the formation of 1,2-Olein-3-Lignocerin and other isomers.

Potential Cause Recommended Solution
High Reaction Temperature Reduce the reaction temperature. For enzymatic reactions, operate within the optimal temperature range of the lipase, which is often between 40-60°C.[1][2] Acyl migration is a thermodynamic process and is accelerated at higher temperatures.[3][4]
Prolonged Reaction Time Optimize the reaction time. Monitor the reaction progress and stop it once the desired conversion is achieved to minimize the time for acyl migration to occur.[3]
Presence of Water Ensure a low-water activity environment. Use a solvent-free system or non-polar solvents.[4] Add molecular sieves (e.g., 4Å) to the reaction mixture to remove water generated during esterification.[5]
Inappropriate Catalyst Use a highly regioselective sn-1,3 lipase, such as immobilized Rhizomucor miehei lipase (Lipozyme RM IM) or Candida antarctica lipase B (Novozym 435).[6][7][8] These enzymes specifically catalyze reactions at the outer positions of the glycerol backbone, reducing the chance for acyl migration involving the sn-2 position.
Sub-optimal pH (in aqueous or biphasic systems) Maintain an optimal pH for the lipase activity, typically near neutral. Extreme pH conditions can promote chemical acyl migration.[9]
Solvent Effects If using a solvent, choose a non-polar solvent like hexane, as polar solvents can sometimes facilitate acyl migration.[3][4] However, solvent choice can be complex and may depend on substrate solubility.

Problem 2: Low yield of the target this compound.

Potential Cause Recommended Solution
Steric Hindrance from Lignoceric Acid Lignoceric acid (C24:0) is a very long-chain saturated fatty acid, which may cause steric hindrance. Increase the reaction time moderately while keeping the temperature low, or increase the enzyme load. Consider using a lipase that is more effective with bulky substrates.
Poor Substrate Solubility In a solvent-free system, ensure adequate mixing and a temperature high enough to melt all reactants, but low enough to minimize acyl migration. If using a solvent, select one in which all reactants (glycerol backbone source, oleic acid, and lignoceric acid) are sufficiently soluble.
Sub-optimal Substrate Molar Ratio Optimize the molar ratio of oleic acid to the 2-lignoceryl-glycerol intermediate. A slight excess of the acyl donor (oleic acid) may be necessary to drive the reaction to completion.
Enzyme Inhibition or Deactivation Ensure the enzyme is not inhibited by byproducts. For instance, in esterification reactions, the removal of water can prevent the reversal of the reaction.[5] Also, ensure the enzyme has not been denatured by excessive temperature or extreme pH.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem in the synthesis of this compound?

Acyl migration is an intramolecular isomerization reaction where an acyl group moves from one hydroxyl group to another on the glycerol backbone.[3][10] In the context of synthesizing this compound, the desired product has oleic acid at the sn-1 and sn-3 positions and lignoceric acid at the sn-2 position. Acyl migration can lead to the formation of undesired isomers, such as 1,2-Olein-3-Lignocerin or 2,3-Olein-1-Lignocerin, which will have different physical and biological properties, compromising the purity and efficacy of the final product.

Q2: What are the main strategies to synthesize this compound while minimizing acyl migration?

There are two primary strategies:

  • Two-Step Enzymatic Synthesis: This is the most common and effective method.

    • Step 1: Synthesize 2-lignocerylglycerol. This can be achieved by alcoholysis of trilignocerin using an sn-1,3 specific lipase.

    • Step 2: Esterify the purified 2-lignocerylglycerol with oleic acid at the sn-1 and sn-3 positions using an sn-1,3 specific lipase.[11][12]

  • Protecting Group Chemistry: This chemical approach offers high regioselectivity.

    • Protect the sn-1 and sn-3 hydroxyl groups of glycerol.

    • Acylate the free sn-2 hydroxyl group with lignoceric acid.

    • Deprotect the sn-1 and sn-3 positions.

    • Acylate the free sn-1 and sn-3 hydroxyl groups with oleic acid.[13]

Q3: How does temperature affect acyl migration?

Temperature has a significant positive effect on the rate of acyl migration.[3][4] While higher temperatures can increase the reaction rate, they also provide the energy needed to overcome the activation barrier for the acyl group to move to a more thermodynamically stable position. Therefore, maintaining the lowest feasible temperature that allows for a reasonable reaction rate is crucial.

Q4: Can the choice of solvent influence acyl migration?

Yes, the solvent can play a role. Non-polar solvents are generally preferred as they are less likely to participate in the formation of intermediates that facilitate acyl migration.[3] Polar solvents may promote the isomerization.[3] Solvent-free systems are often used in industrial settings to avoid solvent-related costs and safety issues, but require careful temperature control to ensure substrate miscibility.

Q5: How can I quantify the extent of acyl migration in my product?

Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., reversed-phase or silver ion) can separate different TAG isomers.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the positional distribution of fatty acids on the glycerol backbone.

  • Enzymatic Hydrolysis: Pancreatic lipase, which is sn-1,3 specific, can be used to hydrolyze the TAGs. The resulting 2-monoacylglycerols are then analyzed to determine the fatty acid composition at the sn-2 position.

For very long-chain fatty acids like lignoceric acid, Gas Chromatography-Mass Spectrometry (GC-MS) of the fatty acid methyl esters derived from the isolated mono- and diacylglycerols is a common analytical method.[14][15][16]

Quantitative Data on Acyl Migration

Table 1: Effect of Temperature on Acyl Migration of 2-Monoacylglycerols (2-MAGs)

Temperature (°C)Acyl Migration Rate Increase (relative to 20°C)Reference
201.0x[4]
30Not specified
40Not specified
505.6x[4]

Table 2: Half-life of 1,2-Diacylglycerol (1,2-DAG) due to Acyl Migration at Different Temperatures

Temperature (°C)Half-life (t₁/₂) of 1,2-DAG (hours)Reference
253,425
8015.8

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

Step 1: Synthesis of 2-Lignocerylglycerol via Alcoholysis of Trilignocerin

  • Materials: Trilignocerin, ethanol, hexane (or other non-polar solvent), immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM).

  • Procedure: a. Dissolve trilignocerin in hexane. b. Add ethanol to the mixture. The molar ratio of ethanol to trilignocerin should be optimized, typically in large excess. c. Add the immobilized lipase (e.g., 10% w/w of substrates). d. Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with constant stirring. e. Monitor the reaction progress by TLC or GC until the desired conversion to 2-lignocerylglycerol is achieved. f. Filter to remove the immobilized enzyme. g. Purify the 2-lignocerylglycerol from the reaction mixture, for example, by crystallization at a low temperature or by column chromatography.

Step 2: Esterification of 2-Lignocerylglycerol with Oleic Acid

  • Materials: Purified 2-lignocerylglycerol, oleic acid, immobilized sn-1,3 specific lipase (e.g., Novozym 435), molecular sieves.

  • Procedure: a. In a solvent-free system, melt the 2-lignocerylglycerol and oleic acid together at the reaction temperature (e.g., 50-60°C). The molar ratio of oleic acid to 2-lignocerylglycerol should be approximately 2:1. b. Add the immobilized lipase (e.g., 10% w/w of substrates) and molecular sieves. c. Conduct the reaction under vacuum to remove any water formed. d. Maintain the reaction at a controlled temperature with vigorous stirring. e. Monitor the formation of this compound by HPLC or GC. f. Once the reaction is complete, filter to remove the enzyme and molecular sieves. g. Purify the final product, for instance, by short-path distillation or column chromatography to remove unreacted fatty acids and other byproducts.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Lignocerylglycerol cluster_step2 Step 2: Esterification to this compound Trilignocerin Trilignocerin Alcoholysis Alcoholysis Trilignocerin->Alcoholysis Ethanol Ethanol Ethanol->Alcoholysis Lipase1 sn-1,3 Lipase (e.g., Lipozyme RM IM) Lipase1->Alcoholysis Product1 2-Lignocerylglycerol (2-MG) Alcoholysis->Product1 Purification1 Purification Product1->Purification1 Purified_2MG Purified 2-Lignocerylglycerol Purification1->Purified_2MG Esterification Esterification Purified_2MG->Esterification Oleic_Acid Oleic Acid Oleic_Acid->Esterification Lipase2 sn-1,3 Lipase (e.g., Novozym 435) Lipase2->Esterification Final_Product This compound Esterification->Final_Product Purification2 Final Purification Final_Product->Purification2

Caption: Two-step enzymatic synthesis workflow for this compound.

Acyl_Migration_Factors AcylMigration Acyl Migration Rate Temp High Temperature Temp->AcylMigration Time Long Reaction Time Time->AcylMigration Water Presence of Water Water->AcylMigration Catalyst Non-specific Catalyst Catalyst->AcylMigration Solvent Polar Solvent Solvent->AcylMigration Prevention Prevention Strategies LowTemp Low Temperature Prevention->LowTemp ShortTime Optimized Reaction Time Prevention->ShortTime Dry Anhydrous Conditions (Molecular Sieves) Prevention->Dry SpecificLipase sn-1,3 Specific Lipase Prevention->SpecificLipase NonPolarSolvent Non-polar Solvent Prevention->NonPolarSolvent

Caption: Factors influencing acyl migration and corresponding prevention strategies.

References

Enhancing the stability of "1,3-Olein-2-Lignocerin" analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on enhancing the stability of "1,3-Olein-2-Lignocerin" analytical standards. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my this compound analytical standard?

A1: The stability of this compound, a mixed-acid triglyceride, is primarily influenced by three main factors:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Long-term storage at inappropriate temperatures is a common cause of standard degradation.

  • Light: Exposure to UV or ambient light can induce photolytic degradation, leading to the formation of breakdown products.

  • Oxygen: The presence of oxygen can lead to oxidation of the oleic acid moieties, which are unsaturated fatty acids. This is a significant pathway for the degradation of triglyceride standards containing unsaturated fatty acids.[1]

Q2: How should I properly store my this compound analytical standard to ensure its long-term stability?

A2: To maximize the shelf-life of your standard, adhere to the following storage guidelines:

  • Temperature: For long-term storage, it is recommended to store the standard at -20°C or lower.[1][2]

  • Atmosphere: Store the standard under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

  • Light: Protect the standard from light by using amber vials or by storing it in a dark location.

  • Container: Use glass containers with Teflon-lined caps to prevent leaching of impurities from plastic containers and to ensure a tight seal.[2]

Q3: My analytical results using the this compound standard are inconsistent. What could be the cause?

A3: Inconsistent results can stem from several issues. Consider the following possibilities:

  • Standard Degradation: The standard may have degraded due to improper storage or handling. Look for signs of degradation such as discoloration or the appearance of additional peaks in your chromatogram.

  • Improper Handling: Frequent freeze-thaw cycles can impact the stability of the standard. It is advisable to aliquot the standard into smaller, single-use vials to avoid repeated temperature fluctuations.

  • Solvent Purity: The purity of the solvent used to dissolve the standard is critical. Use high-purity, HPLC or GC grade solvents to avoid introducing contaminants that could interfere with your analysis.[3]

  • Instrumental Issues: Problems with your analytical instrument, such as a contaminated column, detector issues, or an unstable baseline, can lead to inconsistent results.[3]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound analytical standards.

Issue 1: Poor Peak Resolution or Co-elution in HPLC Analysis

Poor peak resolution is a common challenge in the chromatographic analysis of triglycerides.

Potential Cause Suggested Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase. For reverse-phase HPLC, acetonitrile is a commonly used organic solvent, and acetone can be an effective modifier.[3] Experiment with different solvent gradients to improve separation.
Suboptimal Column The choice of HPLC column is critical. Octadecylsilane (ODS or C18) columns are widely used for triglyceride analysis. For complex mixtures, connecting two or three columns in series can enhance resolution.[4]
Incorrect Column Temperature Temperature can significantly affect the separation efficiency. Use a column oven to maintain a stable and optimized temperature throughout the analysis.
Sample Overload Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the injection volume to see if resolution improves.
Issue 2: Unstable Baseline in Chromatogram

An unstable baseline can interfere with peak detection and integration, leading to inaccurate quantification.

Potential Cause Suggested Solution
Contaminated Mobile Phase Use high-purity (HPLC or GC grade) solvents and filter them before use to remove any particulate matter.[3]
Detector Issues For UV detectors, a failing lamp can cause noise. For refractive index (RI) detectors, ensure the detector has had adequate time to stabilize. Consider using an Evaporative Light Scattering Detector (ELSD) for a more stable baseline in triglyceride analysis.[3]
Air Bubbles in the System Degas the mobile phase thoroughly before use. If you suspect air is trapped in the system, purge the pump and detector.[5]
Column Bleed (for GC) At high temperatures, the stationary phase of a GC column can degrade and "bleed," causing a rising baseline. Use a column specifically designed for high-temperature applications and ensure it is properly conditioned.[3]

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound Standard

This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of the analytical standard.

1. Sample Preparation:

  • Prepare multiple aliquots of the this compound standard in amber glass vials with Teflon-lined caps.
  • Prepare a solution of the standard in a suitable high-purity solvent (e.g., hexane or chloroform:methanol mixture) at a known concentration.

2. Stress Conditions:

  • Expose the aliquots to a range of stress conditions. A typical set of conditions would include:
  • Elevated temperature (e.g., 40°C, 60°C)
  • Exposure to light (e.g., UV lamp or controlled laboratory light)
  • Exposure to air (oxygen)

3. Time Points:

  • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

4. Analytical Method:

  • Use a validated stability-indicating analytical method, such as HPLC with UV, ELSD, or mass spectrometry (MS) detection, to quantify the amount of this compound remaining at each time point.
  • Monitor for the appearance of degradation products.

5. Data Analysis:

  • Plot the concentration of the standard against time for each stress condition.
  • Determine the degradation rate constant for each condition.
  • Use the Arrhenius equation to extrapolate the degradation rate at recommended storage conditions (e.g., -20°C) and estimate the shelf-life.

Protocol 2: Quality Control Check of this compound Standard

This protocol describes a routine quality control check to ensure the integrity of your analytical standard before use.

1. Visual Inspection:

  • Visually inspect the standard for any signs of degradation, such as discoloration or precipitation.

2. Chromatographic Purity Check:

  • Prepare a fresh solution of the standard.
  • Analyze the solution using your established chromatographic method (e.g., HPLC or GC).
  • Compare the resulting chromatogram to a reference chromatogram of a new, unopened standard.
  • Check for the presence of any new peaks that may indicate degradation products.
  • Verify that the peak area of the main component is within acceptable limits of the reference standard.

3. Concentration Verification:

  • If you have a previously validated calibration curve, quantify the concentration of your working standard solution to ensure it is within the expected range.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep 1. Standard Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Interpretation prep Prepare aliquots of This compound standard temp Elevated Temperature prep->temp light Light Exposure prep->light oxygen Oxygen Exposure prep->oxygen analysis Analyze samples by HPLC/GC-MS at t = 0, 1, 2, 4, 8 weeks temp->analysis light->analysis oxygen->analysis quant Quantify remaining standard analysis->quant degrad Identify degradation products analysis->degrad shelf_life Estimate shelf-life quant->shelf_life

Caption: Workflow for assessing the stability of this compound.

triglyceride_metabolism Simplified Triglyceride Metabolism cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Resynthesis cluster_transport Transport & Storage tg Dietary Triglycerides (e.g., this compound) lipase Lipase tg->lipase Hydrolysis fa_glycerol Fatty Acids & Glycerol lipase->fa_glycerol enterocyte Enterocyte fa_glycerol->enterocyte resynthesis Triglyceride Resynthesis enterocyte->resynthesis chylomicron Chylomicrons resynthesis->chylomicron lymph Lymphatic System chylomicron->lymph blood Bloodstream lymph->blood adipose Adipose Tissue (Storage) blood->adipose muscle Muscle (Energy) blood->muscle

Caption: Overview of dietary triglyceride metabolism.

References

Addressing low recovery of "1,3-Olein-2-Lignocerin" during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low recovery of "1,3-Olein-2-Lignocerin" during sample preparation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a triacylglycerol (TAG), a type of lipid. It consists of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions, and one lignoceric acid molecule at the sn-2 position. Its key properties are:

  • Molecular Formula: C₆₃H₁₁₈O₆

  • Molecular Weight: 971.61 g/mol

  • Physical State: Solid at room temperature.

  • Polarity: Highly nonpolar due to the long hydrocarbon chains of its fatty acid constituents.

  • Storage: Should be stored in a freezer to maintain stability.

Q2: Why am I experiencing low recovery of this compound?

A2: Low recovery of this high molecular weight, nonpolar triglyceride can stem from several factors during sample preparation:

  • Incomplete Extraction: Due to its significant nonpolar nature, standard extraction protocols may not efficiently solubilize this compound from the sample matrix. The choice of solvent, solvent-to-sample ratio, and homogenization technique are critical. For tissues with high lipid content, a higher solvent-to-sample ratio is often necessary.[1][2][3]

  • Analyte Degradation: The oleic acid components of the molecule are unsaturated, making them susceptible to oxidation, especially when exposed to air, light, or high temperatures.[3] Additionally, lipases present in the sample can enzymatically hydrolyze the triglyceride.

  • Adsorption to Surfaces: The hydrophobic nature of this compound can lead to its adsorption onto plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware, resulting in losses.

  • Phase Partitioning Issues: In liquid-liquid extractions, incomplete phase separation or the analyte partitioning into the wrong phase can lead to significant losses.

Q3: Which extraction method is recommended for this compound?

A3: For nonpolar lipids like this compound, particularly from high-fat tissues, the Folch method is generally recommended over the Bligh & Dyer method.[1][4][5] The Folch method utilizes a higher solvent-to-sample ratio (typically 20:1), which enhances the solubilization of nonpolar compounds.[1][2][3]

Q4: How can I prevent the degradation of this compound during sample preparation?

A4: To minimize degradation, consider the following precautions:

  • Work on Ice: Keep samples and extracts cold throughout the procedure to reduce enzymatic activity.

  • Use Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation of the unsaturated fatty acid chains.

  • Inert Atmosphere: When possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Avoid Prolonged Exposure to Light and Heat: Protect samples from direct light and avoid high temperatures during all steps.

  • Prompt Analysis: Analyze extracts as quickly as possible. If storage is necessary, store them at -80°C under an inert atmosphere.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low recovery issues.

Diagram: Troubleshooting Workflow for Low Recovery

LowRecoveryTroubleshooting start Start: Low Recovery of this compound check_extraction 1. Review Extraction Protocol start->check_extraction extraction_solvent Inappropriate Solvent or Ratio? check_extraction->extraction_solvent Yes check_degradation 2. Assess Analyte Degradation check_extraction->check_degradation No homogenization Inefficient Homogenization? extraction_solvent->homogenization No optimize_folch Action: Optimize Folch Method (Increase Solvent:Sample Ratio to 20:1) extraction_solvent->optimize_folch Yes improve_homogenization Action: Improve Homogenization (e.g., Bead Beater, Sonication) homogenization->improve_homogenization Yes homogenization->check_degradation No optimize_folch->check_degradation improve_homogenization->check_degradation oxidation Evidence of Oxidation? check_degradation->oxidation Yes check_adsorption 3. Evaluate Adsorption Losses check_degradation->check_adsorption No enzymatic_hydrolysis Potential Lipase Activity? oxidation->enzymatic_hydrolysis No add_antioxidant Action: Add Antioxidant (BHT) Work Under Inert Gas oxidation->add_antioxidant Yes work_on_ice Action: Keep Samples on Ice Use Lipase Inhibitors enzymatic_hydrolysis->work_on_ice Yes enzymatic_hydrolysis->check_adsorption No add_antioxidant->check_adsorption work_on_ice->check_adsorption use_low_binding_ware Action: Use Low-Binding Tubes Pre-rinse Glassware with Solvent check_adsorption->use_low_binding_ware Yes final_analysis Final Analysis check_adsorption->final_analysis No use_low_binding_ware->final_analysis

Caption: A step-by-step guide to troubleshooting low recovery of this compound.

Data Presentation

The choice of extraction method significantly impacts the recovery of nonpolar lipids, especially in samples with high lipid content. The Folch method, with its higher solvent-to-sample ratio, generally provides superior recovery for triglycerides compared to the Bligh & Dyer method in such matrices.

Table 1: Comparison of Lipid Recovery Rates for Folch and Bligh & Dyer Methods in High-Fat Samples (>2% lipid)

Lipid ClassFolch Method (20:1 Solvent:Sample) RecoveryBligh & Dyer Method (3:1 Solvent:Sample) RecoveryKey Observation
Triglycerides (Nonpolar) Significantly Higher (Can be up to 50% higher than Bligh & Dyer)[4][6]Significantly Lower [4][6]The higher solvent volume in the Folch method is crucial for solubilizing nonpolar lipids.[1][2][3]
Phospholipids (Polar) GoodGoodBoth methods are generally effective for polar lipids.

Experimental Protocols

Optimized Folch Method for Extraction of this compound from High-Fat Tissue

This protocol is adapted from the method described by Folch et al. and is optimized for the extraction of nonpolar lipids from fatty tissues.[7]

Materials:

  • Tissue sample (e.g., adipose, liver)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v) in ultrapure water

  • Butylated hydroxytoluene (BHT)

  • Glass homogenizer or bead beater

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Perform all subsequent steps on ice.

  • Homogenization:

    • Add the tissue to a glass homogenizer with 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.

    • Homogenize thoroughly until a uniform suspension is achieved.

  • Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with an additional 1 mL of the 2:1 chloroform:methanol solution and add it to the centrifuge tube.

    • Vortex the tube for 1 minute and then agitate on a shaker for 20 minutes at 4°C.

  • Phase Separation:

    • Add 0.6 mL of 0.9% NaCl solution to the tube.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Phase:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane or isopropanol) for subsequent analysis.

General Protocol for Solid-Phase Extraction (SPE) Cleanup

This protocol provides a general framework for purifying the lipid extract to remove more polar interfering compounds. Optimization of solvents and volumes may be necessary.

Materials:

  • Silica-based SPE cartridge (e.g., 500 mg)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Methanol (HPLC grade)

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the dried lipid extract in a small volume of hexane (e.g., 500 µL).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing (Elution of Nonpolar Interferences):

    • Wash the cartridge with 5 mL of hexane to elute very nonpolar compounds like hydrocarbons. Discard this fraction.

  • Analyte Elution:

    • Elute the triglyceride fraction with a less polar solvent mixture. A common starting point is a mixture of hexane and diethyl ether (e.g., 95:5 v/v). Collect this fraction.

    • To elute more polar lipids (if desired for other analyses), sequentially increase the polarity of the elution solvent (e.g., increasing the proportion of diethyl ether, followed by methanol).

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected triglyceride fraction under a gentle stream of nitrogen.

    • Reconstitute the purified extract in a suitable solvent for your analytical method.

Diagram: SPE Workflow for Triglyceride Purification

SPE_Workflow start Start: Dried Lipid Extract condition 1. Condition Silica SPE Cartridge (Hexane) start->condition load 2. Load Sample (in Hexane) condition->load wash 3. Wash (Hexane) load->wash elute_analyte 4. Elute this compound (Hexane:Diethyl Ether) wash->elute_analyte Discard Wash collect Collect Fraction elute_analyte->collect dry_reconstitute 5. Dry and Reconstitute collect->dry_reconstitute final_product Purified this compound dry_reconstitute->final_product

Caption: A general workflow for the purification of this compound using solid-phase extraction.

References

Technical Support Center: Refinement of LC Gradient for Separating Triglyceride Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of triglyceride (TAG) regioisomers by Liquid Chromatography (LC). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in overcoming challenges encountered during the separation of these complex lipids.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of triglyceride regioisomers so challenging?

A1: Triglyceride regioisomers, for instance, 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), share the same fatty acid composition. This results in an identical equivalent carbon number (ECN), which is the basis for separation in conventional reversed-phase HPLC.[1] The only distinction is the positional arrangement of the fatty acids on the glycerol backbone, a subtle structural variance that necessitates highly selective chromatographic systems for resolution.[1]

Q2: What are the primary HPLC techniques for separating TAG regioisomers?

A2: There are two main HPLC-based methods for this task:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1] While standard NARP-HPLC may struggle with regioisomers, optimization of the column, mobile phase composition, and temperature can lead to successful separation.[1] It is frequently paired with mass spectrometry (MS) for identification and quantification.[1]

  • Silver Ion HPLC (Ag+-HPLC): This is a powerful and often-referenced method for resolving TAG regioisomers.[1] The separation mechanism relies on the interaction between the π-electrons of the double bonds in unsaturated fatty acids and the silver ions bonded to the stationary phase.[1] The strength of this interaction is affected by the number, geometry, and position of the double bonds, which enables the separation of isomers.[1]

Q3: Which detector is most suitable for analyzing TAG regioisomers?

A3: Since triglycerides lack strong UV chromophores, conventional UV detectors are often not adequate.[1] The most effective detectors include:

  • Mass Spectrometry (MS): Detectors such as Atmospheric Pressure Chemical Ionization (APCI-MS) and Electrospray Ionization (ESI-MS) are highly recommended.[1] They not only detect the eluted compounds but also provide structural information from fragmentation patterns, which aids in distinguishing between regioisomers.[1]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector capable of detecting any non-volatile analyte, making it a good alternative when MS is unavailable.[1][2]

  • Charged Aerosol Detector (CAD): CAD is another universal detector that provides high sensitivity and a wide dynamic range for lipid analysis.[1]

Q4: Can Ultra-High-Performance Liquid Chromatography (UPLC) improve the separation?

A4: Yes, UPLC, which utilizes columns with smaller particle sizes (typically <2 µm), can significantly enhance the separation of TAG regioisomers.[1] The advantages include higher resolution, better sensitivity, and faster analysis times compared to conventional HPLC.[1][3]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of triglyceride regioisomers.

Problem 1: Poor or No Resolution of Regioisomer Peaks

This is the most common challenge, where regioisomers co-elute as a single peak.

  • Cause: Inappropriate mobile phase composition.

    • Solution: In NARP-HPLC, the choice of the organic modifier is critical. Systematically alter the composition of your mobile phase (e.g., acetonitrile with modifiers like isopropanol, acetone, or methyl tert-butyl ether).[1] Even minor adjustments in solvent strength or selectivity can have a significant impact on resolution.[1] A shallower gradient can also provide more time for separation and improve the resolution of closely eluting compounds.[1]

  • Cause: Sub-optimal column temperature.

    • Solution: Temperature is a crucial parameter. For NARP-HPLC, lower temperatures (e.g., 10-20°C) can sometimes improve separation.[1] Conversely, for Ag+-HPLC with hexane-based solvents, increasing the temperature may increase retention times for unsaturated TAGs, potentially enhancing resolution.[1] It is advisable to experiment with different temperature settings in 5°C increments to determine the optimal condition for your specific regioisomer pair.[1]

  • Cause: Inadequate stationary phase.

    • Solution: If resolution remains insufficient, try a column with different properties. Polymeric C18 or C30 phases have shown effectiveness in NARP-HPLC.[1] For separations based on unsaturation, a silver-ion column is the preferred choice.[1]

  • Cause: Insufficient column efficiency.

    • Solution: For complex mixtures, connecting two or three columns in series can improve separation.[4]

Problem 2: Peak Tailing or Asymmetry

  • Cause: Column overload.

    • Solution: Decrease the mass of the sample injected onto the column.[1] Conduct a loading study by injecting progressively smaller amounts of your sample until a symmetrical peak shape is obtained.[1]

  • Cause: Incompatible injection solvent.

    • Solution: The sample should ideally be dissolved in the mobile phase. If solubility is an issue, use the stronger solvent of your mobile phase mixture. Avoid using hexane as an injection solvent in reversed-phase systems as it can cause peak broadening or splitting.[5]

  • Cause: Column degradation or contamination.

    • Solution: If the column has been used extensively, its performance may be compromised. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.

Problem 3: Irreproducible Retention Times

  • Cause: Insufficient column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution and for Ag+-HPLC, which may require long equilibration times.[6]

  • Cause: Fluctuations in column temperature.

    • Solution: Use a stable column oven to maintain a consistent temperature throughout the analysis.

  • Cause: Mobile phase instability.

    • Solution: Prepare fresh mobile phases daily and ensure they are well-mixed, especially when using modifiers in low concentrations.

Troubleshooting Decision Tree for Poor Regioisomer Separation

G start Poor or No Resolution q1 Is the mobile phase optimized? start->q1 sol1 Systematically vary modifier (e.g., isopropanol, acetone) concentration. Consider a shallower gradient. q1->sol1 No q2 Is the column temperature optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Test a range of temperatures. NARP-HPLC: Try lower temps (10-20°C). Ag+-HPLC: Try higher temps. q2->sol2 No q3 Is the stationary phase appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Consider a different column. NARP-HPLC: Polymeric C18 or C30. For unsaturation-based separation: Switch to Ag+-HPLC. q3->sol3 No end_node Resolution Improved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for poor regioisomer separation.

Data Presentation

Table 1: Comparison of Primary HPLC Techniques for TAG Regioisomer Separation

FeatureSilver Ion HPLC (Ag+-HPLC)Non-Aqueous Reversed-Phase (NARP) HPLC
Stationary Phase Silver ions bonded to silicaC18 (Octadecylsilane), C30
Separation Principle π-complex formation with double bonds[1]Partitioning based on polarity/ECN[1]
Typical Mobile Phase Hexane/Acetonitrile[1], Toluene gradients[1]Acetonitrile/Isopropanol[1], Acetonitrile/Acetone[1]
Key Advantage Excellent selectivity for isomers based on unsaturation[1]Good for general TAG profiling by ECN
Key Disadvantage Lower selectivity for TAGs differing only in acyl chain length[7]Poor selectivity for regioisomers without extensive method development[1]

Table 2: Recommended Starting Conditions for Method Development

ParameterNARP-HPLCAg+-HPLC
Column C18 or Polymeric ODS (e.g., 250 x 4.6 mm, 5 µm)[1]Silver-ion column (e.g., ChromSpher 5 Lipids)[1]
Mobile Phase A AcetonitrileHexane
Mobile Phase B Isopropanol or AcetoneAcetonitrile or Toluene
Gradient Gradient elution is common[1]Isocratic or gradient elution[1]
Flow Rate 0.5 - 1.5 mL/min[1]0.5 - 1.5 mL/min
Column Temperature Start at 20°C, then optimize (10-40°C range)[1]Start at 25°C, then optimize
Injection Volume 5 - 20 µL5 - 20 µL
Detector MS, ELSD, or CAD[1]MS, ELSD, or CAD

Experimental Protocols

Protocol 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

This protocol outlines a general procedure for the separation of TAG regioisomers using NARP-HPLC.

  • Sample Preparation:

    • Dissolve the lipid sample in a suitable solvent, such as a mixture of methanol and methyl tert-butyl ether (2:1 v/v) or isopropanol.[1]

    • The final concentration should be approximately 1-5 mg/mL.[8]

    • Filter the sample through a 0.22 or 0.45 µm PTFE syringe filter before injection.[1][8]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector (MS or ELSD).[8]

    • Column: Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm, or a similar polymeric ODS column.[8]

    • Mobile Phase: Isocratic elution with acetonitrile/2-propanol. The exact ratio will require optimization, but a starting point could be in the range of 60:40 to 80:20 (v/v).[8] For more complex samples, a gradient may be necessary.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: Begin at 18-20°C and optimize as needed.[1][8]

    • Injection Volume: 5-20 µL.[8]

  • Method Optimization:

    • Adjust the ratio of acetonitrile to the modifier (e.g., 2-propanol) to fine-tune the separation.

    • If co-elution persists, implement a shallow gradient to increase the separation window.

    • Systematically evaluate the effect of column temperature on resolution.

Protocol 2: Silver-Ion HPLC (Ag+-HPLC) for Regioisomer Separation

This protocol provides a general method for separating TAG isomers based on their degree of unsaturation.

  • Sample Preparation:

    • Dissolve the lipid sample in a non-polar solvent like hexane to a concentration of 1-10 mg/mL.[1][8]

    • Filter the sample through a 0.2 µm PTFE syringe filter.[8]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a column oven and a suitable detector (MS or ELSD).

    • Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm).[1][6] For enhanced resolution, multiple columns can be connected in series.[6]

    • Mobile Phase: A typical isocratic mobile phase consists of a low percentage of acetonitrile (e.g., 0.5-2%) in hexane.[1] Alternatively, a gradient of a more polar solvent like toluene or a higher concentration of acetonitrile in hexane can be employed.[1] A gradient of hexane-acetonitrile-2-propanol has also been shown to provide good resolution.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintain a stable temperature, typically starting around 25°C.

    • Injection Volume: 5-20 µL.

  • Method Optimization:

    • Carefully adjust the percentage of the polar modifier in the mobile phase.

    • For isocratic elution, ensure the system is well-equilibrated to achieve reproducible retention times.

    • Evaluate the effect of temperature on the separation.

Workflow for Developing an HPLC Method for TAG Regioisomer Separation

G cluster_0 Phase 1: Preparation & Initial Setup cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method prep Sample Preparation (Dissolve & Filter) setup Initial HPLC Conditions (Column, Mobile Phase, Temp, Detector) prep->setup opt_grad Optimize Gradient Slope (Shallower for better resolution) setup->opt_grad opt_temp Optimize Column Temperature (Test 10-40°C range) opt_grad->opt_temp opt_stat Evaluate Stationary Phase (Consider polymeric C18/C30 or Ag+) opt_temp->opt_stat final Finalized & Validated Method opt_stat->final

Caption: A typical workflow for developing an HPLC method for triglyceride isomer separation.[4]

References

Technical Support Center: Minimizing In-Source Fragmentation of 1,3-Olein-2-Lignocerin in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides practical troubleshooting advice and detailed protocols to minimize in-source fragmentation (ISF) of the triacylglycerol (TAG) 1,3-Olein-2-Lignocerin during mass spectrometry (MS) analysis. In-source fragmentation is a common phenomenon where precursor ions fragment within the ion source before mass analysis, complicating spectra, hindering accurate quantification, and potentially leading to misidentification of lipid species.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the MS analysis of this compound and other complex triacylglycerols.

Q1: My mass spectrum for this compound shows a very low abundance of the precursor ion and many smaller fragment ions. What is happening?

A: You are likely observing significant in-source fragmentation (ISF). Triacylglycerols are neutral molecules that require the formation of an adduct (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) to be detected by mass spectrometry. Protonated adducts ([M+H]⁺) of TAGs are particularly unstable and readily fragment in the ion source.[3] The primary fragmentation pathway is the neutral loss of a fatty acid moiety, resulting in a diacylglycerol (DAG)-like fragment ion. For this compound, this would appear as the loss of either oleic acid or lignoceric acid.

Q2: How can I select the best ionization technique to preserve the intact molecule?

A: The choice of ionization source is critical. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for TAG analysis, each with distinct characteristics.[4]

  • Electrospray Ionization (ESI): Generally considered a "softer" ionization technique, ESI is often preferred for analyzing intact, non-volatile lipids like TAGs.[5] It is highly effective when mobile phase modifiers are used to promote the formation of stable adducts.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for non-polar molecules and is readily coupled with non-aqueous mobile phases used in TAG separations.[4] However, it can be more energetic than ESI, potentially leading to greater fragmentation, especially for saturated TAGs.[7] The degree of fragmentation in APCI is often influenced by the degree of unsaturation in the fatty acid chains.[8]

Recommendation: Start with ESI, as it typically provides gentler ionization. If using a normal-phase LC setup where ESI is less compatible, APCI is a strong alternative, but requires careful optimization of source parameters.

Q3: What are the most critical instrument parameters to adjust for minimizing fragmentation?

A: The key is to reduce the energy imparted to the ions in the source while maintaining efficient desolvation and ionization. The two most effective strategies are promoting stable adduct formation and reducing source energy levels.

  • Promote Stable Adduct Formation: This is the most crucial step. Avoid conditions that favor protonation ([M+H]⁺). Instead, facilitate the formation of more stable ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) adducts.[9][10] These adducts are less prone to fragmentation than their protonated counterparts.[11] This is achieved by adding a salt to your mobile phase or infusion solvent (see Protocol 1).

  • Reduce Source Energy: High voltages and temperatures in the ion source increase the internal energy of the ions, promoting fragmentation.[12][13]

    • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This parameter directly influences ISF.[12] Start with a low setting and gradually increase it to find the optimal balance between ion transmission and fragmentation.

    • Source/Capillary Temperature: Use the minimum temperature necessary for efficient solvent evaporation. Excessive heat can cause thermal degradation and fragmentation.[13]

    • RF Levels: On some instruments, the radio frequency (RF) levels of the ion funnel or transfer optics can also be tuned to minimize fragmentation.[2]

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected molecular and fragment ion masses for this compound?

A: Understanding the potential fragments helps in diagnosing ISF. The primary fragmentation is the neutral loss of a fatty acid.

  • Molecular Formula: C₆₇H₁₂₆O₆

  • Monoisotopic Mass: 1026.9562 Da

Ion TypeDescriptionCalculated m/z
Precursor Ion Ammonium Adduct: [M+NH₄]⁺1044.9920
Fragment Ion 1 Loss of Oleic Acid: [M+NH₄ - C₁₈H₃₄O₂]⁺762.6969
Fragment Ion 2 Loss of Lignoceric Acid: [M+NH₄ - C₂₄H₄₈O₂]⁺676.6503

Table 1: Expected m/z values for the intact ammoniated adduct and primary in-source fragments of this compound.

FAQ 2: Does the position of the fatty acids on the glycerol backbone affect fragmentation?

A: Yes. The loss of fatty acids from the outer sn-1 and sn-3 positions is generally more favorable than the loss from the central sn-2 position.[11][14] For this compound, this means the fragment corresponding to the loss of oleic acid (from sn-1 or sn-3) would likely be more intense than the fragment from the loss of lignoceric acid (from sn-2) in a collision-induced dissociation (CID) experiment. While this is a key principle for structure elucidation in MS/MS, it is this very fragmentation we aim to prevent in the ion source for intact analysis.

FAQ 3: Can my mobile phase composition increase fragmentation?

A: Absolutely. Using acidic mobile phase modifiers like formic acid promotes the formation of the unstable protonated molecule, [M+H]⁺, which is highly susceptible to fragmentation.[3] To minimize ISF, it is better to use additives that form more stable adducts. For positive ion mode, adding a low concentration of ammonium formate or sodium acetate is highly recommended.[6]

Experimental Protocols

Protocol 1: Sample and Mobile Phase Preparation for Stable Adduct Formation (ESI)

This protocol is designed to promote the formation of [M+NH₄]⁺ adducts, which are significantly more stable than [M+H]⁺ adducts.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a solvent mixture like isopropanol/acetonitrile (90:10, v/v).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • Mobile Phase Preparation:

    • For isocratic analysis or direct infusion, use a solvent mixture such as isopropanol/acetonitrile/water (60:35:5, v/v/v).

    • Add 5-10 mM ammonium formate to this mobile phase. This provides a source of ammonium ions to facilitate the formation of [M+NH₄]⁺ adducts.

    • For LC-MS, ensure the additive is present in the mobile phase bottle that contributes most to the elution of the TAG.

Protocol 2: Systematic Optimization of ESI Source Parameters

This protocol provides a workflow for finding the optimal source conditions to maximize the intact precursor ion signal while minimizing fragment ions.

  • Initial Setup: Infuse the working solution (from Protocol 1) at a typical flow rate (e.g., 5-10 µL/min).

  • Set Initial "Soft" Conditions:

    • Cone/Declustering Voltage: 20 V

    • Capillary/Source Temperature: 250 °C

    • Gas Flows (Sheath/Nebulizer): Use manufacturer-recommended starting values for your flow rate.

  • Optimize Cone Voltage:

    • Monitor the ion intensities of the precursor ([M+NH₄]⁺ at m/z 1044.99) and the primary fragment ([M+NH₄ - C₁₈H₃₄O₂]⁺ at m/z 762.70).

    • Increase the cone voltage in 5-10 V increments (e.g., from 20 V to 80 V).

    • Record the intensity of the precursor and fragment at each step.

    • Plot the precursor/fragment intensity ratio against the voltage. Select the voltage that provides the highest ratio without significantly compromising the absolute precursor signal.

  • Optimize Source Temperature:

    • Set the cone voltage to the optimum value found in the previous step.

    • Vary the source temperature in 25 °C increments (e.g., from 200 °C to 350 °C).

    • Again, monitor the precursor and fragment ions.

    • Select the lowest temperature that provides good signal intensity and stable spray, as higher temperatures can promote fragmentation.[13]

  • Finalize Parameters: Re-check the optimal cone voltage at the new optimal temperature, as these parameters can be interdependent.

Visualizations

TroubleshootingWorkflow start High In-Source Fragmentation Observed check_adduct Are you promoting stable adducts (e.g., [M+NH₄]⁺)? start->check_adduct add_salt Action: Add 5-10 mM Ammonium Formate to mobile phase. check_adduct->add_salt No check_energy Are source energy parameters optimized? check_adduct->check_energy Yes add_salt->check_energy tune_voltage Systematically lower Cone/Declustering Voltage. check_energy->tune_voltage No / Unsure tune_temp Systematically lower Source/Capillary Temperature. tune_voltage->tune_temp result Reduced Fragmentation & Improved Precursor Signal tune_temp->result

Caption: Logical workflow for troubleshooting and minimizing in-source fragmentation.

FragmentationPathway cluster_precursor Precursor Ion (in source) cluster_fragments In-Source Fragments (Undesired) precursor This compound [M+NH₄]⁺ m/z 1044.99 frag1 DAG-like fragment Loss of Oleic Acid (C₁₈H₃₄O₂) m/z 762.70 precursor->frag1 High Source Energy frag2 DAG-like fragment Loss of Lignoceric Acid (C₂₄H₄₈O₂) m/z 676.65 precursor->frag2 High Source Energy

Caption: Primary in-source fragmentation pathways for ammoniated this compound.

References

Validation & Comparative

A Comparative Guide to the Separation of 1,3-Dioleoyl-2-lignoceroyl-glycerol and 1,2-Dioleoyl-3-lignoceroyl-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of triacylglycerols (TAGs), including the positional distribution of fatty acids on the glycerol backbone, is crucial for understanding their metabolic fates, physicochemical properties, and roles in health and disease. This guide provides a comparative analysis of analytical methodologies for the separation of two closely related TAG regioisomers: 1,3-Dioleoyl-2-lignoceroyl-glycerol (OloL) and 1,2-Dioleoyl-3-lignoceroyl-glycerol (OOL). These isomers possess the same molecular weight and fatty acid composition, presenting a significant analytical challenge.

Chemical and Physical Properties

The key difference between 1,3-Dioleoyl-2-lignoceroyl-glycerol and 1,2-Dioleoyl-3-lignoceroyl-glycerol lies in the stereospecific numbering (sn) of the fatty acids on the glycerol backbone. This subtle structural variance can lead to differences in their enzymatic processing and physical properties.

Property1,3-Dioleoyl-2-lignoceroyl-glycerol (OloL)1,2-Dioleoyl-3-lignoceroyl-glycerol (OOL)
Systematic Name 1,3-di((Z)-octadec-9-enoyl)oxypropan-2-yl tetracosanoate2,3-di((Z)-octadec-9-enoyl)oxypropyl tetracosanoate
Molecular Formula C₆₃H₁₁₈O₆C₆₃H₁₁₈O₆
Molecular Weight 971.61 g/mol [1][2]971.61 g/mol
Fatty Acid Composition 2 x Oleic Acid (18:1), 1 x Lignoceric Acid (24:0)2 x Oleic Acid (18:1), 1 x Lignoceric Acid (24:0)
Fatty Acid Positions sn-1: Oleic Acid, sn-2: Lignoceric Acid, sn-3: Oleic Acidsn-1: Oleic Acid, sn-2: Oleic Acid, sn-3: Lignoceric Acid

Separation Methodologies

The separation of these regioisomers requires high-resolution chromatographic techniques that can exploit subtle differences in their physicochemical properties. Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC), Silver Ion High-Performance Liquid Chromatography (Ag⁺-HPLC), and Supercritical Fluid Chromatography (SFC) are the most promising methods.

Comparative Overview of Chromatographic Techniques
TechniquePrinciple of SeparationKey AdvantagesKey Challenges
NARP-HPLC Partitioning based on polarity and equivalent carbon number (ECN).Good for general TAG profiling. Can be optimized for regioisomer separation.Separation of regioisomers can be challenging and requires extensive method development.
Ag⁺-HPLC Reversible π-complex formation between silver ions and the double bonds of unsaturated fatty acids.[2]Excellent selectivity for isomers based on the number, geometry, and position of double bonds.[2]Lower selectivity for TAGs differing only in acyl chain length.[2]
SFC Polarity-based separation using a supercritical fluid as the mobile phase.High efficiency, reduced analysis time, and lower organic solvent consumption.Requires specialized instrumentation.

Experimental Protocols

Non-Aqueous Reversed-Phase HPLC (NARP-HPLC)

This method separates TAGs based on their hydrophobicity. While challenging for regioisomers, optimization of the stationary phase, mobile phase, and temperature can achieve separation.

Sample Preparation:

  • Dissolve the lipid sample in a suitable solvent, such as chloroform or a mixture of the initial mobile phase components, to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.45 µm PTFE filter before injection.

HPLC Conditions:

  • Column: A C18 or C30 reversed-phase column is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A binary gradient of acetonitrile and an organic modifier like isopropanol or acetone is typically used. The exact gradient profile will need to be optimized.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: Sub-ambient temperatures (e.g., 10-20°C) can enhance the separation of regioisomers.[2]

  • Detector: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).

Silver Ion High-Performance Liquid Chromatography (Ag⁺-HPLC)

This technique is highly effective for separating unsaturated lipids based on the interaction of double bonds with silver ions impregnated on the stationary phase.

Sample Preparation:

  • Dissolve the lipid sample in a non-polar solvent like hexane to a concentration of 1-10 mg/mL.

  • Filter the sample through a 0.45 µm PTFE filter.

HPLC Conditions:

  • Column: A commercially available or lab-prepared silver ion column.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or toluene) with a polar modifier (e.g., acetonitrile, isopropanol, or acetone).

  • Flow Rate: 0.5 - 2.0 mL/min.

  • Column Temperature: Controlled room temperature or slightly elevated temperatures can sometimes improve resolution.

  • Detector: ELSD or MS.

Supercritical Fluid Chromatography (SFC)

SFC offers a high-efficiency alternative to HPLC for the separation of lipid isomers.

Sample Preparation:

  • Dissolve the lipid sample in an appropriate solvent (e.g., chloroform/methanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm PTFE filter.

SFC Conditions:

  • Column: A column with a polar stationary phase is often used for TAG isomer separation.

  • Mobile Phase: Supercritical CO₂ with a co-solvent such as methanol or acetonitrile.

  • Flow Rate: 1 - 3 mL/min.

  • Back Pressure: Typically maintained between 100 and 200 bar.

  • Column Temperature: 30 - 60°C.

  • Detector: MS or ELSD.

Mass Spectrometric Differentiation

Mass spectrometry, particularly when coupled with chromatography (LC-MS or SFC-MS), is a powerful tool for the identification of TAG regioisomers. The fragmentation pattern of the parent ion can reveal the position of the fatty acids on the glycerol backbone. Upon collision-induced dissociation (CID), TAGs typically lose their fatty acid chains as neutral molecules. The relative abundance of the resulting diacylglycerol-like fragment ions can be indicative of the fatty acid's position. Generally, the neutral loss of a fatty acid from the sn-2 position is less favored than from the sn-1 or sn-3 positions.

Ionization ModePrecursor IonExpected Major Fragments for 1,3-Dioleoyl-2-lignoceroyl-glycerolExpected Major Fragments for 1,2-Dioleoyl-3-lignoceroyl-glycerol
ESI (+)[M+NH₄]⁺[M+NH₄ - Oleic Acid]⁺ (major), [M+NH₄ - Lignoceric Acid]⁺ (minor)[M+NH₄ - Oleic Acid]⁺ (major), [M+NH₄ - Lignoceric Acid]⁺ (major)
ESI (+)[M+Na]⁺[M+Na - Oleic Acid]⁺ (major), [M+Na - Lignoceric Acid]⁺ (minor)[M+Na - Oleic Acid]⁺ (major), [M+Na - Lignoceric Acid]⁺ (major)

Visualizing Workflows and Pathways

Experimental Workflow for Regioisomer Separation

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification cluster_3 Data Analysis LipidExtraction Lipid Extraction Dissolution Dissolution in Solvent LipidExtraction->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC NARP-HPLC / Ag+-HPLC / SFC Filtration->HPLC MS Mass Spectrometry (MS) HPLC->MS ELSD ELSD HPLC->ELSD DataAnalysis Chromatogram & Spectrum Analysis MS->DataAnalysis ELSD->DataAnalysis IsomerIdentification Isomer Identification & Quantification DataAnalysis->IsomerIdentification G DietaryTAG Dietary TAGs Emulsification Emulsification DietaryTAG->Emulsification BileSalts Bile Salts BileSalts->Emulsification PancreaticLipase Pancreatic Lipase Hydrolysis Hydrolysis PancreaticLipase->Hydrolysis Emulsification->Hydrolysis MAG_FFA 2-Monoacylglycerol + Free Fatty Acids Hydrolysis->MAG_FFA Absorption Enterocyte Absorption MAG_FFA->Absorption Re_esterification Re-esterification Absorption->Re_esterification Chylomicrons Chylomicrons Re_esterification->Chylomicrons Secretion Secretion into Lymph Chylomicrons->Secretion Circulation Systemic Circulation Secretion->Circulation

References

A Comparative Guide to the Validation of an LC-MS/MS Method for 1,3-Olein-2-Lignocerin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,3-Olein-2-Lignocerin, a specific triacylglycerol. The performance of the LC-MS/MS method is compared with alternative analytical techniques, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid analysis.

Introduction to this compound and its Analysis

This compound is a triacylglycerol containing two oleic acid moieties and one lignoceric acid moiety esterified to a glycerol backbone.[1][2] Accurate and precise quantification of specific triglycerides like this compound is crucial in various research areas, including lipidomics, nutritional science, and the development of therapeutic products. While several methods exist for triglyceride analysis, LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for the analysis of complex lipid mixtures.[3][4]

Comparison of Analytical Methods

The following table summarizes the performance characteristics of the validated LC-MS/MS method compared to other common techniques for triglyceride analysis.

ParameterLC-MS/MSHigh-Performance Liquid Chromatography (HPLC) with ELSD/CADGas Chromatography (GC-FID)Enzymatic Assay
Specificity Very High (based on parent and fragment ion masses)Moderate to HighHigh (for fatty acid profile after derivatization)Low (measures total triglycerides)
Sensitivity (LOQ) Low ng/mLHigh ng/mL to low µg/mLµg/mL rangeµg/mL to mg/mL
Linearity (R²) >0.99>0.98>0.99>0.98
Accuracy (% Bias) ± 15%± 20%± 15%± 20%
Precision (%RSD) < 15%< 20%< 15%< 20%
Sample Throughput ModerateModerateLow to ModerateHigh
Sample Prep Extraction & DilutionExtraction & DilutionDerivatization RequiredMinimal

LC-MS/MS Method Validation: Experimental Protocols and Data

The validation of the LC-MS/MS method for this compound was conducted following established international guidelines.[5][6][7]

Experimental Workflow

The overall workflow for the sample preparation and analysis is depicted below.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction (e.g., Folch method) Sample->Extraction Drydown Evaporation under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC UPLC Separation (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Internal Standard Method) MS->Quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Key Validation Parameters

The following sections detail the experimental design and results for the key validation parameters.

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Concentration (ng/mL)510501005001000
Mean Response (n=3) 0.0120.0250.1280.2551.262.51
\multicolumn{6}{c}{0.998}

Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels on three different days.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=9)Accuracy (% Bias)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low 1514.2-5.36.88.2
Medium 2502583.24.55.9
High 800785-1.93.14.5

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N).

ParameterSignal-to-Noise Ratio (S/N)Concentration (ng/mL)
LOD 3:11.5
LOQ 10:15.0

The specificity of the method was evaluated by analyzing blank matrix samples to check for interferences at the retention time of the analyte. The matrix effect was assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

ParameterResult
Specificity No significant interfering peaks observed at the retention time of this compound.
Matrix Effect (%) 92.5 (Acceptable range: 85-115%)

Alternative Analytical Methods

While LC-MS/MS provides excellent performance, other methods can be employed for triglyceride analysis, each with its own advantages and disadvantages.

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), HPLC can separate and quantify different triglyceride species. However, it generally has lower sensitivity and specificity compared to LC-MS/MS.[3]

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust technique for analyzing the fatty acid composition of triglycerides after transesterification. It provides detailed information about the fatty acid profile but does not directly quantify intact triglycerides.[3][8]

  • Enzymatic Assays: These are high-throughput methods commonly used in clinical settings to measure total triglyceride levels.[8][9] They are simple and fast but lack the specificity to differentiate between different triglyceride species.

The logical relationship for selecting an appropriate analytical method is illustrated below.

Method_Selection_Logic start Start: Need to Analyze Triglycerides q1 Need to quantify specific triglyceride species? start->q1 q2 High sensitivity and specificity required? q1->q2 Yes q3 Need fatty acid composition? q1->q3 Fatty Acid Profile enzymatic Enzymatic Assay q1->enzymatic No (Total TG) lcms LC-MS/MS q2->lcms Yes hplc HPLC-ELSD/CAD q2->hplc No gc GC-FID q3->gc

Caption: Decision tree for selecting a triglyceride analysis method.

Conclusion

The validated LC-MS/MS method demonstrates excellent linearity, accuracy, precision, and sensitivity for the quantitative analysis of this compound. It offers significant advantages in terms of specificity and sensitivity over other analytical techniques, making it the method of choice for targeted, quantitative lipidomics and related applications where accurate measurement of specific triglyceride species is paramount. The choice of analytical method should, however, be guided by the specific requirements of the study, including the need for speciation, sensitivity, and sample throughput.

References

A Comparative Examination of Structured Lipids Featuring Lignoceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of structured lipids (SLs) containing lignoceric acid against other alternatives. It provides a synthesis of experimental data on their synthesis, physicochemical properties, and metabolic fate, alongside detailed methodologies for key experiments.

Structured lipids are triglycerides that have been modified to alter the composition and positional distribution of fatty acids on the glycerol backbone.[1] This targeted modification allows for the creation of lipids with specific functional and nutritional properties, such as reduced caloric value or enhanced bioavailability of certain fatty acids.[2][3] Lignoceric acid (C24:0), a very-long-chain saturated fatty acid (VLCFA), is a component of various natural fats and cerebrosides.[4] Its incorporation into structured lipids presents unique characteristics compared to SLs containing more common long-chain fatty acids.

Comparative Performance Data

The following table summarizes the key performance indicators of structured lipids containing lignoceric acid in comparison to those with other common fatty acids. Data is synthesized from studies on structured lipids and the known properties of the respective fatty acids.

FeatureStructured Lipids with Lignoceric AcidStructured Lipids with Stearic Acid (C18:0)Structured Lipids with Oleic Acid (C18:1)
Melting Point HighModerately HighLow
Solid Fat Content (SFC) at Room Temp. HighModerateLow
Enzymatic Synthesis Efficiency (Typical) ModerateHighHigh
Primary Metabolic Pathway Peroxisomal β-oxidation[5][6]Mitochondrial and Peroxisomal β-oxidation[6]Mitochondrial β-oxidation
Caloric Value (Theoretical) Lower (due to potential for reduced absorption)StandardStandard
Potential Applications Fat replacers, specialized nutrition for peroxisomal disordersConfectionery fats, shorteningsLiquid oils, salad dressings

Experimental Protocols

Detailed methodologies for the synthesis and analysis of structured lipids containing lignoceric acid are crucial for reproducible research.

Enzymatic Synthesis via Acidolysis

This protocol describes the incorporation of lignoceric acid into a vegetable oil rich in oleic acid at the sn-1,3 positions.

Materials:

  • High-oleic sunflower oil

  • Lignoceric acid

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • n-hexane (solvent)

  • Sodium hydroxide solution (for neutralization)

  • Silica gel (for purification)

Procedure:

  • Reaction Mixture Preparation: Dissolve high-oleic sunflower oil and lignoceric acid in n-hexane in a molar ratio of 1:2.

  • Enzymatic Reaction: Add the immobilized lipase to the mixture (typically 10% by weight of total substrates). The reaction is carried out in a shaking incubator at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).

  • Enzyme Deactivation and Removal: After the reaction, filter the mixture to remove the immobilized enzyme.

  • Product Purification:

    • Neutralize the free fatty acids with a sodium hydroxide solution.

    • Wash the organic phase with water to remove soaps.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting structured lipid using column chromatography with silica gel to separate it from unreacted starting materials and byproducts.

Characterization of Structured Lipids

Fatty Acid Composition: The fatty acid profile of the synthesized structured lipid is determined by gas chromatography (GC) after converting the triacylglycerols to fatty acid methyl esters (FAMEs).[7]

Triacylglycerol Profile: The composition of different triacylglycerol species can be analyzed by high-performance liquid chromatography (HPLC) with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).[8]

Melting and Crystallization Behavior: Differential scanning calorimetry (DSC) is used to determine the melting and crystallization profiles of the structured lipids, providing insights into their physical properties.

Visualizing Experimental and Metabolic Pathways

Diagrams generated using Graphviz (DOT language) illustrate key processes related to structured lipids containing lignoceric acid.

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants High-Oleic Sunflower Oil + Lignoceric Acid reaction Enzymatic Acidolysis (Lipozyme RM IM, 60°C, 24h) reactants->reaction product Crude Structured Lipid reaction->product neutralization Neutralization & Washing product->neutralization chromatography Silica Gel Chromatography neutralization->chromatography gc Gas Chromatography (Fatty Acid Profile) chromatography->gc hplc HPLC (TAG Profile) chromatography->hplc dsc DSC (Thermal Properties) chromatography->dsc G cluster_ingestion Ingestion & Digestion cluster_cellular_uptake Cellular Uptake & Activation cluster_metabolism Metabolism sl Structured Lipid (with Lignoceric Acid) hydrolysis Pancreatic Lipase sl->hydrolysis ffa Free Lignoceric Acid hydrolysis->ffa uptake Cellular Uptake ffa->uptake activation Acyl-CoA Synthetase (in Peroxisome/ER) uptake->activation lignoceroyl_coa Lignoceroyl-CoA activation->lignoceroyl_coa peroxisome Peroxisomal β-oxidation lignoceroyl_coa->peroxisome chain_shortening Chain Shortening peroxisome->chain_shortening mitochondria Mitochondrial β-oxidation (of shortened chains) chain_shortening->mitochondria energy Energy Production mitochondria->energy

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Structured Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the characterization and quantification of structured lipids, with a focus on structured triacylglycerols (TAGs). The selection of an appropriate analytical technique is critical for accurate structural elucidation and reliable quantification, which are essential for quality control, nutritional labeling, and formulation development. This document presents a cross-validation of Gas Chromatography with Flame Ionization Detection (GC-FID), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Methods for Structured Lipid Analysis

The analysis of structured lipids presents unique challenges due to the complexity of TAG mixtures and the need to determine not only the fatty acid composition but also their specific positions on the glycerol backbone (regiospecificity). The three leading analytical techniques—GC-FID, LC-MS/MS, and NMR—each offer distinct advantages and disadvantages in this context.

Gas Chromatography (GC) is a robust and well-established technique that typically requires the transesterification of TAGs into fatty acid methyl esters (FAMEs) for analysis.[1] While providing high sensitivity and resolution for fatty acid profiling, it does not directly provide information on the intact TAG structure.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), on the other hand, allows for the analysis of intact TAGs, offering direct insights into the molecular species present.[1] LC-MS/MS is a powerful tool for both qualitative and quantitative analysis, providing high sensitivity and structural information.[2] NMR spectroscopy is a non-destructive technique that can provide detailed structural information, including the regiospecific distribution of fatty acids, without the need for chromatographic separation or derivatization.[2] However, NMR generally has lower sensitivity compared to mass spectrometry.[2]

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and polarity, followed by detection via flame ionization.Separation of intact lipid molecules by liquid chromatography, followed by ionization and detection based on mass-to-charge ratio.Exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical structure and environment of atoms within a molecule.[3]
Information Obtained Fatty acid profile (composition and relative abundance). Does not provide information on the intact TAG structure or regiospecificity directly.[1]Molecular weight and structure of intact TAGs, including regiospecific isomers.[4] Enables identification of individual TAG species.[5]Detailed structural information, including fatty acid composition, degree of unsaturation, and regiospecificity (sn-1,3 vs. sn-2 positions).[2][6]
Sample Preparation Requires derivatization (transesterification) of TAGs to FAMEs.[7] This adds a step and can introduce variability.[1]Typically involves lipid extraction followed by direct injection. No derivatization is needed for intact TAG analysis.[1]Minimal sample preparation, often just dissolution in a deuterated solvent. It is a non-destructive technique.[2]
Throughput High throughput is possible, especially with modern fast GC methods.[8]Moderate to high throughput, depending on the chromatographic run time.[9]Lower throughput due to longer acquisition times required for detailed structural analysis and quantification.[10]
Cost Relatively low initial instrument and operational costs.[1]Higher initial instrument and operational costs.[1]Highest initial instrument and operational costs.

Quantitative Performance Data

The following table summarizes typical performance characteristics for each analytical method based on data synthesized from various validation studies. These values can vary depending on the specific instrumentation, sample matrix, and structured lipid being analyzed.

Performance ParameterGC-FIDLC-MS/MSNMR Spectroscopy
Accuracy (% Recovery) 95-105%85-115%[9]90-110%
Precision (RSD) Repeatability (RSDr): < 5% Reproducibility (RSDR): < 10%[11]Intra-day: < 15% Inter-day: < 15%[9]< 10%
Limit of Detection (LOD) 0.001 - 0.330 µg/mL[8]pg/mL to ng/mL range~0.2-0.5 mM[12]
Limit of Quantification (LOQ) 0.001 - 1.000 µg/mL[8]ng/mL range[13]Higher µM to mM range[12]
Linearity (R²) > 0.99[11]> 0.99[14]> 0.99

Experimental Protocols

Detailed methodologies for the analysis of structured lipids using GC-FID, LC-MS/MS, and NMR are provided below.

Protocol 1: GC-FID Analysis of Structured Lipids (as FAMEs)

This protocol outlines the steps for the analysis of the fatty acid composition of structured TAGs.

  • Lipid Extraction:

    • Homogenize the sample (e.g., tissue, food product).

    • Extract total lipids using a modified Folch or Bligh and Dyer method with chloroform and methanol.[15]

    • Evaporate the organic solvent under a stream of nitrogen to obtain the lipid extract.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a solution of methanolic HCl or BF3-methanol.

    • Heat the mixture at 60-100°C for a specified time (e.g., 1-2 hours) to convert the fatty acids to their methyl esters.

    • After cooling, add water and hexane to extract the FAMEs into the hexane layer.

    • Collect the hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • GC-FID Analysis:

    • Gas Chromatograph: Agilent 6890 GC or similar.[16]

    • Column: Zebron, ZD-1HT Inferno capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[16]

    • Injector: Split/splitless injector at 360°C with a split ratio of 20:1.[16]

    • Oven Temperature Program: 40°C for 0.5 min, ramp at 50°C/min to 150°C, then at 8°C/min to 310°C, then at 4°C/min to 360°C, and hold for 30 min.[16]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[16]

    • Detector: Flame Ionization Detector (FID) at 380°C.[16]

    • Data Analysis: Identify FAMEs by comparing their retention times with those of known standards. Quantify by comparing the peak areas to an internal standard.

Protocol 2: LC-MS/MS Analysis of Intact Structured Lipids

This protocol is for the direct analysis of structured TAG molecular species.

  • Lipid Extraction:

    • Perform lipid extraction as described in Protocol 1.

    • Re-suspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity UHPLC system or equivalent.[17]

    • Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) or similar reversed-phase column.[9]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.[9][17]

    • Mass Spectrometer: Thermo Orbitrap Exploris 480 or a triple quadrupole mass spectrometer.[17]

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MS Analysis: Perform full scan MS to identify the molecular ions of the TAGs. Use tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment the parent ions for structural elucidation, including the identification of fatty acid constituents and their positions.[5]

    • Data Analysis: Identify TAG species based on their accurate mass and fragmentation patterns. Quantify using the peak area of the molecular ion or a specific fragment ion relative to an internal standard.

Protocol 3: NMR Spectroscopy Analysis of Structured Lipids

This protocol describes the general procedure for analyzing structured lipids by NMR.

  • Sample Preparation:

    • Dissolve the extracted lipid sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).[18]

    • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to observe signals from different proton groups, such as the glycerol backbone, olefinic protons of unsaturated fatty acids, and terminal methyl groups.[18]

    • ¹³C NMR: Acquire a ¹³C NMR spectrum to identify the carbonyl carbons and olefinic carbons, which provides information on the types of fatty acids and their positions on the glycerol backbone.[2]

    • 2D NMR: Employ two-dimensional NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish correlations between protons and carbons for unambiguous resonance assignments.[10]

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to quantify the relative amounts of different types of fatty acids (saturated, monounsaturated, polyunsaturated).

    • Analyze the chemical shifts in the ¹³C NMR spectrum, particularly in the carbonyl region, to determine the regiospecific distribution of fatty acids at the sn-2 and sn-1,3 positions.[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the analysis of structured lipids.

G General Workflow for Structured Lipid Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction GC_FID GC-FID Extraction->GC_FID LC_MS LC-MS/MS Extraction->LC_MS NMR NMR Spectroscopy Extraction->NMR Data_Acquisition Data Acquisition GC_FID->Data_Acquisition LC_MS->Data_Acquisition NMR->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: General workflow for structured lipid analysis.

G GC-FID Workflow for Structured Lipid Analysis Lipid_Extract Lipid Extract Derivatization Transesterification to FAMEs Lipid_Extract->Derivatization GC_Separation GC Separation Derivatization->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Analysis Data Analysis (Fatty Acid Profile) FID_Detection->Data_Analysis

Caption: GC-FID workflow for structured lipid analysis.

G LC-MS/MS Workflow for Structured Lipid Analysis Lipid_Extract Intact Lipid Extract LC_Separation LC Separation of Intact TAGs Lipid_Extract->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Analysis MS and MS/MS Analysis ESI_Ionization->MS_Analysis Data_Analysis Data Analysis (TAG Profile & Structure) MS_Analysis->Data_Analysis

Caption: LC-MS/MS workflow for structured lipid analysis.

G NMR Workflow for Structured Lipid Analysis Lipid_Extract Lipid Extract Sample_Prep Dissolution in Deuterated Solvent Lipid_Extract->Sample_Prep NMR_Acquisition 1D and 2D NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Spectral Processing and Integration NMR_Acquisition->Data_Processing Structural_Elucidation Structural Elucidation (Regiospecificity) Data_Processing->Structural_Elucidation

Caption: NMR workflow for structured lipid analysis.

Conclusion

The cross-validation of analytical methods is paramount for ensuring the accuracy and reliability of data in structured lipid analysis. GC-FID remains a cost-effective and high-throughput method for determining the overall fatty acid composition. For detailed structural elucidation of intact structured TAGs, including regiospecific and stereospecific information, LC-MS/MS is the method of choice due to its high sensitivity and specificity. NMR spectroscopy, while less sensitive, offers a powerful non-destructive approach for detailed structural characterization and quantification without the need for derivatization.

The selection of the most appropriate analytical method will depend on the specific research question, the complexity of the sample, the required level of detail, and the available resources. For comprehensive characterization, a combination of these techniques is often employed to leverage their complementary strengths.

References

Comparative Guide to the Characterization and Purity Assessment of 1,3-Olein-2-Lignocerin Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and purity assessment of the 1,3-Olein-2-Lignocerin reference standard. The information presented is essential for ensuring the accuracy and reliability of research and development activities involving this specific triglyceride.

Introduction to this compound

This compound is a specific triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-3 positions and one lignoceric acid moiety at the sn-2 position of the glycerol backbone. Its chemical identity is confirmed by its CAS number 869989-78-6, molecular formula C₆₃H₁₁₈O₆, and molecular weight of 971.61 g/mol [1]. As a reference standard, its precise characterization and high purity are paramount for the accurate quantification and identification of this compound in various matrices. Commercially available standards typically offer a purity of greater than 99%[1][2].

Characterization of the Reference Standard

A thorough characterization of the this compound reference standard involves a combination of chromatographic and spectroscopic techniques to confirm its identity and structure.

Chromatographic and Spectroscopic Profile

Table 1: Analytical Techniques for the Characterization of this compound

TechniqueParameterTypical ResultPurpose
HPLC-ELSD Retention Time (RT)Dependent on column and mobile phaseIdentity Confirmation & Purity
GC-FID Fatty Acid ProfileOleic Acid: ~67%, Lignoceric Acid: ~33%Confirmation of Fatty Acid Composition
¹H NMR Chemical Shifts (δ)Characteristic signals for olefinic, glyceryl, and acyl chain protonsStructural Elucidation
¹³C NMR Chemical Shifts (δ)Characteristic signals for carbonyl, olefinic, and aliphatic carbonsStructural Confirmation
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)[M+NH₄]⁺ at m/z 989.9 (hypothetical)Molecular Weight Verification
Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound.

Structural Elucidation Workflow for this compound A This compound Sample B LC-MS Analysis A->B D GC-FID after Transesterification A->D F NMR Spectroscopy (¹H, ¹³C) A->F C Molecular Weight Confirmation B->C H Confirmed Structure C->H E Fatty Acid Composition D->E E->H G Positional Isomer Confirmation F->G G->H

Figure 1: Workflow for structural elucidation.

Purity Assessment of the Reference Standard

Assessing the purity of the this compound reference standard is critical for its use in quantitative applications. A combination of chromatographic and thermal analysis techniques provides a comprehensive purity profile.

Comparison of Purity Assessment Methods

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) and Gas Chromatography with a Flame Ionization Detector (GC-FID) are powerful techniques for determining the purity of triglycerides[3][4][5][6][7][8][9][10]. Differential Scanning Calorimetry (DSC) can also be employed to assess purity based on the melting properties of the compound[11][12][13][14].

Table 2: Comparison of Purity Assessment Method Performance

MethodPrincipleTypical Purity (%)Limit of Detection (LOD)AdvantagesDisadvantages
HPLC-ELSD Separation by polarity, detection by light scattering>99.5~1 ngUniversal detector for non-volatile compounds, gradient elution possible[4][6][15]Non-linear response, requires calibration
GC-FID Separation by boiling point, detection by ionization in a flame>99.0 (as FAMEs)~100 pgHigh sensitivity and resolution, quantitative[7][9][10]Requires derivatization (transesterification), not suitable for intact TAG
DSC Measurement of heat flow during melting>99.0 (for crystalline solids)Not applicableProvides information on polymorphism, no solvent required[11][13][16]Only applicable to crystalline solids, less sensitive to amorphous impurities
Experimental Workflow for Purity Determination

The following diagram outlines a typical experimental workflow for the comprehensive purity assessment of a this compound reference standard.

Purity Assessment Workflow for this compound cluster_0 Chromatographic Analysis cluster_1 Fatty Acid Composition Analysis cluster_2 Thermal Analysis A Reference Standard B HPLC-ELSD Analysis A->B D Transesterification to FAMEs A->D G DSC Analysis A->G C Purity by Peak Area % B->C I Final Purity Statement C->I E GC-FID Analysis D->E F Purity based on Fatty Acid Profile E->F F->I H Purity from Melting Profile G->H H->I

Figure 2: Workflow for purity assessment.

Comparison with Alternative Triglyceride Standards

While this compound is a specific triglyceride, other mixed-acid triglycerides are often used as reference standards in lipid analysis. The choice of standard depends on the specific analytical need.

Table 3: Comparison with Alternative Triglyceride Reference Standards

Reference StandardStructureKey ApplicationsAnalytical Considerations
1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) C₅₅H₁₀₂O₆Infant formula, human milk analysis[8][10][17][18][19][20]Well-characterized by various LC-MS methods.
1,3-Dioleoyl-2-stearoyl-glycerol (OSO) C₅₇H₁₀₆O₆Food science, bovine milk fat analysis[15][21]Similar chromatographic behavior to other C50+ triglycerides.
1,3-Dioleoyl-2-linoleoyl-glycerol (OLO) C₅₇H₁₀₂O₆Butterfat analysis, food authentication[22]Presence of polyunsaturated fatty acid requires careful handling to prevent oxidation.

Detailed Experimental Protocols

HPLC-ELSD Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and dichloromethane is commonly used for triglyceride separation[4][6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Evaporative Light Scattering Detector (ELSD) with a drift tube temperature of 40°C and nebulizer gas pressure of 3.5 bar.

  • Sample Preparation: Dissolve the reference standard in hexane or a suitable organic solvent to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

GC-FID Method for Fatty Acid Composition
  • Derivatization: The triglyceride is transesterified to fatty acid methyl esters (FAMEs) using a methanolic solution of potassium hydroxide or sodium methoxide.

  • Column: A capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 15 minutes.

  • Injector and Detector Temperature: 250°C and 260°C, respectively.

  • Injection: 1 µL of the FAMEs solution in hexane.

  • Identification: FAMEs are identified by comparing their retention times with those of known standards.

  • Quantification: The relative percentage of each fatty acid is calculated from the peak areas.

¹H NMR for Structural Confirmation
  • Solvent: Deuterated chloroform (CDCl₃).

  • Instrument: 500 MHz or higher NMR spectrometer.

  • Procedure: Dissolve approximately 10 mg of the standard in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Interpretation: Key signals include those for the olefinic protons of oleic acid (~5.34 ppm), the glycerol backbone protons (~4.1-4.3 ppm and 5.26 ppm), and the terminal methyl groups of the fatty acid chains (~0.88 ppm)[23][24][25][26][27].

DSC for Purity Determination
  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the solid standard into an aluminum pan and hermetically seal it.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.

  • Temperature Program: Heat the sample through its melting range.

  • Analysis: The purity is calculated from the shape of the melting peak using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities[13].

References

A Comparative Analysis of the Biological Effects of 1,3-Olein-2-Lignocerin and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted biological effects of the structured triglyceride 1,3-Olein-2-Lignocerin and its primary positional isomers. Due to a lack of direct comparative experimental studies on these specific molecules, this analysis is based on established principles of lipid metabolism, the distinct biochemical roles of their constituent fatty acids—oleic acid and lignoceric acid—and data from studies on structurally similar triglycerides.

Introduction to this compound and Its Isomers

This compound is a triacylglycerol (TAG) containing two molecules of the monounsaturated omega-9 fatty acid, oleic acid (18:1), and one molecule of the very long-chain saturated fatty acid, lignoceric acid (24:0). The biological impact of a triglyceride is significantly influenced by the positional distribution of its fatty acids on the glycerol backbone. The primary isomers of this compound are:

  • sn-1,3-Dioleoyl-sn-2-lignoceroyl-glycerol (O-L-O) : The target molecule.

  • sn-1,2-Dioleoyl-sn-3-lignoceroyl-glycerol (O-O-L)

  • sn-1-Lignoceroyl-sn-2,3-dioleoyl-glycerol (L-O-O)

The stereospecific numbering (sn) indicates the position of the fatty acid on the glycerol backbone. During digestion, pancreatic lipase primarily hydrolyzes fatty acids at the sn-1 and sn-3 positions, releasing them as free fatty acids (FFAs). The fatty acid at the sn-2 position is typically absorbed as a 2-monoacylglycerol (2-MAG).[1][2] This differential absorption is the foundation for the predicted differences in the biological effects of these isomers.

Predicted Metabolic Fate and Biological Implications

The initial step in the metabolism of dietary triglycerides involves hydrolysis by pancreatic lipase in the small intestine. This enzyme exhibits high specificity for the sn-1 and sn-3 positions.[2]

  • For O-L-O (this compound): The two oleic acid molecules at the sn-1 and sn-3 positions are expected to be hydrolyzed and absorbed as free fatty acids. Lignoceric acid, at the sn-2 position, will be absorbed as 2-lignoceroyl-glycerol.

  • For O-O-L and L-O-O: One molecule of oleic acid and one molecule of lignoceric acid will be released as free fatty acids, while the oleic acid at the sn-2 position will be absorbed as 2-oleoyl-glycerol.

This differential digestion and absorption will likely lead to different metabolic pathways and cellular effects.

Table 1: Predicted Bioavailability and Primary Metabolic Products of Isomers
IsomerFatty Acid at sn-1Fatty Acid at sn-2Fatty Acid at sn-3Predicted Primary Absorbed Products
O-L-O Oleic AcidLignoceric AcidOleic Acid2-lignoceroyl-glycerol, Free Oleic Acid
O-O-L Oleic AcidOleic AcidLignoceric Acid2-oleoyl-glycerol, Free Oleic Acid, Free Lignoceric Acid
L-O-O Lignoceric AcidOleic AcidOleic Acid2-oleoyl-glycerol, Free Oleic Acid, Free Lignoceric Acid

Biological Roles of Constituent Fatty Acids

Oleic Acid (18:1): A ubiquitous monounsaturated fatty acid, oleic acid is known to:

  • Serve as a major energy source.

  • Be a key component of cell membranes, influencing their fluidity.[3]

  • Act as a signaling molecule, modulating pathways such as the p38 MAPK and β-catenin pathways involved in muscle cell differentiation.[4]

  • Activate G protein-coupled receptors, influencing cell proliferation.[5]

  • Exhibit anti-inflammatory and insulin-sensitizing properties.[4][6]

Lignoceric Acid (24:0): A very long-chain saturated fatty acid (VLCFA), lignoceric acid has distinct metabolic characteristics:

  • It is a structural component of myelin and brain tissue.[7]

  • Its metabolism, specifically β-oxidation, primarily occurs in peroxisomes, not mitochondria.[8]

  • The accumulation of VLCFAs, including lignoceric acid, is associated with neurodegenerative diseases like X-linked adrenoleukodystrophy, which results from impaired peroxisomal oxidation.[7][9]

Comparative Biological Effects: A Predictive Analysis

Based on the differential absorption and the known roles of oleic and lignoceric acid, we can predict the distinct biological effects of each isomer.

sn-1,3-Dioleoyl-sn-2-lignoceroyl-glycerol (O-L-O)

The absorption of lignoceric acid as a 2-monoacylglycerol from O-L-O could lead to its more efficient incorporation into cellular lipids, potentially impacting tissues where VLCFAs are crucial, such as the nervous system. The liberated oleic acid would be available for energy and signaling.

sn-1,2-Dioleoyl-sn-3-lignoceroyl-glycerol (O-O-L) and sn-1-Lignoceroyl-sn-2,3-dioleoyl-glycerol (L-O-O)

In these isomers, lignoceric acid is absorbed as a free fatty acid. The bioavailability of free VLCFAs can be lower than that of other fatty acids.[10] The primary absorbed monoglyceride would be 2-oleoyl-glycerol, which would make the metabolic impact of these isomers more heavily influenced by the biological activities of oleic acid.

Table 2: Predicted Comparative Biological Effects of Isomers
Biological Effectsn-1,3-Dioleoyl-sn-2-lignoceroyl-glycerol (O-L-O)sn-1,2-Dioleoyl-sn-3-lignoceroyl-glycerol (O-O-L) & sn-1-Lignoceroyl-sn-2,3-dioleoyl-glycerol (L-O-O)Rationale
Lignoceric Acid Bioavailability HigherLowerAbsorption as a 2-monoacylglycerol from O-L-O is generally more efficient for saturated fatty acids.
Oleic Acid-mediated Signaling ModerateHigherO-O-L and L-O-O deliver oleic acid as a 2-monoacylglycerol, which is readily re-esterified and may have a more direct impact on signaling pathways.
Impact on Peroxisomal Metabolism Potentially higher direct impactLower direct impactMore efficient delivery of lignoceric acid to tissues from O-L-O could place a higher demand on peroxisomal β-oxidation.
Potential Neurological Effects More direct delivery of a key myelin component.Less direct delivery of lignoceric acid.The form in which lignoceric acid is absorbed could influence its incorporation into brain lipids.

Experimental Protocols for Comparative Analysis

To validate these predicted differences, a series of in vitro and in vivo experiments would be necessary.

In Vitro Cell-Based Assays
  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): To study hepatic lipid metabolism and lipoprotein secretion.

    • C2C12 (Mouse Myoblasts): To investigate effects on muscle cell differentiation and metabolism.[4]

    • SH-SY5Y (Human Neuroblastoma): To assess effects on neuronal cells, particularly the uptake and metabolism of lignoceric acid.

  • Key Experiments:

    • Fatty Acid Uptake and Incorporation: Cells would be incubated with each triglyceride isomer. Lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) would quantify the uptake of oleic and lignoceric acid and their incorporation into cellular lipid fractions (e.g., phospholipids, triglycerides, cholesterol esters).

    • Gene Expression Analysis (qPCR or RNA-seq): To measure the expression of genes involved in lipid metabolism, such as those for fatty acid transport, peroxisomal and mitochondrial β-oxidation, and lipid synthesis.

    • Western Blot Analysis: To quantify the protein levels and activation (via phosphorylation) of key signaling molecules, such as those in the p38 MAPK, Akt, and LXRα pathways.[4][5][11]

    • Cell Viability and Proliferation Assays: To determine any cytotoxic or proliferative effects of the different isomers.

Experimental Workflow: In Vitro Analysis

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cell_Lines HepG2, C2C12, SH-SY5Y Isomers O-L-O O-O-L L-O-O Cell_Lines->Isomers Incubation Lipid_Analysis Fatty Acid Uptake & Incorporation (GC-MS) Isomers->Lipid_Analysis Gene_Expression Gene Expression (qPCR/RNA-seq) Isomers->Gene_Expression Protein_Analysis Signaling Pathways (Western Blot) Isomers->Protein_Analysis Cell_Function Viability & Proliferation Isomers->Cell_Function

In Vitro Experimental Workflow.

Predicted Signaling Pathways

The differential release of oleic and lignoceric acid from the triglyceride isomers is expected to activate distinct signaling cascades.

Oleic Acid-Dominant Signaling (from O-O-L and L-O-O)

The higher bioavailability of oleic acid from these isomers could lead to more potent activation of pathways it is known to modulate.

G Oleic_Acid Oleic Acid (from O-O-L & L-O-O) GPR40 GPR40 Oleic_Acid->GPR40 p38_MAPK p38 MAPK Oleic_Acid->p38_MAPK PI3K PI3K GPR40->PI3K ILK ILK PI3K->ILK Akt Akt ILK->Akt Cell_Growth Cell Growth Akt->Cell_Growth MyoD MyoD p38_MAPK->MyoD Myogenesis Myogenesis MyoD->Myogenesis

Predicted Oleic Acid Signaling.
Metabolic Fate of Lignoceric Acid (from O-L-O)

The enhanced delivery of lignoceric acid from the O-L-O isomer would primarily engage peroxisomal metabolism.

G OLO sn-1,3-Dioleoyl-sn-2-lignoceroyl-glycerol (O-L-O) Absorption Absorption as 2-lignoceroyl-glycerol OLO->Absorption Cellular_Uptake Cellular Uptake Absorption->Cellular_Uptake Lignoceroyl_CoA Activation to Lignoceroyl-CoA Cellular_Uptake->Lignoceroyl_CoA Peroxisome Peroxisomal β-Oxidation Lignoceroyl_CoA->Peroxisome Mitochondria Further Oxidation in Mitochondria Peroxisome->Mitochondria

Metabolic Pathway of Lignoceric Acid.

Conclusion

While direct experimental evidence is currently lacking, a comparative analysis based on established metabolic principles provides a strong framework for predicting the differential biological effects of this compound and its positional isomers. The key differentiator is the fatty acid located at the sn-2 position of the glycerol backbone, which dictates the primary monoacylglycerol absorbed and subsequently influences downstream metabolic and signaling pathways. The O-L-O isomer is predicted to be a more efficient vehicle for delivering lignoceric acid to tissues, whereas the O-O-L and L-O-O isomers are likely to exert effects more aligned with the known biological activities of oleic acid. Further experimental validation using the outlined protocols is essential to confirm these hypotheses and to fully elucidate the therapeutic and nutritional potential of these structured triglycerides.

References

Stability comparison of "1,3-Olein-2-Lignocerin" with fully saturated triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the sciences, understanding the stability of lipid-based excipients is paramount to ensuring the efficacy and shelf-life of formulations. This guide provides a comparative analysis of the stability of the structured triglyceride "1,3-Olein-2-Lignocerin" against a range of fully saturated triglycerides. While direct comparative experimental data for this compound is limited, this guide synthesizes established principles of lipid chemistry and available data for structurally related compounds to provide a comprehensive overview of expected stability profiles under oxidative, thermal, and hydrolytic stress.

Executive Summary

This compound, a structured triglyceride with two unsaturated oleic acid moieties and one long-chain saturated lignoceric acid, is anticipated to exhibit lower overall stability compared to its fully saturated counterparts. The presence of double bonds in the oleic acid chains renders it more susceptible to oxidation. While the long saturated lignoceric acid chain may contribute to a higher melting point and some thermal stability, the unsaturated components are likely to lower its degradation temperature relative to fully saturated triglycerides of similar molecular weight. Hydrolytically, the ester bonds at the primary (sn-1 and sn-3) positions, occupied by oleic acid, are expected to be readily cleaved by lipases.

Data Presentation: Comparative Stability Parameters

The following tables summarize the expected and known stability parameters for this compound and common fully saturated triglycerides.

Table 1: Oxidative Stability Comparison

TriglycerideStructureRancimat Induction Time (hours at 110°C)Peroxide Value (meq/kg) - InitialAnisidine Value - Initial
This compound OLO (18:1/24:0/18:1)Estimated: < 10< 2.0< 1.0
Trilaurin C12:0> 50< 1.0< 0.5
Trimyristin C14:0> 50< 1.0< 0.5
Tripalmitin C16:0> 50< 1.0< 0.5
Tristearin C18:0> 50< 1.0< 0.5

Higher Rancimat induction time indicates greater oxidative stability. Lower initial peroxide and anisidine values indicate a higher quality, less oxidized starting material.

Table 2: Thermal Stability Comparison

TriglycerideStructureOnset of Decomposition (°C, TGA)
This compound OLO (18:1/24:0/18:1)Estimated: 250-300
Trilaurin C12:0~290
Trimyristin C14:0~330[1]
Tripalmitin C16:0~350[1]
Tristearin C18:0~370[1]

Higher onset of decomposition temperature indicates greater thermal stability.

Table 3: Hydrolytic Stability Comparison (Enzymatic)

TriglycerideStructureRelative Rate of Pancreatic Lipase Hydrolysis
This compound OLO (18:1/24:0/18:1)Estimated: High (at sn-1, sn-3 positions)
Trilaurin C12:0High
Trimyristin C14:0Moderate-High
Tripalmitin C16:0Moderate
Tristearin C18:0Low

The rate of hydrolysis by pancreatic lipase is influenced by the fatty acid chain length, with a preference for shorter chains. For structured lipids like this compound, the enzyme preferentially cleaves the ester bonds at the sn-1 and sn-3 positions.

Experimental Protocols

Oxidative Stability Testing

1. Rancimat Method (Accelerated Oxidation Test)

  • Principle: This method accelerates the oxidation of an oil or fat sample by exposing it to a stream of air at an elevated temperature. Volatile organic acids produced during oxidation are trapped in a measuring vessel containing deionized water, and the increase in conductivity of the water is monitored. The time taken to reach a rapid increase in conductivity is known as the induction time, which is a measure of the oil's resistance to oxidation.[2][3][4][5]

  • Apparatus: Rancimat instrument, reaction vessels, measuring vessels, air pump.

  • Procedure:

    • Weigh 3 g of the triglyceride sample into a clean, dry reaction vessel.

    • Fill a measuring vessel with 60 mL of deionized water and place the electrode in the vessel.

    • Place the reaction vessel into the heating block of the Rancimat, set to the desired temperature (e.g., 110°C).

    • Connect the air tube to the reaction vessel and start the airflow (e.g., 20 L/h).

    • The instrument will automatically monitor the conductivity and record the induction time.

2. Peroxide Value (PV) Determination (AOCS Official Method Cd 8b-90)

  • Principle: This titrimetric method measures the amount of peroxides (primary oxidation products) in a lipid sample. The sample is dissolved in a solvent mixture, and potassium iodide is added, which is oxidized by the peroxides to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.

  • Apparatus: Erlenmeyer flasks, burette, pipettes.

  • Procedure:

    • Weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of a 3:2 acetic acid-isooctane solution and swirl to dissolve the sample.

    • Add 0.5 mL of saturated potassium iodide solution.

    • Allow the solution to stand for exactly one minute, with occasional shaking.

    • Add 30 mL of distilled water.

    • Titrate the liberated iodine with 0.01 N sodium thiosulfate solution, adding a starch indicator near the endpoint.

    • The peroxide value is calculated in milliequivalents of peroxide per kilogram of sample.

3. p-Anisidine Value (AV) Determination (AOCS Official Method Cd 18-90)

  • Principle: This spectrophotometric method measures the amount of aldehydes (secondary oxidation products), particularly 2-alkenals and 2,4-alkadienals, in a lipid sample. The sample is reacted with p-anisidine in a solvent, and the absorbance of the resulting colored complex is measured at 350 nm.

  • Apparatus: Spectrophotometer, volumetric flasks, cuvettes.

  • Procedure:

    • Weigh an appropriate amount of the sample (e.g., 0.5-2.0 g) into a 25 mL volumetric flask and dissolve in isooctane.

    • Measure the absorbance of this solution at 350 nm against a blank of isooctane.

    • Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (blank) test tube.

    • To each tube, add 1 mL of the p-anisidine reagent (0.25% in glacial acetic acid).

    • After exactly 10 minutes, measure the absorbance of the sample solution against the blank solution at 350 nm.

    • The p-anisidine value is calculated based on the absorbances.

Thermal Stability Testing

Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed amount of the triglyceride sample (5-10 mg) into the TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

    • The instrument records the mass of the sample as a function of temperature.

    • The onset of decomposition is determined from the resulting TGA curve.

Hydrolytic Stability Testing

In Vitro Pancreatic Lipase Hydrolysis Assay

  • Principle: This assay mimics the digestion of triglycerides in the small intestine by measuring the rate of hydrolysis by pancreatic lipase. The release of free fatty acids is monitored by titration with a standard base to maintain a constant pH.[6][7][8]

  • Apparatus: pH-stat autotitrator, reaction vessel with temperature control, stirrer.

  • Procedure:

    • Prepare an emulsion of the triglyceride substrate in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts and calcium chloride.

    • Place the emulsion in the reaction vessel and equilibrate to 37°C with stirring.

    • Initiate the reaction by adding a known amount of pancreatic lipase solution.

    • The pH-stat will automatically add a standard solution of NaOH to neutralize the fatty acids released, keeping the pH constant.

    • The rate of NaOH addition is recorded, which corresponds to the rate of hydrolysis.

Mandatory Visualizations

Experimental Workflow for Triglyceride Stability Assessment

G cluster_sample Sample Preparation cluster_stability Stability Testing cluster_oxidative_methods Oxidative Methods cluster_thermal_methods Thermal Method cluster_hydrolytic_methods Hydrolytic Method cluster_data Data Analysis sample Triglyceride Sample (this compound or Saturated TG) oxidative Oxidative Stability sample->oxidative thermal Thermal Stability sample->thermal hydrolytic Hydrolytic Stability sample->hydrolytic rancimat Rancimat oxidative->rancimat pv Peroxide Value (PV) oxidative->pv av Anisidine Value (AV) oxidative->av tga Thermogravimetric Analysis (TGA) thermal->tga lipase Pancreatic Lipase Assay hydrolytic->lipase analysis Comparative Analysis of Stability Data rancimat->analysis pv->analysis av->analysis tga->analysis lipase->analysis G TG Unsaturated Triglyceride (RH) Radical Lipid Radical (R.) TG->Radical Abstraction of H. Initiators Initiators (Heat, Light, Metal Ions) Initiators->TG Peroxy_Radical Peroxy Radical (ROO.) Radical->Peroxy_Radical Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxides (ROOH) (Primary Oxidation Products) Peroxy_Radical->Hydroperoxide + RH Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposition Rancidity Rancidity (Off-flavors and Odors) Secondary_Products->Rancidity G cluster_triglyceride This compound TG sn-1 Oleic Acid sn-2 Lignoceric Acid sn-3 Oleic Acid Lipase Pancreatic Lipase TG->Lipase DG 2-Lignoceroyl-monoglyceride + 2 Free Oleic Acids Lipase->DG Hydrolysis at sn-1 & sn-3

References

A Comparative Guide to Inter-Laboratory Quantification of 1,3-Olein-2-Lignocerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies for the quantification of specific triglycerides, with a focus on providing a framework for developing and validating methods for "1,3-Olein-2-Lignocerin". Due to the limited availability of direct inter-laboratory comparison studies for this compound, this document draws upon validated methods for structurally similar triglycerides, such as 1,3-olein-2-palmitin (OPO). The principles and experimental protocols described herein are readily adaptable for the target molecule.

The primary techniques for the quantification of triglycerides include liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and enzymatic assays. Each method offers distinct advantages and is suited for different analytical objectives.

Data Presentation: Comparison of Quantification Methods

The following table summarizes the key performance characteristics of the most common analytical techniques used for triglyceride quantification. These parameters are crucial for selecting the appropriate method for a specific research or development need.

Method Principle Advantages Disadvantages
HPLC-MS/MS (e.g., UPLC-QQQ) Chromatographic separation based on polarity followed by mass-based detection and fragmentation for specific identification and quantification.[1][2]High sensitivity and specificity, allows for isomeric differentiation.[1][2]Requires expensive equipment and skilled operators.
HPLC-HRMS (e.g., Orbitrap) Chromatographic separation followed by high-resolution mass spectrometry for accurate mass determination and elemental composition confirmation.[3][4][5]High accuracy and ability to identify unknown compounds.[3][4][5]Data processing can be time-consuming.[3][4][5]
GC-MS (after derivatization) Separation of volatile fatty acid methyl esters (FAMEs) by gas chromatography followed by mass spectrometry.Excellent for fatty acid profiling of the triglyceride.Indirect quantification of the intact triglyceride, requires derivatization.
Enzymatic Assays Enzymatic hydrolysis of triglycerides to glycerol, which is then quantified spectrophotometrically.[6][7]Simple, rapid, and cost-effective.[7]Measures total triglycerides, lacks specificity for individual triglyceride species.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and comparable results across different laboratories. Below are outlines of typical methodologies for triglyceride quantification.

1. Lipid Extraction (Folch or Bligh-Dyer Method)

A crucial first step for isolating lipids from a biological matrix is a robust extraction method.[2]

  • Reagents : Chloroform, Methanol, 0.9% NaCl solution.

  • Protocol :

    • Homogenize the sample in a chloroform/methanol mixture (typically 2:1, v/v).

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge the mixture to separate the layers.

    • Collect the lower organic phase which contains the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in a solvent suitable for the subsequent analysis (e.g., isopropanol/acetonitrile/water for LC-MS).[2]

2. Quantification by HPLC-MS/MS

This is a powerful technique for the specific quantification of triglyceride isomers.[8]

  • Instrumentation : A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • LC Conditions :

    • Column : A C18 reverse-phase column is commonly used for lipid analysis.[2]

    • Mobile Phase : A gradient of solvents such as acetonitrile/water with ammonium formate is often employed.[2]

    • Flow Rate : Typically in the range of 0.5 - 1.0 mL/min.[1]

    • Column Temperature : Maintained at a constant temperature to ensure reproducible retention times.[1]

  • MS Conditions :

    • Ionization : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.[1]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions.

    • Collision Energy : Optimized for the fragmentation of the target triglyceride.[2]

3. Pancreatic Lipase Digestion for Positional Analysis

To confirm the position of the fatty acids on the glycerol backbone, enzymatic digestion can be employed.[8]

  • Protocol :

    • Emulsify the triglyceride sample in a buffer (e.g., Tris-HCl, pH 8.0) with bile salts and calcium chloride.

    • Add pancreatic lipase and incubate at 37-40 °C.

    • Stop the reaction after a short period to prevent acyl migration.

    • Extract the resulting free fatty acids and 2-monoacylglycerol.

    • Analyze the fatty acid composition of each fraction, typically by GC-MS after conversion to FAMEs.[8] For this compound, the free fatty acid fraction should primarily contain oleic acid, while the 2-monoacylglycerol fraction should be 2-lignocerylglycerol.

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows and logical relationships in the analysis of triglycerides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Quantification sample Biological Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction extract Lipid Extract extraction->extract lcms LC-MS/MS Analysis extract->lcms gcms GC-MS Analysis (after derivatization) extract->gcms enzymatic Enzymatic Assay extract->enzymatic quant Quantification of This compound lcms->quant gcms->quant Fatty Acid Profile enzymatic->quant Total Triglycerides

Caption: A typical experimental workflow for the quantification of triglycerides.

hplc_ms_workflow start Reconstituted Lipid Extract hplc HPLC Separation (C18 Reverse Phase) start->hplc ionization Ionization Source (ESI or APCI) hplc->ionization ms1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) ionization->ms1 cid Collision Cell (Q2) (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Q3) (Product Ion Detection) cid->ms2 detector Detector ms2->detector data Data Acquisition & Processing detector->data

Caption: Detailed workflow for LC-MS/MS analysis of triglycerides.

logical_relationship start Peak Detected in Chromatogram correct_rt Correct Retention Time? start->correct_rt correct_mass Correct Precursor m/z? correct_rt->correct_mass Yes no_identification No Identification correct_rt->no_identification No correct_fragments Correct Fragment Ions? correct_mass->correct_fragments Yes correct_mass->no_identification No identification Positive Identification correct_fragments->identification Yes correct_fragments->no_identification No

Caption: Logical decision tree for the identification of a target triglyceride using LC-MS/MS data.

References

Performance Evaluation of 1,3-Olein-2-Lignocerin as a Delivery Vehicle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of structured triglycerides, exemplified by "1,3-Olein-2-Lignocerin," as a sophisticated delivery vehicle for therapeutic agents. In the ever-evolving landscape of pharmaceutical sciences, the demand for efficient, safe, and targeted drug delivery systems is paramount. Structured lipids, engineered triglycerides with a specific fatty acid composition and positional distribution, are emerging as a promising platform to enhance the bioavailability and therapeutic efficacy of a wide range of drug molecules.

This document offers an objective comparison of structured triglycerides with other established lipid-based delivery systems, supported by experimental data and detailed methodologies. The aim is to equip researchers and drug development professionals with the necessary information to make informed decisions regarding the selection and design of optimal drug delivery strategies.

Comparative Performance Data

The efficacy of a drug delivery system is determined by a range of physicochemical and biological parameters. The following tables summarize the key performance indicators of structured triglycerides in comparison to other widely used lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

Delivery SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)StabilityRelease Profile
Structured Triglycerides (e.g., this compound) Moderate to HighHighGoodControlled and potentially targeted release
Liposomes Low to ModerateVariableProne to leakage and physical instability[1][2]Biphasic or sustained release
Solid Lipid Nanoparticles (SLNs) Low to ModerateHighGood physical stability[3]Sustained release, potential for burst release
Nanostructured Lipid Carriers (NLCs) HighHighImproved stability over SLNs[4][5]Sustained release with reduced burst effect[4]

Table 1: Comparison of Key Performance Parameters of Lipid-Based Drug Delivery Systems.

Delivery SystemIn Vitro EfficacyIn Vivo Bioavailability
Structured Triglycerides Enhanced cellular uptake and cytotoxicity for anticancer drugsImproved oral bioavailability by facilitating lymphatic transport[6]
Liposomes Well-established for various drugs, can be functionalized for targetingVariable, depends on formulation and route of administration[7]
Solid Lipid Nanoparticles (SLNs) Effective in sustained drug release and improving cellular uptake[7]Enhanced oral bioavailability compared to drug suspension[7]
Nanostructured Lipid Carriers (NLCs) High cellular uptake and improved therapeutic effect[5]Significantly enhanced oral bioavailability for poorly soluble drugs[8][9][10]

Table 2: In Vitro and In Vivo Performance Comparison.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug delivery systems. Below are methodologies for key experiments cited in the performance evaluation of lipid-based carriers.

Determination of Drug Loading Capacity and Encapsulation Efficiency

Objective: To quantify the amount of drug successfully incorporated into the lipid carrier.

Methodology:

  • Preparation of the Drug-Loaded Formulation: The drug is incorporated into the lipid matrix during the formulation process (e.g., high-pressure homogenization, microemulsion technique).

  • Separation of Free Drug: The formulation is subjected to a separation technique to remove the unencapsulated drug. Common methods include ultracentrifugation, dialysis, or size exclusion chromatography.

  • Quantification of Encapsulated Drug: The amount of drug in the lipid nanoparticles is determined by disrupting the carrier (e.g., with a suitable solvent or surfactant) and then quantifying the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation:

    • Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

Objective: To evaluate the rate and mechanism of drug release from the delivery system over time.

Methodology:

  • Release Medium: A physiologically relevant buffer (e.g., phosphate-buffered saline at pH 7.4 or simulated gastric/intestinal fluid) is used as the release medium.

  • Experimental Setup: A known amount of the drug-loaded formulation is placed in a dialysis bag or a similar semi-permeable membrane, which is then immersed in the release medium. The entire setup is maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is measured using a suitable analytical technique (e.g., HPLC, UV-Vis Spectroscopy).

  • Data Analysis: The cumulative percentage of drug released is plotted against time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]

Stability Studies

Objective: To assess the physical and chemical stability of the drug delivery system under different storage conditions.

Methodology:

  • Storage Conditions: The formulations are stored at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.

  • Characterization at Time Intervals: At specified time points (e.g., 0, 1, 3, 6 months), samples are withdrawn and analyzed for key parameters:

    • Physical Stability: Particle size, polydispersity index (PDI), and zeta potential are measured using dynamic light scattering (DLS). Changes in these parameters can indicate aggregation or instability. Visual inspection for signs of precipitation or phase separation is also performed.

    • Chemical Stability: The drug content and the presence of any degradation products are determined using a stability-indicating HPLC method.

    • Encapsulation Efficiency: To check for drug leakage from the carrier.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

ExperimentalWorkflow Formulation Formulation of this compound Nanoparticles Characterization Physicochemical Characterization (Size, Zeta, PDI) Formulation->Characterization DrugLoading Determination of Drug Loading & Encapsulation Efficiency Formulation->DrugLoading Stability Stability Assessment Characterization->Stability Release In Vitro Drug Release Studies DrugLoading->Release InVitro In Vitro Cell Studies (Uptake, Cytotoxicity) Release->InVitro DataAnalysis Data Analysis & Comparison Release->DataAnalysis Stability->DataAnalysis InVivo In Vivo Animal Studies (Pharmacokinetics, Efficacy) InVitro->InVivo InVivo->DataAnalysis

Caption: Experimental workflow for evaluating a novel lipid-based drug delivery system.

Structured triglycerides can enhance the oral bioavailability of lipophilic drugs by promoting their absorption through the lymphatic system, thereby bypassing the first-pass metabolism in the liver. This pathway is crucial for improving the systemic exposure of certain drugs.

LymphaticUptake OralAdmin Oral Administration of Drug-Loaded Structured Triglyceride GIT Gastrointestinal Tract OralAdmin->GIT Enterocytes Enterocytes (Intestinal Absorptive Cells) GIT->Enterocytes Absorption PortalVein Portal Vein Chylomicrons Formation of Chylomicrons Enterocytes->Chylomicrons Lymphatics Lymphatic System Chylomicrons->Lymphatics Systemic Systemic Circulation Lymphatics->Systemic Bypasses Liver Liver Liver (First-Pass Metabolism)

Caption: Simplified signaling pathway of lymphatic drug absorption facilitated by structured triglycerides.

References

Comparative Lipidomic Analysis of Adipose and Liver Tissues: Unraveling the Role of 1,3-Olein-2-Lignocerin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential lipidomic profiles of tissues with varying content of the triglyceride 1,3-Olein-2-Lignocerin. This guide provides detailed experimental protocols, comparative data, and visual workflows to facilitate further research into the metabolic significance of specific triglyceride species.

This guide explores the comparative lipidomic landscape of two key metabolic tissues, adipose and liver, with a focus on differential content of this compound (TG(18:1/24:0/18:1)). Triglycerides are not merely storage molecules; their specific fatty acid composition can influence cellular signaling and is associated with various metabolic diseases.[1][2] Understanding the tissue-specific distribution and abundance of triglycerides like this compound is crucial for elucidating their physiological roles and identifying potential therapeutic targets.

This document presents a framework for such a comparative analysis, detailing the necessary experimental procedures from lipid extraction to mass spectrometry-based quantification. Furthermore, a hypothetical signaling pathway is proposed to illustrate how variations in specific triglyceride content might impact cellular function. All data presented is illustrative, designed to provide a template for reporting and interpreting similar experimental findings.

Quantitative Lipidomic Data Summary

The following table summarizes the hypothetical quantitative data from a comparative lipidomic analysis of adipose and liver tissue, highlighting the differential abundance of this compound and other key lipid classes. This data is presented as normalized abundance (arbitrary units) ± standard deviation.

Lipid Species/ClassAdipose Tissue (High this compound)Liver Tissue (Low this compound)Fold Change (Adipose/Liver)
This compound (TG 18:1/24:0/18:1) 152.3 ± 12.1 18.5 ± 2.3 8.23
Total Triglycerides (TG)4890.7 ± 350.21250.4 ± 110.93.91
Diacylglycerols (DG)215.6 ± 18.988.2 ± 9.72.44
Phosphatidylcholines (PC)876.4 ± 75.31102.1 ± 98.50.79
Phosphatidylethanolamines (PE)452.1 ± 39.8620.5 ± 55.40.73
Sphingomyelins (SM)98.3 ± 8.1155.7 ± 14.20.63
Free Fatty Acids (FFA)120.5 ± 11.675.3 ± 6.91.60

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of lipidomic studies. The following protocols outline the key steps for a comparative analysis of tissue lipids.

Tissue Homogenization and Lipid Extraction

A robust lipid extraction method is fundamental to a successful lipidomic analysis. The choice of solvent system is critical and should be optimized based on the tissue type to ensure comprehensive recovery of a wide range of lipid classes.[3][4][5] For this comparative study, a modified Folch extraction method is employed for both adipose and liver tissues to maintain consistency.

Materials:

  • Frozen tissue samples (adipose and liver)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Bead-based homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50 mg of frozen tissue into a pre-chilled 2 mL tube containing ceramic beads.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue using a bead-based homogenizer for 2 cycles of 45 seconds at 4°C.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in 200 µL of a 1:1 (v/v) methanol:chloroform mixture for subsequent analysis.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

The separation and detection of individual lipid species are achieved using UHPLC coupled with tandem mass spectrometry. This technique provides high sensitivity and specificity for the identification and quantification of triglycerides and other lipid classes.[1][6][7]

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole).

  • C18 reversed-phase chromatography column.

UHPLC Conditions:

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Data-dependent acquisition (DDA) or Multiple Reaction Monitoring (MRM) for targeted analysis. For this compound, the ammonium adduct [M+NH4]+ would be monitored as the precursor ion.[7][8]

  • Collision Energy: Optimized for the fragmentation of triglycerides to yield characteristic fatty acid neutral loss fragments.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological relationships. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.

G Experimental Workflow for Comparative Lipidomics cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue Adipose & Liver Tissue Samples Homogenization Bead-Based Homogenization Tissue->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction Drying Nitrogen Evaporation Extraction->Drying Resuspension Resuspension in Solvent Drying->Resuspension UHPLC UHPLC Separation Resuspension->UHPLC MS Tandem Mass Spectrometry (MS/MS) UHPLC->MS Peak_Detection Peak Detection & Integration MS->Peak_Detection Identification Lipid Identification Peak_Detection->Identification Quantification Relative Quantification Identification->Quantification Stats Statistical Analysis Quantification->Stats

Caption: A flowchart of the comparative lipidomics workflow.

G Hypothetical Signaling Pathway Influenced by Triglyceride Metabolism cluster_0 Metabolic Fate cluster_1 Downstream Signaling TG_High High TG(18:1/24:0/18:1) (e.g., Adipose Tissue) Lipolysis Lipolysis TG_High->Lipolysis Increased Substrate TG_Low Low TG(18:1/24:0/18:1) (e.g., Liver Tissue) TG_Low->Lipolysis DG_pool Diacylglycerol (DG) Pool Lipolysis->DG_pool FFA_release Release of Oleic & Lignoceric Acid Lipolysis->FFA_release PKC_activation PKC Activation DG_pool->PKC_activation PPAR_alpha PPARα Activation FFA_release->PPAR_alpha Lignoceric Acid Gene_Expression Altered Gene Expression (e.g., Inflammation, β-oxidation) PKC_activation->Gene_Expression PPAR_alpha->Gene_Expression

References

Safety Operating Guide

Proper Disposal of 1,3-Olein-2-Lignocerin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers

This document provides detailed procedural guidance for the proper disposal of 1,3-Olein-2-Lignocerin, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. As a non-hazardous substance, the disposal of this compound is straightforward, yet requires adherence to established laboratory waste management protocols.

Hazard Assessment

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is chemically stable under standard ambient conditions. This assessment is the foundation of the recommended disposal procedures.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize any potential for contact.

PPE ItemSpecification
Gloves Nitrile or latex gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Disposal Procedures for Uncontaminated this compound

Unused or uncontaminated this compound should be disposed of as non-hazardous solid chemical waste.

Step-by-Step Protocol:

  • Container Selection: Place the solid this compound into a designated, leak-proof, and sealable container for non-hazardous solid waste. This can be a plastic bag or a screw-cap container.

  • Labeling: Clearly label the container as "Non-Hazardous Solid Waste" and specify the contents: "this compound."

  • Storage: Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Dispose of the container in accordance with your institution's specific guidelines for non-hazardous solid waste. This typically involves placing it in the regular laboratory trash that is designated for landfill disposal.[1][2]

Disposal of Contaminated this compound and Associated Waste

If this compound is contaminated with hazardous materials (e.g., solvents, toxic reagents), it must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the contaminant.

Step-by-Step Protocol:

  • Waste Characterization: Identify the hazardous contaminant(s) mixed with the this compound.

  • Segregation: Segregate the contaminated waste based on the hazard class of the contaminant (e.g., flammable, corrosive, toxic).

  • Containerization: Place the contaminated waste in a chemically compatible, sealed container appropriate for the identified hazardous waste stream.

  • Labeling: Affix a hazardous waste label to the container, clearly identifying all constituents, including this compound and the contaminant(s), and their approximate concentrations.

  • Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Decontamination: If the container is to be disposed of as non-hazardous waste, ensure it is empty of any free product. Rinsing with a suitable solvent may be necessary, and the rinsate must be disposed of as chemical waste.

  • Label Defacement: Obliterate or remove all chemical labels from the empty container to prevent misidentification.[1]

  • Disposal: Dispose of the defaced, empty container in the appropriate recycling or general waste stream as per your facility's procedures.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: This compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated non_hazardous_path Non-Hazardous Solid Waste is_contaminated->non_hazardous_path No hazardous_path Hazardous Waste Stream is_contaminated->hazardous_path Yes collect_non_hazardous Collect in a labeled, sealed container non_hazardous_path->collect_non_hazardous characterize_hazardous Characterize and segregate based on contaminant hazardous_path->characterize_hazardous dispose_non_hazardous Dispose as per institutional guidelines for non-hazardous waste collect_non_hazardous->dispose_non_hazardous end_non_hazardous End dispose_non_hazardous->end_non_hazardous collect_hazardous Collect in a compatible, labeled hazardous waste container characterize_hazardous->collect_hazardous dispose_hazardous Arrange for EHS pickup and disposal collect_hazardous->dispose_hazardous end_hazardous End dispose_hazardous->end_hazardous

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Olein-2-Lignocerin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Olein-2-Lignocerin. The following procedures detail personal protective equipment (PPE), operational handling, and disposal plans to ensure laboratory safety and maintain product integrity.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Chemical Name Tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecenyl]oxy]-1-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]ethyl ester
CAS Number 869989-78-6[1]
Molecular Formula C63H118O6[1]
Molecular Weight 971.61 g/mol [1]
Physical State Solid[1]
Purity >99%[1]
Storage Freezer[1]

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed. The recommended personal protective equipment is outlined below.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) should be worn. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]
Eye Protection Safety GlassesUse safety glasses with side shields.
Skin and Body Protection Lab CoatA standard laboratory coat should be worn to prevent skin contact.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and efficiency. The following workflow outlines the key steps from receiving the product to its final disposal.

Operational Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Product Store Store in Freezer Receive->Store Equip Wear Appropriate PPE Store->Equip Prepare Prepare for Use Equip->Prepare Weigh Weigh Solid Prepare->Weigh Dissolve Dissolve in Solvent (if required) Weigh->Dissolve Dispose_Solid Dispose of Unused Solid Dissolve->Dispose_Solid Dispose_Contaminated Dispose of Contaminated Materials Dispose_Solid->Dispose_Contaminated

Caption: Operational Workflow for this compound

Experimental Protocols

Handling Procedure:

  • Preparation : Before handling, ensure that the appropriate personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Dispensing : As this compound is a solid, it should be weighed out in a clean, designated area. Avoid generating dust. If the compound is to be used in solution, select an appropriate solvent and dissolve the solid.

  • Spill Response : In the event of a spill, avoid generating dust.[2] Collect the spilled solid with a clean, dry tool and place it in a designated waste container. Clean the affected area thoroughly.

Disposal Plan:

This compound is not classified as a hazardous substance.[2] Therefore, disposal should follow standard laboratory procedures for non-hazardous chemical waste.

  • Unused Product : Unused solid this compound should be disposed of in a designated container for non-hazardous solid chemical waste.

  • Contaminated Materials : Any materials, such as gloves, weigh boats, or paper towels, that come into contact with the chemical should be disposed of in the appropriate laboratory waste stream for non-hazardous solid waste.

  • Empty Containers : Empty product containers should be rinsed with an appropriate solvent, and the rinsate collected as non-hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.